molecular formula C6H2ClF3O2S B1437052 2,3,5-Trifluorobenzenesulphonyl chloride CAS No. 914636-99-0

2,3,5-Trifluorobenzenesulphonyl chloride

Cat. No.: B1437052
CAS No.: 914636-99-0
M. Wt: 230.59 g/mol
InChI Key: UOBDGEAGDFWWOQ-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzenesulphonyl chloride (CAS 914636-99-0) is a fluorinated aromatic sulfonyl chloride of high interest in chemical synthesis and pharmaceutical research . This compound, with the molecular formula C6H2ClF3O2S and a molecular weight of 230.59 g/mol, serves as a versatile building block for introducing the 2,3,5-trifluorobenzenesulfonyl moiety into target molecules . Its structure is defined by the SMILES notation O=S(C1=CC(F)=CC(F)=C1F)(Cl)=O . As a key reagent in medicinal chemistry, it is primarily used in sulfonylation reactions to create sulfonamide derivatives. These derivatives are crucial in drug discovery and development, often explored for their potential biological activities. The presence of three fluorine atoms on the benzene ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for constructing compound libraries. Please note that this product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with extreme care. It is classified with the signal word "Danger" and carries the hazard statement H314, indicating it causes severe skin burns and eye damage . Proper personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection is essential. It is recommended to handle the material under an inert atmosphere and store it at room temperature .

Properties

IUPAC Name

2,3,5-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)5-2-3(8)1-4(9)6(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBDGEAGDFWWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660240
Record name 2,3,5-Trifluorobenzene-1-sulfonyl chloride
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Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-99-0
Record name 2,3,5-Trifluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluorobenzenesulphonyl chloride
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Foundational & Exploratory

2,3,5-Trifluorobenzenesulphonyl chloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3,5-Trifluorobenzenesulphonyl Chloride

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluorobenzenesulphonyl chloride is a specialized chemical reagent of significant interest in medicinal chemistry and organic synthesis. As a trifluorinated aromatic sulfonyl chloride, it serves as a critical building block for introducing the 2,3,5-trifluorobenzenesulfonyl moiety into target molecules. This functional group can profoundly influence the physicochemical and pharmacological properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, with a focus on its practical application in a research setting.

The Chemical Abstracts Service (CAS) has assigned the number 914636-99-0 to 2,3,5-Trifluorobenzenesulphonyl chloride.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. The key characteristics of 2,3,5-Trifluorobenzenesulphonyl chloride are summarized below.

PropertyValueSource
CAS Number 914636-99-0[1][2]
Molecular Formula C₆H₂ClF₃O₂S[1][3][4]
Molecular Weight 230.59 g/mol [1][3][5]
InChIKey UOBDGEAGDFWWOQ-UHFFFAOYSA-N[4]
Canonical SMILES C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)F[4]
Appearance Typically a solid or liquidN/A
Purity Commercially available with ≥97% purity[5]

Synthesis and Characterization

While specific, detailed preparations for 2,3,5-Trifluorobenzenesulphonyl chloride are not extensively published in peer-reviewed literature, its synthesis can be conceptualized through established methods for preparing aryl sulfonyl chlorides. A common and industrially relevant pathway involves the direct chlorosulfonation of a corresponding trifluorobenzene precursor.

The logical starting material for this synthesis is 1,2,4-trifluorobenzene. The introduction of the chlorosulfonyl group (-SO₂Cl) is an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) is a powerful reagent for this transformation. The fluorine atoms on the benzene ring are deactivating and will direct the incoming electrophile; however, the regiochemistry can be complex, and isomeric products may form, necessitating robust purification methods like fractional distillation or column chromatography.

Conceptual Synthesis Workflow

A Starting Material: 1,2,4-Trifluorobenzene C Reaction: Electrophilic Aromatic Substitution A->C B Reagent: Chlorosulfonic Acid (ClSO₃H) B->C Electrophile Source D Quenching & Workup: Careful addition to ice C->D Reaction Mixture E Purification: Fractional Distillation / Chromatography D->E Crude Product F Final Product: 2,3,5-Trifluorobenzenesulphonyl Chloride E->F

Caption: Conceptual workflow for the synthesis of 2,3,5-Trifluorobenzenesulphonyl chloride.

Self-Validating Characterization: To ensure the identity and purity of the synthesized product, a suite of analytical techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are essential for confirming the substitution pattern and the absence of isomeric impurities.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic strong absorptions for the S=O bonds (typically in the 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹ regions) and C-F bonds.

Chemical Reactivity and Mechanistic Insights

The utility of 2,3,5-Trifluorobenzenesulphonyl chloride stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the trifluorinated phenyl ring.

This pronounced electrophilicity makes it an excellent substrate for nucleophilic substitution reactions. Its primary application is in the formation of sulfonamides through reaction with primary or secondary amines.

Causality of Reactivity:

  • Electrophilic Sulfur Center: The electron density on the sulfur atom is significantly reduced, making it highly susceptible to attack by nucleophiles.

  • Chloride as a Good Leaving Group: The chloride ion (Cl⁻) is a stable species and therefore an excellent leaving group, facilitating the substitution reaction.

  • Role of Fluorine Atoms: The three fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect is transmitted through the aromatic system to the sulfonyl group, further increasing the electrophilicity of the sulfur atom compared to a non-fluorinated analogue.

General Reaction Mechanism: Sulfonamide Formation

cluster_mech Mechanism reagents 2,3,5-Trifluorobenzenesulphonyl Chloride + R-NH₂ (Amine) ts Transition State reagents->ts Nucleophilic Attack products Sulfonamide + HCl ts->products Elimination Nu Attack 1. Nucleophilic Attack Amine attacks the electrophilic sulfur atom. LG Departure 2. Leaving Group Departure The chloride ion is expelled. Deprotonation 3. Deprotonation A base (e.g., another amine molecule) removes a proton.

Caption: Reaction pathway for the formation of a sulfonamide from an amine.

Applications in Drug Development

In drug discovery, the sulfonamide functional group is a privileged scaffold, appearing in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. 2,3,5-Trifluorobenzenesulphonyl chloride provides a tool to install a unique trifluorinated aryl sulfonamide group.

Rationale for Use:

  • Modulation of pKa: The electron-withdrawing nature of the trifluorophenyl group can lower the pKa of the sulfonamide N-H proton, influencing its ionization state at physiological pH and affecting properties like cell permeability and target binding.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Blocking: C-F bonds are exceptionally strong. Introducing fluorine atoms at specific positions can block metabolic oxidation at those sites, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

  • Conformational Control: The fluorine substituents can engage in specific non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially locking the molecule into a bioactive conformation and improving binding affinity.

Safety and Handling

2,3,5-Trifluorobenzenesulphonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[2][6]

  • Hazards: It causes severe skin burns and serious eye damage (H314, H318).[2][5] Contact with water may liberate toxic gas.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[6][7]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Use spark-proof tools and prevent the buildup of electrostatic charge.[6] Keep the compound away from moisture, heat, open flames, and strong oxidizing agents.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[6][7] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.[6]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

    • Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Experimental Protocol: Synthesis of N-Benzyl-2,3,5-trifluorobenzenesulfonamide

This protocol provides a self-validating workflow for a typical sulfonamide synthesis using 2,3,5-Trifluorobenzenesulphonyl chloride.

Materials:

  • 2,3,5-Trifluorobenzenesulphonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3,5-Trifluorobenzenesulphonyl chloride (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon amine addition.

  • Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. The triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup - Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction:

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification - Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification - Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient system to elute the final product.

  • Validation:

    • Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield the N-Benzyl-2,3,5-trifluorobenzenesulfonamide as a pure solid or oil.

    • Confirm the structure and purity of the final product using NMR (¹H, ¹⁹F, ¹³C) and Mass Spectrometry.

References

  • Santa Cruz Biotechnology. 2,3,5-Trifluorobenzenesulphonyl chloride | CAS 914636-99-0.
  • ChemicalBook. 2,3,5-TRIFLUOROBENZENESULPHONYL CHLORIDE.
  • Echemi. 2,4,5-Trifluorobenzenesulfonyl chloride.
  • Yang, J., et al. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.
  • Fisher Scientific. SAFETY DATA SHEET - 3,4,5-Trifluorobenzenesulfonyl chloride.
  • Fisher Scientific. SAFETY DATA SHEET - 2,3,5-Trifluorobenzenesulfonyl chloride.
  • Apollo Scientific. 3,4,5-Trifluorobenzenesulphonyl chloride - Safe handling.
  • Sigma-Aldrich. 2,4,6-Trifluorobenzenesulfonyl chloride 97%.
  • Sigma-Aldrich. SAFETY DATA SHEET - Trifluoromethanesulphonyl chloride.
  • Vedejs, E., et al. Synthesis of sulfonyl chloride substrate precursors.
  • Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • PubChemLite. 2,3,5-trifluorobenzenesulphonyl chloride (C6H2ClF3O2S).
  • Request PDF. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.
  • CymitQuimica. CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride.
  • Chemicalbook. PENTAFLUOROBENZENESULFONYL CHLORIDE Safety and Handling.

Sources

An In-Depth Technical Guide to 2,3,5-Trifluorobenzenesulphonyl Chloride: A Key Reagent for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,5-Trifluorobenzenesulphonyl chloride is a halogenated aromatic sulfonyl chloride that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its trifluorinated phenyl ring offers a unique combination of electronic properties and metabolic stability, making it an attractive moiety to incorporate into novel therapeutic agents. This guide provides a comprehensive overview of the molecular and physical properties of 2,3,5-trifluorobenzenesulphonyl chloride, its synthesis, and its critical role in the preparation of biologically active sulfonamides. Detailed experimental protocols and an exploration of the rationale behind its application will equip researchers with the knowledge to effectively utilize this versatile reagent in their drug development pipelines.

Core Molecular and Physicochemical Profile

2,3,5-Trifluorobenzenesulphonyl chloride, with the CAS number 914636-99-0, is a solid at room temperature with a melting point range of 40-49°C.[1] Its key molecular and physical properties are summarized in the table below, providing essential data for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₆H₂ClF₃O₂S[1]
Molecular Weight 230.59 g/mol [1]
CAS Number 914636-99-0[1]
Melting Point 40-49 °C[1]
Boiling Point 223.9 °C at 760 mmHg[1]
Density 1.662 g/cm³[1]
Appearance White to off-white solid
Solubility Reacts with water. Soluble in many organic solvents.
Sensitivity Moisture sensitive[1]

Molecular Structure:

Caption: 2D structure of 2,3,5-Trifluorobenzenesulphonyl chloride.

Synthesis of 2,3,5-Trifluorobenzenesulphonyl Chloride

While specific proprietary synthesis methods for 2,3,5-trifluorobenzenesulphonyl chloride are not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for preparing arylsulfonyl chlorides. A common and effective route involves the chlorosulfonation of a suitably substituted aromatic precursor, in this case, 1,2,4-trifluorobenzene.

Conceptual Synthesis Workflow:

workflow start 1,2,4-Trifluorobenzene process Chlorosulfonation start->process reagent Chlorosulfonic Acid (ClSO3H) reagent->process product 2,3,5-Trifluorobenzenesulphonyl chloride process->product

Caption: Conceptual workflow for the synthesis of 2,3,5-Trifluorobenzenesulphonyl chloride.

Plausible Experimental Protocol (Illustrative):

  • Step 1: Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with an excess of chlorosulfonic acid and cooled in an ice-water bath.

  • Step 2: Addition of Substrate: 1,2,4-Trifluorobenzene is added dropwise to the stirred, cooled chlorosulfonic acid. The reaction temperature is carefully maintained below 10°C to control the exothermic reaction and minimize side-product formation. The regioselectivity of the sulfonation is directed by the existing fluorine substituents.

  • Step 3: Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 4: Workup: The reaction mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid. The product, being insoluble in the aqueous acidic medium, will precipitate or form an oily layer.

  • Step 5: Extraction and Purification: The crude product is extracted with a suitable organic solvent, such as dichloromethane or diethyl ether. The organic layer is then washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. After drying over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), the solvent is removed under reduced pressure. The resulting crude 2,3,5-trifluorobenzenesulphonyl chloride can be further purified by vacuum distillation or recrystallization.

The Pivotal Role in Sulfonamide Synthesis for Drug Discovery

The primary application of 2,3,5-trifluorobenzenesulphonyl chloride in drug discovery lies in its use as a key electrophile for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically used drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.

The incorporation of the 2,3,5-trifluorophenyl moiety can confer several advantageous properties to a drug candidate:

  • Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can enhance the pharmacokinetic profile of a drug by increasing its half-life.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the acidity of the sulfonamide N-H bond, which can be critical for target binding. Furthermore, the trifluorinated ring can alter the lipophilicity of the molecule, affecting its solubility, permeability, and distribution.

  • Enhanced Target Binding: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially leading to increased binding affinity and potency.

General Reaction Scheme for Sulfonamide Formation:

The reaction of 2,3,5-trifluorobenzenesulphonyl chloride with a primary or secondary amine in the presence of a base is a robust and high-yielding method for the formation of the corresponding sulfonamide.

Caption: General reaction for the synthesis of N-substituted-2,3,5-trifluorobenzenesulfonamides.

Detailed Experimental Protocol for the Synthesis of a Model Sulfonamide:

This protocol describes the synthesis of N-benzyl-2,3,5-trifluorobenzenesulfonamide, a representative example of a sulfonamide derived from 2,3,5-trifluorobenzenesulphonyl chloride.

  • Step 1: Reagent Preparation: To a solution of benzylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a non-nucleophilic base, typically triethylamine or pyridine (1.2-1.5 equivalents). The mixture is stirred at room temperature.

  • Step 2: Addition of Sulfonyl Chloride: 2,3,5-Trifluorobenzenesulphonyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the amine solution. The reaction is often performed at 0°C to control the initial exotherm.

  • Step 3: Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting sulfonyl chloride is consumed.

  • Step 4: Workup and Purification: The reaction mixture is diluted with the solvent and washed successively with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-2,3,5-trifluorobenzenesulfonamide.

Safety and Handling

2,3,5-Trifluorobenzenesulphonyl chloride is a reactive and corrosive compound that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Moisture Sensitivity: The compound is moisture-sensitive and will react with water to produce hydrochloric acid and the corresponding sulfonic acid. Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

2,3,5-Trifluorobenzenesulphonyl chloride is a valuable and versatile reagent for the synthesis of novel sulfonamides in the context of drug discovery and development. Its unique trifluorinated aromatic structure provides a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • LookChem. 2,3,5-Trifluorobenzenesulfonyl chloride, JRD, 97%. Available at: [Link]

Sources

2,3,5-Trifluorobenzenesulphonyl chloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,3,5-Trifluorobenzenesulphonyl Chloride

For researchers, scientists, and drug development professionals, the successful synthesis of novel chemical entities is predicated on the precise and safe management of reactive intermediates. 2,3,5-Trifluorobenzenesulphonyl chloride (CAS No. 914636-99-0) is a valuable reagent in medicinal chemistry and materials science, but its utility is matched by its significant hazards.[1] This guide provides a deep, scientifically-grounded framework for its safe handling, moving beyond mere procedural lists to explain the chemical causality behind essential safety protocols.

The primary danger of 2,3,5-Trifluorobenzenesulphonyl chloride stems from its classification as a highly corrosive substance.[2] The Globally Harmonized System (GHS) provides a clear and immediate summary of its risks.

GHS Hazard Profile for 2,3,5-Trifluorobenzenesulphonyl chloride

GHS_Profile cluster_pictograms GHS Pictograms cluster_details Hazard Classification p1 p1_label Corrosion details Signal Word Danger GHS Classification Skin Corrosion 1B Serious Eye Damage 1 Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.

Caption: GHS Hazard Profile.

This classification is not arbitrary; it is a direct consequence of the molecule's inherent reactivity. The sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic and reacts vigorously with nucleophiles, most notably water. This reactivity is the root cause of its danger and dictates every aspect of its safe handling.

Hazard Class Code Statement Reference
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[2]
Serious Eye Damage/IrritationH318Causes serious eye damage.[2]
Precautionary Class Code Statement Reference
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response (Swallowing)P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
Response (Skin)P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]
Response (Eyes)P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Response (General)P310Immediately call a POISON CENTER or doctor/physician.[2]

The Chemistry of Reactivity: Why It's Dangerous

Understanding why 2,3,5-Trifluorobenzenesulphonyl chloride is hazardous is critical for internalizing safe practices. The core risk is its rapid and exothermic hydrolysis.

Reaction with Water: When exposed to moisture—even humidity in the air—the sulfonyl chloride group reacts to form the corresponding 2,3,5-Trifluorobenzenesulfonic acid and hydrochloric acid (HCl).[3]

SO₂Cl + H₂O → R-SO₃H + HCl

Both products are strong, corrosive acids. This reaction means that contact with skin or mucous membranes will result in immediate and severe chemical burns as the compound reacts with the water in the tissue. This is also why the substance is a lachrymator, causing tears upon exposure as it reacts with the moisture in the eyes.[4]

Physical and Chemical Data

A precise understanding of the reagent's physical properties is foundational to its safe manipulation in the laboratory.

Property Value Reference
CAS Number 914636-99-0[1]
Molecular Formula C₆H₂ClF₃O₂S[1]
Molecular Weight 230.59 g/mol [1]
Appearance Liquid[5]
Boiling Point 76 - 77 °C @ 760 mmHg (for related isomer)[5]
Reactivity Reacts violently with water. Moisture sensitive.[4][5]

Experimental Protocols: A Self-Validating System for Safe Handling

The following protocols are designed as self-validating systems, incorporating checks and rationales to ensure safety at every stage.

Handling Protocol

This protocol is designed to prevent exposure and unintended reactions.

  • Preparation (Engineering Controls):

    • Rationale: To prevent inhalation of corrosive vapors and accidental contact with atmospheric moisture.

    • Action: Conduct all manipulations of 2,3,5-Trifluorobenzenesulphonyl chloride within a certified chemical fume hood with the sash at the lowest practical height.[6] Ensure an inert atmosphere (e.g., nitrogen or argon) is available for reactions and transfers.

  • Personal Protective Equipment (PPE) Donning:

    • Rationale: To provide a robust barrier against skin and eye contact.

    • Action: Don a full-length, flame-resistant lab coat, chemical splash goggles, and a face shield.[7] Wear chemical-resistant gloves (e.g., nitrile or neoprene); double-gloving is recommended.[8] Latex gloves are not suitable.

  • Reagent Transfer:

    • Rationale: To prevent hydrolysis and splashing.

    • Action: Use dry, clean glassware. Transfer the liquid using a syringe or cannula under an inert atmosphere. If adding to a reaction, add it slowly and in a controlled manner to manage any exothermic processes.

  • Post-Handling:

    • Rationale: To prevent cross-contamination and delayed exposure.

    • Action: Tightly seal the reagent container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[9] Wash hands and forearms thoroughly with soap and water.[10]

Storage Protocol

Improper storage is a common source of laboratory incidents.

  • Location: Store in a dedicated corrosives cabinet, away from incompatible materials, particularly water, bases, alcohols, and strong oxidizing agents.[8][11]

  • Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area. Storage under an inert gas is advisable to protect from moisture.[12]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.[4]

Personal Protective Equipment (PPE): The Final Barrier

While engineering controls are the first line of defense, a robust PPE strategy is non-negotiable.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and corrosive vapors. Essential due to the H318 classification.[7][10]
Skin Protection Flame-resistant lab coat and chemical-resistant apron.Provides a barrier against splashes of the corrosive liquid.[13]
Hand Protection Nitrile, neoprene, or other impervious gloves.Offers chemical resistance to sulfonyl chlorides. Latex is unsuitable.[7][10]
Respiratory Protection Use only in a chemical fume hood. For emergencies or major spills, a self-contained breathing apparatus (SCBA) is required.Protects against inhalation of corrosive and toxic vapors that are liberated upon reaction with moisture.[5][7]

Emergency Response Workflow

In the event of an exposure or spill, a rapid, pre-planned response is critical to minimizing harm.

First-Aid Measures

Immediate action is paramount. First responders must protect themselves before assisting others.[4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Immediately call a poison control center or physician.[2][7]

  • Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if available.[2][4] Seek immediate medical attention.

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing. Call an ophthalmologist immediately.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforating the esophagus.[4][7] Have the person drink one or two glasses of water. Seek immediate medical attention.[4]

Accidental Release (Spill) Protocol

Emergency Response Workflow for a Spill

Spill_Response start Spill Detected evacuate Evacuate Immediate Area Alert Colleagues start->evacuate ppe Don Appropriate PPE (SCBA, if necessary) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain Spill with Non-Combustible Absorbent (Dry Sand, Earth) ventilate->contain neutralize DO NOT USE WATER Neutralize Slowly with Sodium Carbonate or Lime contain->neutralize Caution: Exothermic Reaction collect Collect Absorbed Material into a Labeled Waste Container neutralize->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose end Incident Reported & Area Safe dispose->end

Caption: Emergency Spill Response Workflow.

  • Isolate & Ventilate: Evacuate all non-essential personnel from the area.[9] Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Without contacting the material, contain the spill using a non-combustible absorbent material like dry sand, earth, or vermiculite.[7][8] Do not use water or combustible materials like sawdust.

  • Neutralize: Cautiously neutralize the spill with a suitable agent like sodium carbonate or lime.[8] Be aware that this reaction may be exothermic.

  • Collect & Dispose: Carefully collect the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: DO NOT USE WATER. [7] Using water will result in a violent reaction, generating large quantities of corrosive and toxic gases.[3][4]

  • Hazardous Combustion Products: In a fire, this compound may decompose to emit highly toxic fumes, including carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[5][14] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4]

References

  • Safety First: Handling Sulfuryl Chloride in Industrial Settings. Vertex AI Search
  • 2-chloro-3-(trifluoromethyl)
  • SAFETY D
  • SAFETY D
  • SULPHURYL CHLORIDE - SD Fine-Chem. SD Fine-Chem Limited
  • Sulfuryl chloride - Sciencemadness Wiki. Sciencemadness.org
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific
  • 3,4,5-Trifluorobenzenesulphonyl chloride - Apollo Scientific. Apollo Scientific
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific
  • MSDS of 2,4,5-Trifluorobenzene-1-sulfonyl chloride. BOC Sciences
  • SAFETY D
  • 2,3,5-TRIFLUOROBENZENESULPHONYL CHLORIDE - ChemicalBook. ChemicalBook
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific
  • 2,4,5-Trifluorobenzenesulfonyl chloride - Echemi. Echemi.com
  • 3,4,5-Trifluorobenzenesulfonyl chloride | C6H2ClF3O2S | CID 2778858 - PubChem.
  • 2-(Trifluoromethyl)benzenesulfonyl chloride | 776-04-5 - ChemicalBook. ChemicalBook
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific
  • 2-Fluorobenzenesulfonylchloride SDS, 2905-21-7 Safety D
  • 2,3,5-trifluorobenzenesulphonyl chloride (C6H2ClF3O2S) - PubChemLite. University of Luxembourg
  • 2-Fluorobenzenesulfonyl chloride | 2905-21-7 - ChemicalBook. ChemicalBook
  • 2,3,5-Trifluorobenzenesulphonyl chloride | CAS 914636-99-0 | SCBT. Santa Cruz Biotechnology
  • Safety Data Sheet: 2,3,5-Triphenyltetrazolium-chlorid - Carl ROTH. Carl ROTH
  • 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem.
  • CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific
  • Low-chloride AFFF ( aqueous film-forming foam) extinguishing agent - Google Patents.
  • 2,3,5-Triphenyltetrazolium chloride cas298-96-4 SDS - Durham Tech. Durham Tech
  • 2,3,5-Triphenyltetrazolium chloride | 298-96-4 - ChemicalBook. ChemicalBook

Sources

An In-depth Technical Guide to the Reactivity and Stability of 2,3,5-Trifluorobenzenesulphonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,5-Trifluorobenzenesulphonyl chloride is an important reagent in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its trifluorinated phenyl ring offers a unique electronic profile that can impart desirable properties such as increased metabolic stability and enhanced binding affinity to the target molecules.[1] This guide provides a comprehensive overview of the reactivity and stability of 2,3,5-trifluorobenzenesulphonyl chloride, offering insights into its handling, reaction characteristics, and the influence of its fluorine substituents on its chemical behavior. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile building block.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the fundamental physicochemical properties of 2,3,5-trifluorobenzenesulphonyl chloride is essential for its effective use.

Molecular Structure and Properties

The structure of 2,3,5-trifluorobenzenesulphonyl chloride is characterized by a benzene ring substituted with three fluorine atoms and a sulfonyl chloride group. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the aromatic ring, which in turn influences the reactivity of the sulfonyl chloride moiety.

PropertyValueSource
Molecular FormulaC₆H₂ClF₃O₂SChemicalBook[2]
Molecular Weight230.59 g/mol ChemicalBook[2]
AppearanceNot specified; likely a solid or liquidGeneral knowledge
Spectroscopic Data Interpretation
  • Infrared (IR) Spectroscopy : Strong characteristic absorption bands are expected for the sulfonyl chloride group in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[3] The C-F stretching vibrations will appear as strong bands in the 1300-1000 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The two aromatic protons will appear as complex multiplets in the downfield region (likely > 7.5 ppm) due to coupling with each other and with the fluorine atoms.

    • ¹⁹F NMR : Three distinct signals are expected, each corresponding to one of the fluorine atoms, with complex coupling patterns.

    • ¹³C NMR : The spectrum will show six signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and sulfonyl chloride substituents. Carbon-fluorine couplings will be observed.

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).[3]

Reactivity Profile

The reactivity of 2,3,5-trifluorobenzenesulphonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The presence of three electron-withdrawing fluorine atoms significantly enhances this electrophilicity.[4]

Reactions with Nucleophiles

2,3,5-Trifluorobenzenesulphonyl chloride readily reacts with a wide range of nucleophiles. This is the basis for its primary application in the synthesis of sulfonamides.[5]

The general mechanism for the reaction with a primary or secondary amine is a nucleophilic substitution at the sulfur atom.

Caption: General mechanism of sulfonamide formation.

Common nucleophiles and their reactions:

  • Amines (Primary and Secondary) : This is the most common reaction, leading to the formation of N-substituted sulfonamides. The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[1]

  • Alcohols and Phenols : In the presence of a base, alcohols and phenols react to form sulfonate esters.

  • Water : Hydrolysis occurs to form the corresponding 2,3,5-trifluorobenzenesulfonic acid. This is a significant stability concern.

The electron-withdrawing fluorine atoms increase the rate of reaction with nucleophiles compared to non-fluorinated benzenesulfonyl chloride.[6]

Influence of Fluorine Substituents on Reactivity

The three fluorine atoms on the benzene ring have a profound impact on the reactivity of the sulfonyl chloride group:

  • Inductive Effect : Fluorine is the most electronegative element, and its strong negative inductive effect (-I) withdraws electron density from the aromatic ring and, consequently, from the sulfur atom of the sulfonyl chloride group. This makes the sulfur atom more electron-deficient and therefore more susceptible to nucleophilic attack.

  • Mesomeric Effect : Fluorine has a positive mesomeric effect (+M) due to its lone pairs of electrons, which can donate electron density to the aromatic ring. However, for halogens, the inductive effect generally outweighs the mesomeric effect in influencing reactivity.

  • Enhanced Electrophilicity : The net result of these electronic effects is an increase in the electrophilicity of the sulfonyl sulfur, leading to faster reaction rates with nucleophiles.[6]

Stability Profile

The stability of 2,3,5-trifluorobenzenesulphonyl chloride is a critical consideration for its storage, handling, and use in synthesis.

Hydrolytic Stability

Like most sulfonyl chlorides, 2,3,5-trifluorobenzenesulphonyl chloride is susceptible to hydrolysis. The presence of moisture will lead to its decomposition into 2,3,5-trifluorobenzenesulfonic acid and hydrochloric acid.

Caption: Hydrolysis of 2,3,5-trifluorobenzenesulphonyl chloride.

The rate of hydrolysis is influenced by several factors:

  • Moisture Content : The primary determinant of the rate of hydrolysis.

  • Temperature : Higher temperatures accelerate the rate of hydrolysis.

  • pH : Hydrolysis is generally faster under basic conditions.

To mitigate hydrolysis, it is imperative to handle and store 2,3,5-trifluorobenzenesulphonyl chloride under anhydrous conditions. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is highly recommended for reactions.[7]

Thermal Stability

Aryl sulfonyl chlorides are generally more thermally stable than their alkyl counterparts. However, prolonged exposure to high temperatures can lead to decomposition. For heteroaromatic sulfonyl chlorides, a common decomposition pathway is the extrusion of sulfur dioxide (SO₂).[8][9] While this is less common for benzenoid systems under normal conditions, it is a potential degradation pathway at elevated temperatures.

In contrast to sulfonyl chlorides, sulfonyl fluorides exhibit significantly greater thermal and hydrolytic stability due to the stronger S-F bond.[10][11]

Experimental Protocols and Best Practices

General Handling and Storage
  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.

  • Handling : Handle under an inert atmosphere (nitrogen or argon) in a glove box or using Schlenk techniques to minimize exposure to moisture and air.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Representative Protocol for Sulfonamide Synthesis

This protocol is a general guideline for the synthesis of a sulfonamide using 2,3,5-trifluorobenzenesulphonyl chloride and a primary amine.

Materials:

  • 2,3,5-Trifluorobenzenesulphonyl chloride

  • Primary amine (e.g., aniline)

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard glassware, dried in an oven

Procedure:

  • To a stirred solution of the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of 2,3,5-trifluorobenzenesulphonyl chloride (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired N-substituted-2,3,5-trifluorobenzenesulfonamide.

G Start Start Dissolve Dissolve amine and base in anhydrous DCM at 0°C Start->Dissolve Add Add sulfonyl chloride solution dropwise Dissolve->Add Stir Warm to RT and stir (2-16 h) Add->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with water Monitor->Quench Reaction complete Separate Separate organic layer Quench->Separate Wash Wash with 1M HCl, NaHCO₃, and brine Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify product Concentrate->Purify End End Purify->End

Sources

An In-depth Technical Guide to 2,3,5-Trifluorobenzenesulphonyl Chloride: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the structural characteristics, synthesis, reactivity, and applications of 2,3,5-Trifluorobenzenesulphonyl Chloride. This highly reactive organofluorine compound is a valuable building block in modern medicinal and agrochemical synthesis, demanding a thorough understanding of its properties for effective and safe utilization.

Core Structural and Physicochemical Profile

2,3,5-Trifluorobenzenesulphonyl chloride is an aromatic sulfonyl halide characterized by a benzene ring substituted with three fluorine atoms and a sulfonyl chloride functional group. The specific substitution pattern of the fluorine atoms significantly influences the electronic properties and reactivity of the molecule.

The key identifiers and physical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 914636-99-0[1][2]
Molecular Formula C₆H₂ClF₃O₂S[1][2][3]
Molecular Weight 230.59 g/mol [1][2]
Melting Point 40-49 °C[2]
Boiling Point 223.9 °C (at 760 mmHg)[2]
Density 1.662 g/cm³[2]
Flash Point 89.2 °C[2]
InChIKey UOBDGEAGDFWWOQ-UHFFFAOYSA-N[3]
SMILES C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)F[3]

Note: This compound is designated as moisture-sensitive and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.[2]

Synthesis and Mechanistic Considerations

While specific, scaled-up industrial synthesis routes for 2,3,5-Trifluorobenzenesulphonyl Chloride are often proprietary, a plausible and common laboratory-scale approach involves the chlorosulfonation of 1,2,4-trifluorobenzene. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the benzene ring.

The choice of chlorinating agent is critical. Chlorosulfuric acid (ClSO₃H) is a powerful and frequently used reagent for this transformation. The regioselectivity of the reaction is directed by the existing fluoro substituents. The fluorine atoms are ortho-, para-directing activators (due to resonance) but are also strongly deactivating (due to induction). In 1,2,4-trifluorobenzene, the position C-5 is sterically accessible and electronically favored for substitution, leading to the desired product.

A generalized workflow for this synthesis is presented below.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A 1,2,4-Trifluorobenzene D Electrophilic Aromatic Substitution (Chlorosulfonation) A->D B Chlorosulfuric Acid (ClSO₃H) B->D C Controlled Temperature (e.g., 0-25 °C) C->D E Quench on Ice D->E Reaction Mixture F Solvent Extraction E->F G Purification (e.g., Distillation/Crystallization) F->G H 2,3,5-Trifluorobenzenesulphonyl Chloride G->H G reagents 2,3,5-Trifluorobenzenesulphonyl Chloride (Electrophile) + Nucleophile (e.g., R-NH₂) transition_state Transition State reagents->transition_state Nucleophilic Attack product Product (e.g., Sulfonamide) + HCl transition_state->product Leaving Group Departure

Caption: General mechanism for the reaction of the title compound with a nucleophile.

This reactivity is harnessed in several key areas:

  • Pharmaceutical Synthesis: The introduction of the trifluorobenzenesulfonyl moiety into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. Fluorine is known to improve metabolic stability, binding affinity, and lipophilicity, making it a prized element in drug design. [4]This reagent serves as a key intermediate for creating complex sulfonamides, which are a common feature in many therapeutic agents. [2]* Agrochemical Development: Similar to pharmaceuticals, the incorporation of fluorinated groups is a common strategy in the development of modern pesticides and herbicides to enhance their efficacy and environmental persistence profiles. [2][5]* Protecting Group Chemistry: The sulfonyl group can be used as a protecting group for amines. The resulting sulfonamide is stable to many reaction conditions but can be cleaved when necessary.

Safety, Handling, and Storage

As a highly reactive and corrosive compound, 2,3,5-trifluorobenzenesulphonyl chloride must be handled with stringent safety precautions.

  • Hazard Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1). [6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield. [6]All manipulations should be performed within a certified chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust. It is moisture-sensitive and reacts with water, potentially releasing toxic gases. [2][7]Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [6] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [6] * Ingestion/Inhalation: Move to fresh air. Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention. [6][8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.

Conclusion

2,3,5-Trifluorobenzenesulphonyl chloride is a pivotal reagent for chemists engaged in the synthesis of advanced materials, particularly in the life sciences. Its unique structural features—a highly reactive sulfonyl chloride group activated by a trifluorinated phenyl ring—provide a direct route for incorporating fluorine into target molecules. A thorough understanding of its chemical properties, synthetic pathways, and stringent handling requirements is essential for leveraging its full potential in research and development.

References

  • PubChem. 2,3,5-trifluorobenzenesulphonyl chloride. [Link]

  • LookChem. Cas 914636-99-0, 2,3,5-Trifluorobenzenesulfonyl chloride, JRD, 97%. [Link]

  • Yang, J., et al. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. [Link]

  • PubChem. 2,4,5-Trifluorobenzenesulfonyl chloride. [Link]

  • PubChem. 3,4,5-Trifluorobenzenesulfonyl chloride. [Link]

  • PubChem. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride. [Link]

  • ResearchGate. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

  • PubChem. 2,4,5-Trifluorobenzoyl chloride. [Link]

  • Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Google Patents. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

A Technical Guide to the Solubility of 2,3,5-Trifluorobenzenesulphonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5-Trifluorobenzenesulphonyl chloride, a key reagent in synthetic chemistry and drug development. Recognizing the scarcity of publicly available quantitative solubility data, this document offers a foundational understanding of the theoretical principles governing its solubility, alongside a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding and practical methodology for handling and utilizing this compound in various organic solvent systems. Safety protocols and data interpretation are also discussed to ensure reliable and safe laboratory practices.

Introduction: The Role of 2,3,5-Trifluorobenzenesulphonyl Chloride in Modern Synthesis

2,3,5-Trifluorobenzenesulphonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a vital building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. The sulphonyl chloride functional group is a versatile reactive handle, readily participating in nucleophilic substitution reactions to form sulfonamides, sulfonates, and other derivatives.

A thorough understanding of the solubility of 2,3,5-Trifluorobenzenesulphonyl chloride in various organic solvents is paramount for its effective use. Solubility dictates crucial experimental parameters such as reaction concentration, choice of solvent for purification (e.g., crystallization or chromatography), and formulation of stock solutions. Inadequate solubility can lead to poor reaction kinetics, side product formation, and difficulties in product isolation. This guide aims to equip the researcher with the necessary knowledge to predict, determine, and manipulate the solubility of this important reagent.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of 2,3,5-Trifluorobenzenesulphonyl chloride, with its polar sulphonyl chloride group and a relatively nonpolar trifluorinated benzene ring, suggests a nuanced solubility profile.

  • Polarity: The molecule possesses a significant dipole moment due to the electronegative fluorine, oxygen, and chlorine atoms. This suggests that it will be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: 2,3,5-Trifluorobenzenesulphonyl chloride is a hydrogen bond acceptor at the oxygen atoms of the sulfonyl group. However, it lacks hydrogen bond donating capabilities. Therefore, its solubility in protic solvents like alcohols will be influenced by the solvent's ability to act as a hydrogen bond donor.

  • Reactivity: A critical consideration for sulfonyl chlorides is their reactivity towards nucleophilic solvents, particularly water and alcohols, which can lead to solvolysis (hydrolysis or alcoholysis) to form the corresponding sulfonic acid or ester.[1][2] This reactivity can be mistaken for high solubility if not carefully monitored. The rate of solvolysis is dependent on the solvent and temperature.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

  • High Solubility Expected: Polar aprotic solvents such as acetone, acetonitrile, tetrahydrofuran (THF), ethyl acetate, and dichloromethane (DCM). These solvents can solvate the polar sulfonyl chloride group without reacting with it.

  • Moderate to Low Solubility Expected: Nonpolar solvents such as hexanes, toluene, and diethyl ether. The polar nature of the sulfonyl chloride will limit its solubility in these solvents.

  • Reactive/Solvolysis Risk: Protic solvents like methanol, ethanol, and water. While the compound may appear to dissolve, it is likely undergoing a chemical reaction.[1][2] Aryl sulfonyl chlorides are generally sparingly soluble in water, which can protect them from rapid hydrolysis.[3][4]

Experimental Determination of Solubility

Given the lack of published quantitative data, an experimental approach is necessary to determine the precise solubility of 2,3,5-Trifluorobenzenesulphonyl chloride in specific organic solvents. The following protocol outlines a reliable method for this determination.

Materials and Equipment
  • 2,3,5-Trifluorobenzenesulphonyl chloride (CAS No. 914636-99-0)[5]

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

Safety Precautions

2,3,5-Trifluorobenzenesulphonyl chloride is a corrosive material that causes severe skin burns and eye damage.[5] It is also moisture-sensitive and may react violently with water.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] Ensure that an eyewash station and safety shower are readily accessible.[7]

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2,3,5-Trifluorobenzenesulphonyl chloride into several vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains after equilibration.

    • Add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid. This step is crucial to avoid transferring solid particles during the next step.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any remaining microscopic solid particles.

    • Dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC). Record the dilution factor.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of 2,3,5-Trifluorobenzenesulphonyl chloride of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visual Representation of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh Excess Solute B Add Known Volume of Solvent A->B C Seal and Shake at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E F Dilute Aliquot E->F G Analyze via HPLC/GC F->G H Calculate from Calibration Curve G->H I I H->I Final Solubility Data

Caption: Experimental workflow for determining the solubility of 2,3,5-Trifluorobenzenesulphonyl chloride.

Data Presentation and Interpretation

The results obtained from the experimental protocol should be tabulated for clarity and ease of comparison.

Table 1: Solubility of 2,3,5-Trifluorobenzenesulphonyl Chloride in Various Organic Solvents at 25 °C (Template)

SolventSolvent Polarity IndexSolubility (g/L)Solubility (mol/L)Observations
Dichloromethane3.1Experimental ValueCalculated Valuee.g., Clear solution
Acetone5.1Experimental ValueCalculated Valuee.g., Clear solution
Acetonitrile5.8Experimental ValueCalculated Valuee.g., Clear solution
Tetrahydrofuran4.0Experimental ValueCalculated Valuee.g., Clear solution
Ethyl Acetate4.4Experimental ValueCalculated Valuee.g., Clear solution
Toluene2.4Experimental ValueCalculated Valuee.g., Hazy solution
n-Hexane0.1Experimental ValueCalculated Valuee.g., Insoluble
Methanol5.1Experimental ValueCalculated Valuee.g., Solvolysis observed

Interpreting the Data:

  • Correlation with Polarity: Analyze the trend between solvent polarity and solubility. A positive correlation is expected for this polar compound.

  • Evidence of Solvolysis: In protic solvents, monitor for any changes in the analytical chromatogram over time, such as the appearance of new peaks corresponding to solvolysis products. This is crucial to distinguish between true solubility and reactive dissolution.

Conclusion

References

  • PubChem. (n.d.). 3,4,5-Trifluorobenzenesulfonyl chloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3,5-trifluorobenzenesulphonyl chloride. Retrieved from [Link]

  • Fisher Scientific. (2024, March 1). SAFETY DATA SHEET: 2,3,5-Trifluorobenzenesulfonyl chloride. Retrieved from [Link]

  • Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800–804. Retrieved from [Link]

  • Verma, B. C., Kumar, S., & Sud, D. (1987). ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry - Section A, 26(10), 892-893. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 784-797. Retrieved from [Link]

  • Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

  • Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 57(24), 5221-5226. Retrieved from [Link]

  • IUPAC-NIST. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

key intermediates in the synthesis of pharmaceuticals.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Key Intermediates in the Synthesis of Pharmaceuticals

Authored by: A Senior Application Scientist

Foreword: The Unsung Architects of Modern Medicine

In the intricate and multi-step journey from a laboratory concept to a life-saving medication, the role of key intermediates is paramount yet often underappreciated. These molecules are the crucial stepping stones, the meticulously crafted building blocks upon which the final active pharmaceutical ingredient (API) is assembled.[1][2] The strategic design and synthesis of these intermediates are where the elegance and efficiency of modern pharmaceutical chemistry truly shine. A well-designed synthetic route, centered around robust and high-purity intermediates, not only dictates the economic viability of a drug but also profoundly impacts its safety and efficacy profile.[3][4] Any impurities or stereochemical deviations in an intermediate can cascade through the synthesis, compromising the quality of the final API.[1]

This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the pivotal role of key intermediates. We will move beyond a mere cataloging of compounds and delve into the causality behind their synthesis, exploring the strategic decisions that lead to their selection and the innovative chemistry employed in their construction. We will examine different classes of intermediates through the lens of blockbuster drugs, dissecting their synthesis and illustrating the profound impact of intermediate quality on the final therapeutic agent.

Part 1: The Strategic Importance of Intermediates in Drug Synthesis

Pharmaceutical synthesis is a game of precision and efficiency. The path from simple starting materials to a complex API is rarely linear. Instead, it is a convergent process where different molecular fragments are synthesized independently and then brought together. This is where key intermediates play their strategic role. They allow chemists to construct complex molecules in a modular fashion, ensuring that each step is optimized for yield and purity.[1]

The quality of an intermediate directly influences the effectiveness of the final drug.[3] High-purity intermediates reduce the burden of purification in the final steps, which are often the most complex and costly. Furthermore, the stereochemistry of an intermediate is often critical, as different enantiomers of a drug can have vastly different pharmacological effects.[5][6]

Classification of Pharmaceutical Intermediates

Pharmaceutical intermediates can be classified in several ways, each providing a different perspective on their role in the synthetic process.

  • By Functional Role: This classification is closely aligned with the logic of drug development.[7]

    • Starting Intermediates: These are the foundational "building blocks" used in the initial steps of a synthetic route.[7] They are typically simpler molecules that form the early framework of the drug.[7]

    • Key Intermediates: These are core structures that define the main scaffold, key functional groups, or stereochemistry of the API.[7] Their synthesis is often a focal point of process optimization.

    • Final Intermediates: These are the immediate precursors to the API, typically one reaction step away from the final product.[7] They are subject to stringent purity requirements.[7]

  • By Chemical Structure: This classification is based on the core chemical motifs present in the intermediate.

    • Heterocyclic Intermediates: These contain at least one ring with atoms of two or more different elements and are foundational in medicinal chemistry.[2][8][9][10]

    • Chiral Intermediates: These are non-superimposable mirror images that are crucial for the efficacy and safety of many drugs.[5][6]

    • Fluorinated Intermediates: The incorporation of fluorine can significantly enhance a drug's metabolic stability and bioavailability.[3][7][11][12][]

The following diagram illustrates the strategic role of different classes of intermediates in a convergent drug synthesis.

Caption: A diagram illustrating a convergent synthesis strategy.

Part 2: Case Studies of Key Intermediates in Blockbuster Drugs

To truly appreciate the significance of key intermediates, we will now examine their synthesis in the context of several blockbuster drugs.

Atorvastatin (Lipitor®): A Chiral Hydroxynitrile Intermediate

Atorvastatin, the active ingredient in Lipitor®, is a cholesterol-lowering medication. A key chiral building block in its synthesis is ethyl (R)-4-cyano-3-hydroxybutanoate (HN).[14] The stereochemistry of the hydroxyl group is crucial for the drug's activity.

Biocatalytic Synthesis of the Key Chiral Intermediate

A green and efficient method for the synthesis of this intermediate utilizes a two-step, three-enzyme process.[1]

Step 1: Ketoreductase-Mediated Reduction

This step involves the biocatalytic reduction of ethyl-4-chloroacetoacetate using a ketoreductase (KRED) in combination with glucose and a NADP-dependent glucose dehydrogenase (GDH) for cofactor regeneration.[1]

Step 2: Halohydrin Dehalogenase-Catalyzed Cyanation

The resulting chiral alcohol is then converted to the hydroxynitrile intermediate using a halohydrin dehalogenase (HHDH).[14]

The following diagram illustrates the enzymatic cascade for the synthesis of the key atorvastatin intermediate.

Caption: Enzymatic synthesis of a key atorvastatin intermediate.

Experimental Protocol: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate

Materials:

  • Ethyl-4-chloroacetoacetate

  • Ketoreductase (KRED)

  • Glucose dehydrogenase (GDH)

  • Halohydrin dehalogenase (HHDH)

  • Glucose

  • NADP+

  • Potassium cyanide

  • Phosphate buffer (pH 7.0)

Procedure:

  • In a buffered aqueous solution (pH 7.0), dissolve glucose (1.2 eq) and NADP+ (0.001 eq).

  • Add KRED and GDH enzymes.

  • Add ethyl-4-chloroacetoacetate (1.0 eq) and stir at 30°C until complete conversion is observed by HPLC.

  • To the resulting solution containing the chiral chloroalcohol, add HHDH enzyme and potassium cyanide (1.5 eq).

  • Maintain the pH at 7.0 and stir at 30°C until the reaction is complete.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired hydroxynitrile intermediate.

Sofosbuvir (Sovaldi®): A Chiral Phosphoramidate Intermediate

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. A crucial step in its synthesis is the stereoselective formation of a phosphoramidate prodrug. This is often achieved using a chiral phosphorochloridate intermediate, (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate.[15]

Synthesis of the Phosphorochloridate Intermediate

This key intermediate is prepared from L-alanine isopropyl ester and phenyl dichlorophosphate.[15]

Protocol for (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate Synthesis [15]

Materials:

  • L-alanine isopropyl ester hydrochloride

  • Phenyl dichlorophosphate

  • Triethylamine

  • Anhydrous dichloromethane

Procedure:

  • Suspend L-alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane and cool to 0°C under an inert atmosphere.

  • Add triethylamine (2.2 eq) dropwise and stir for 30 minutes.

  • In a separate flask, dissolve phenyl dichlorophosphate (1.0 eq) in anhydrous dichloromethane.

  • Add the solution of phenyl dichlorophosphate dropwise to the L-alanine isopropyl ester solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to yield the crude phosphorochloridate intermediate.

The following table compares different reported methods for the synthesis of key Sofosbuvir intermediates, highlighting the importance of process optimization.

IntermediateSynthetic MethodKey ReagentsReported YieldReference
Fluorinated NucleosideSelective reduction and condensationModified red aluminum, N-benzoyl-O-(trimethylsilyl)cytosineHigh selectivity[16]
PhosphoramidateReaction with pentafluorophenyl dichlorophosphateDichloro phosphoric acid pentafluorophenyl ester, L-Alanine isopropyl ester hydrochlorideGood[17]
PhosphoramidateReaction with 4-(trifluoromethoxy)phenol4-(trifluoromethoxy)phenol, (S)-2-phenoxy-chloro-phosphoryl aminopropionic acid isopropyl esterHigh (39% after splitting)[18]
Oseltamivir (Tamiflu®): A Complex Chiral Intermediate from Shikimic Acid

Oseltamivir, the active ingredient in Tamiflu®, is an antiviral medication used to treat and prevent influenza A and B. Its commercial synthesis famously starts from (-)-shikimic acid, a natural product.[19] The synthesis involves a series of complex transformations to install the three stereocenters of the molecule.[19]

A key intermediate in an efficient synthesis of oseltamivir is a strategically functionalized cyclohexene derivative. One of the shortest reported syntheses proceeds in eight steps with an overall yield of 30%.[20] Key transformations include a palladium-catalyzed asymmetric allylic alkylation and a rhodium-catalyzed aziridination.[20]

The following diagram provides a simplified retrosynthetic analysis of oseltamivir, highlighting a key aziridine intermediate.

Oseltamivir_Retrosynthesis Oseltamivir Oseltamivir Aziridine Key Aziridine Intermediate Oseltamivir->Aziridine Aziridine opening Allylic_Acetate Allylic Acetate Aziridine->Allylic_Acetate Rh-catalyzed aziridination Shikimic_Acid (-)-Shikimic Acid Allylic_Acetate->Shikimic_Acid Multi-step transformation

Caption: Retrosynthetic analysis of Oseltamivir.

Sildenafil (Viagra®): A Heterocyclic Pyrazolopyrimidinone Core

Sildenafil, marketed as Viagra®, is used to treat erectile dysfunction. Its structure is based on a pyrazolo[4,3-d]pyrimidin-7-one heterocyclic core. The commercial synthesis of sildenafil has been optimized to be more convergent and efficient than the initial medicinal chemistry route.[21]

A key step in the improved synthesis is the condensation of a pyrazole intermediate with a derivative of 2-ethoxybenzoic acid.[22][23]

The following table provides a comparison of the initial and improved synthetic routes to Sildenafil, emphasizing the strategic shift in the synthesis of the key heterocyclic intermediate.

FeatureInitial Medicinal Chemistry RouteImproved Convergent Route
Overall Strategy Linear (9 steps)Convergent
Key Intermediate NitropyrazolePyrazole-4-carboxamide
Chlorosulfonylation Late-stage on a high molecular weight intermediateEarly-stage on 2-ethoxybenzoic acid
Overall Yield ~28%~50%
Key Advantage -Avoids late-stage chlorosulfonation and improves overall efficiency

Part 3: The Role of Key Intermediate Classes in Drug Discovery

Beyond specific examples, certain classes of intermediates are consistently employed in drug discovery to impart desirable properties to the final drug molecule.

Heterocyclic Intermediates: The Scaffolds of Life

Heterocyclic compounds are ubiquitous in medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle.[2] They provide a rigid scaffold for the presentation of functional groups and can engage in a variety of interactions with biological targets.[8]

  • Pyridine Derivatives: The pyridine ring is a common feature in many drugs.[24][25] Its nitrogen atom can act as a hydrogen bond acceptor, and the ring can be readily functionalized to modulate a compound's properties.[24] Approximately 20% of the top 200 drugs contain a pyridine moiety.[26]

  • Piperazine Derivatives: The piperazine ring is another privileged structure in medicinal chemistry, found in drugs for a wide range of therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[27][28][29] Its two nitrogen atoms provide opportunities for substitution to fine-tune the drug's properties.[28]

Fluorinated Intermediates: Enhancing Drug Properties

The introduction of fluorine into a drug molecule can have profound effects on its physicochemical and biological properties.[3][7][11][12][] Fluorinated building blocks are therefore highly valuable in drug discovery.[3][7][11][12][]

  • Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[]

  • Enhanced Binding Affinity: Fluorine can engage in favorable interactions with biological targets, leading to increased potency.

  • Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its absorption and distribution.[]

It is estimated that around 30% of all new approved drugs contain one or more fluorine atoms.[7]

Conclusion: The Future of Intermediate Synthesis

The synthesis of key pharmaceutical intermediates is a dynamic and evolving field. The drive for more efficient, cost-effective, and sustainable manufacturing processes is leading to the adoption of new technologies such as biocatalysis and continuous flow chemistry.[30] As our understanding of biology and disease deepens, the demand for novel and complex drug molecules will continue to grow. The ability to design and synthesize key intermediates with precision and efficiency will remain a cornerstone of successful drug development, solidifying their role as the true architects of modern medicine.

References

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis. [Link]

  • Truppo, M. D. (n.d.). A green-by-design biocatalytic process for atorvastatin intermediate. Royal Society of Chemistry. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). National Institutes of Health. [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis. [Link]

  • Piperazine as a Pharmaceutical Intermediate: Sourcing and Applications. (n.d.). Autech Industry Co., Limited. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). ResearchGate. [Link]

  • Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market. (2024). Chiralpedia. [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews. [Link]

  • Synthesis method of key sofosbuvir intermediate. (n.d.). Patsnap. [Link]

  • Heterocycles in Medicinal Chemistry. (2018). National Institutes of Health. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2023). International Journal of Scientific Research & Technology. [Link]

  • The synthetic routes to atorvastatin intermediate. The KRED Route.... (n.d.). ResearchGate. [Link]

  • Synthetic Routes to Sofosbuvir. (n.d.). ResearchGate. [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). National Institutes of Health. [Link]

  • Atorvastatin calcium intermediate and preparation method and application thereof. (n.d.).
  • Role of Heterocycles in Drug Discovery: An Overview. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents. (2023). ACS Publications. [Link]

  • Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Preparation of an Atorvastatin Intermediate. (n.d.).
  • Two Approaches toward the Formal Total Synthesis of Oseltamivir Phosphate (Tamiflu): Catalytic Enantioselective Three-Component Reaction Strategy and l-Glutamic Acid Strategy. (2013). ACS Publications. [Link]

  • Modern Advances in Heterocyclic Chemistry in Drug Discovery. (2017). ResearchGate. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2022). Royal Society of Chemistry. [Link]

  • The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. (2020). ScienceDirect. [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). VCU Innovation Gateway. [Link]

  • Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase. (2017). National Institutes of Health. [Link]

  • Microbial / Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals: Case Studies from BMS. (n.d.). Bentham Science. [Link]

  • Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. (2009). Organic Chemistry Portal. [Link]

  • Synthesis of Sildenafil Citrate. (n.d.). University of Bristol. [Link]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.). SGVU Journal of Pharmaceutical Research & Education. [Link]

  • Pyridine - Syntheis, Reactions and Medicinal uses. (n.d.). SlideShare. [Link]

  • Oseltamivir total synthesis. (n.d.). Wikipedia. [Link]

  • (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (2019). ResearchGate. [Link]

  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). National Institutes of Health. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Method for preparing sofosbuvir key intermediate. (n.d.).
  • Synthesis of Sildenafil Citrate (Viagra®). (n.d.). Wiley. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. [Link]

  • Enantioselective Reactions: The Backbone of Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Sofosbuvir intermediate and preparation method thereof. (n.d.).
  • A Synthesis of Sildenafil. (2018). UKEssays.com. [Link]

  • Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. (2022). SciSpace. [Link]

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021). Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to 2,3,5-Trifluorobenzenesulphonyl Chloride: Chemical and Biological Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and biological properties of 2,3,5-trifluorobenzenesulphonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this fluorinated aromatic sulfonyl chloride, offering insights grounded in established chemical principles and contemporary research methodologies.

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Aromatic sulfonyl halides, in turn, are versatile reagents and key structural motifs in a plethora of biologically active compounds, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] The convergence of these two features in 2,3,5-trifluorobenzenesulphonyl chloride presents a scaffold of considerable interest for the development of novel therapeutics and chemical probes. This guide aims to provide a detailed technical resource on this compound, empowering researchers to leverage its unique properties in their scientific endeavors.

Chemical Properties and Synthesis

Physicochemical Characteristics

A summary of the key physicochemical properties of 2,3,5-trifluorobenzenesulphonyl chloride is presented in the table below.

PropertyValueSource
CAS Number 914636-99-0N/A
Molecular Formula C₆H₂ClF₃O₂SN/A
Molecular Weight 230.59 g/mol N/A
Appearance Expected to be a colorless to light-yellow liquid or low-melting solidGeneral knowledge of sulfonyl chlorides
Solubility Soluble in a wide range of organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate). Reacts with protic solvents like water and alcohols.General knowledge of sulfonyl chlorides
Synthesis of 2,3,5-Trifluorobenzenesulphonyl Chloride

Conceptual Synthesis Workflow:

start 1,2,4-Trifluorobenzene product 2,3,5-Trifluorobenzenesulphonyl Chloride start->product Chlorosulfonation reagent Chlorosulfonic Acid (ClSO₃H) reagent->product

Caption: Conceptual workflow for the synthesis of 2,3,5-Trifluorobenzenesulphonyl Chloride.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,2,4-trifluorobenzene (1.0 eq). The flask is cooled to 0°C in an ice bath.

  • Addition of Reagent: Chlorosulfonic acid (2.0-3.0 eq) is added dropwise to the stirred solution of 1,2,4-trifluorobenzene over a period of 30-60 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: The reaction mixture is then carefully poured onto crushed ice with vigorous stirring. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 2,3,5-trifluorobenzenesulphonyl chloride.

Causality Behind Experimental Choices:

  • The use of an excess of chlorosulfonic acid drives the electrophilic aromatic substitution reaction to completion.

  • The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts.

  • The aqueous work-up with ice quenches the reaction and helps to separate the product from the excess acid. The sodium bicarbonate wash neutralizes any remaining acidic impurities.

Spectroscopic Characterization

While experimental spectra for 2,3,5-trifluorobenzenesulphonyl chloride are not widely published, the expected spectroscopic features can be predicted based on the analysis of related compounds.[3][4]

¹H NMR: The proton NMR spectrum is expected to show two complex multiplets in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The coupling of these protons with each other and with the adjacent fluorine atoms will result in intricate splitting patterns.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine and sulfonyl chloride groups. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for the characterization of this molecule. It is expected to show three distinct signals, one for each of the fluorine atoms at the 2, 3, and 5 positions. The chemical shifts and coupling constants (JFF) between the fluorine atoms will be diagnostic of their relative positions on the aromatic ring.[3][4]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[5]

Reactivity and Synthetic Applications

The reactivity of 2,3,5-trifluorobenzenesulphonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The presence of three electron-withdrawing fluorine atoms on the benzene ring is expected to further enhance the electrophilicity of the sulfur center, making it highly susceptible to nucleophilic attack.

Reaction with Nucleophiles

2,3,5-Trifluorobenzenesulphonyl chloride will readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters.

General Reaction Scheme with Primary Amines:

start 2,3,5-Trifluorobenzenesulphonyl Chloride product N-substituted-2,3,5-trifluorobenzenesulfonamide start->product Nucleophilic Acyl Substitution reagent Primary Amine (R-NH₂) reagent->product base Base (e.g., Pyridine, Triethylamine) base->product HCl scavenger

Caption: General reaction of 2,3,5-Trifluorobenzenesulphonyl Chloride with a primary amine.

Detailed Experimental Protocol for Sulfonamide Synthesis:

  • Reaction Setup: To a solution of a primary amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added a base such as triethylamine or pyridine (1.5 eq) at 0°C.

  • Addition of Sulfonyl Chloride: A solution of 2,3,5-trifluorobenzenesulphonyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the stirred amine solution.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.[6]

This reactivity makes 2,3,5-trifluorobenzenesulphonyl chloride a valuable building block for the synthesis of a diverse library of sulfonamide derivatives for screening in drug discovery programs.

Biological Properties and Applications in Drug Development

While specific biological targets for 2,3,5-trifluorobenzenesulphonyl chloride have not been explicitly reported, its structural features suggest several potential applications in drug discovery and chemical biology.

As a Scaffold for Biologically Active Molecules

The sulfonamide moiety is a well-known pharmacophore present in numerous approved drugs.[1][2] By reacting 2,3,5-trifluorobenzenesulphonyl chloride with various amine-containing fragments, novel sulfonamide derivatives can be synthesized and evaluated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators.[7]

Covalent Inhibitors and Chemical Probes

The high reactivity of the sulfonyl chloride group makes it a potential "warhead" for the design of covalent inhibitors. These inhibitors form a stable covalent bond with a nucleophilic amino acid residue (e.g., lysine, tyrosine, serine, or histidine) in the active site of a target protein, leading to irreversible inhibition.

Furthermore, by attaching a reporter tag (e.g., a fluorophore or a biotin) to the 2,3,5-trifluorobenzenesulphonyl chloride scaffold, it can be converted into an activity-based protein profiling (ABPP) probe. ABPP is a powerful chemical proteomics technique used to identify and characterize the activity of enzymes in complex biological systems.

Conceptual Workflow for Activity-Based Protein Profiling:

probe 2,3,5-Trifluorobenzenesulphonyl Chloride-based Probe labeled_protein Covalently Labeled Target Protein probe->labeled_protein Covalent Modification proteome Complex Proteome (e.g., cell lysate) proteome->labeled_protein enrichment Enrichment (e.g., via Biotin-Avidin) labeled_protein->enrichment analysis LC-MS/MS Analysis enrichment->analysis identification Target Protein Identification analysis->identification

Caption: A conceptual workflow illustrating the use of a 2,3,5-Trifluorobenzenesulphonyl Chloride-based probe in activity-based protein profiling.

Safety and Handling

2,3,5-Trifluorobenzenesulphonyl chloride is expected to be a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[8]

  • Inhalation: May cause severe irritation to the respiratory tract.

  • Skin Contact: Causes severe skin burns.

  • Eye Contact: Causes serious eye damage.

  • Ingestion: Harmful if swallowed and may cause burns to the gastrointestinal tract.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

2,3,5-Trifluorobenzenesulphonyl chloride is a versatile chemical entity with significant potential in the fields of organic synthesis, medicinal chemistry, and chemical biology. Its trifluorinated aromatic ring offers a means to fine-tune the physicochemical properties of derivative compounds, while the reactive sulfonyl chloride group provides a handle for the construction of diverse molecular architectures and for the development of covalent probes and inhibitors. Although specific biological applications of this particular isomer are yet to be extensively documented, the foundational principles and methodologies outlined in this guide provide a solid framework for its exploration and utilization in the quest for novel therapeutics and a deeper understanding of biological systems.

References

  • Supporting Information - The Royal Society of Chemistry. (URL not available)
  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

  • Nature. (2021, August 25). Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds. [Link]

  • PMC. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • ResearchGate. Approaches to covalent protein modification in chemical biology and drug discovery. [Link]

  • Google P
  • Google Patents. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
  • Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

  • PubMed. (2007). Quantitative profiling of drug-associated proteomic alterations by combined 2-nitrobenzenesulfenyl chloride (NBS) isotope labeling and 2DE/MS identification. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

  • PMC. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Google Patents. CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
  • PMC. Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. [Link]

  • Google Patents. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • RSC Publishing. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. [Link]

  • PubMed. (2015). Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs. [Link]

  • Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • PubMed. (2020). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. [Link]

  • PubMed. (2025). Proteome-wide profiling of S-nitrosylated proteins using the SNOTRAP probe and mass spectrometry-based detection. [Link]

  • PMC. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • PubMed. (2023). Cellular Proteomic Profiling Using Proximity Labeling by TurboID-NES in Microglial and Neuronal Cell Lines. [Link]

  • ResearchGate. Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. [Link]

  • PMC. Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms. [Link]

  • PMC. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]

  • RSC Publishing. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

  • Chemistry LibreTexts. (2023, January 22). Amine Reactions. [Link]

  • Wikipedia. Hinsberg reaction. [Link]

  • UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of N-Substituted-2,3,5-Trifluorobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] Its ability to act as a bioisostere for amides and carboxylic acids, while offering improved metabolic stability and binding affinities, makes it a highly valuable scaffold in drug design.[2][3] The strategic introduction of fluorine atoms onto the benzenesulfonyl moiety, as in 2,3,5-Trifluorobenzenesulphonyl chloride, provides medicinal chemists with a powerful tool to fine-tune the physicochemical properties of lead compounds. Fluorination can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and a more favorable pharmacokinetic profile.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted-2,3,5-trifluorobenzenesulfonamides through the reaction of 2,3,5-Trifluorobenzenesulphonyl chloride with primary amines. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters for ensuring a successful and reproducible synthesis.

Reaction Mechanism and Rationale

The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic example of nucleophilic acyl substitution.[1] The reaction proceeds through a well-established mechanism where the nitrogen atom of the primary amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the 2,3,5-trifluorobenzenesulphonyl chloride. This initial attack results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the chloride leaving group and the formation of the stable sulfonamide bond.

A crucial aspect of this reaction is the concurrent generation of hydrogen chloride (HCl) as a byproduct.[6] To prevent the protonation of the starting amine, which would render it non-nucleophilic, a base is typically added to the reaction mixture. Common bases for this purpose include pyridine and triethylamine, which effectively neutralize the in-situ generated HCl.[6][7]

Core Experimental Protocol: Synthesis of N-Alkyl/Aryl-2,3,5-Trifluorobenzenesulfonamides

This protocol outlines a standard procedure for the synthesis of N-substituted-2,3,5-trifluorobenzenesulfonamides. The quantities provided are for a typical laboratory-scale reaction and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3,5-Trifluorobenzenesulphonyl chloride≥98%Commercially AvailableHandle with care, corrosive.[8]
Primary Amine (Aliphatic or Aromatic)≥98%Commercially AvailableEnsure dryness.
Anhydrous Dichloromethane (DCM)ACS GradeCommercially AvailableUse a freshly opened bottle or dry over CaH₂.
Pyridine or TriethylamineReagent GradeCommercially AvailableUse freshly distilled base for best results.
1M Hydrochloric Acid (HCl)Laboratory GradeN/AFor workup.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLaboratory GradeN/AFor workup.
Brine (Saturated NaCl Solution)Laboratory GradeN/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Laboratory GradeN/AFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_amine Dissolve Primary Amine (1.1 eq) in Anhydrous DCM prep_base Add Base (e.g., Pyridine, 1.5 eq) prep_amine->prep_base add_sulfonyl Dropwise Addition of Sulfonyl Chloride Solution at 0 °C prep_base->add_sulfonyl prep_sulfonyl Prepare Solution of 2,3,5-Trifluorobenzenesulphonyl chloride (1.0 eq) in Anhydrous DCM prep_sulfonyl->add_sulfonyl react Warm to Room Temperature and Stir for 2-24h add_sulfonyl->react monitor Monitor by TLC/HPLC react->monitor quench Dilute with DCM monitor->quench Reaction Complete wash_hcl Wash with 1M HCl quench->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄/Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product Pure N-Substituted-2,3,5-Trifluorobenzenesulfonamide purify->product

Caption: Workflow for the synthesis of N-substituted-2,3,5-trifluorobenzenesulfonamides.

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 equivalents) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the amine (a concentration of 0.1-0.5 M is typical).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, slowly add the base (e.g., pyridine or triethylamine, 1.5 equivalents).[6] The use of a slight excess of the base ensures complete neutralization of the HCl formed during the reaction.

  • Sulfonyl Chloride Addition: In a separate, dry container, dissolve the 2,3,5-Trifluorobenzenesulphonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.[6] A slow, controlled addition is crucial to manage the exothermic nature of the reaction and to minimize potential side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[6]

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent pair (e.g., ethanol/water) to yield the pure N-substituted-2,3,5-trifluorobenzenesulfonamide.[1]

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through several key checkpoints:

  • In-process Monitoring: Regular monitoring of the reaction by TLC or HPLC provides real-time data on the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint.[6]

  • Spectroscopic Characterization: The identity and purity of the final product should be unequivocally confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR) and Mass Spectrometry (MS).

  • Physical Properties: The melting point of a solid product should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

Potential Side Reactions and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of the sulfonyl chloride.[6] - Protonation of the amine.- Extend the reaction time. - Ensure all reagents and solvents are anhydrous. - Use a sufficient excess of base.
Di-sulfonylation - Use of a large excess of sulfonyl chloride. - Prolonged reaction time after mono-sulfonamide formation.[6]- Use a 1:1 or slight excess of the amine to the sulfonyl chloride. - Monitor the reaction closely and quench it once the starting amine is consumed.[6]
Presence of a Polar Byproduct (Sulfonic Acid) - Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride.[6]- Use rigorously dried solvents and reagents. - Perform the reaction under an inert atmosphere.

Safety Precautions

2,3,5-Trifluorobenzenesulphonyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[8]

Conclusion

The reaction of 2,3,5-Trifluorobenzenesulphonyl chloride with primary amines is a robust and versatile method for the synthesis of novel fluorinated sulfonamides. The protocol detailed herein provides a reliable and reproducible procedure for obtaining these valuable compounds, which are of significant interest in the field of drug discovery. By understanding the underlying mechanism and adhering to the outlined experimental conditions, researchers can effectively utilize this reaction to generate a diverse library of N-substituted-2,3,5-trifluorobenzenesulfonamides for further biological evaluation.

References

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. 2023. Available from: [Link].

  • Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. 2016. Available from: [Link].

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. 2018. Available from: [Link].

  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. 2025. Available from: [Link].

  • National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link].

  • ResearchGate. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. 2025. Available from: [Link].

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. 2020. Available from: [Link].

  • Fisher Scientific. SAFETY DATA SHEET. 2024. Available from: [Link].

  • PubMed Central. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Available from: [Link].

  • OUCI. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. 2024. Available from: [Link].

  • National Institutes of Health. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Available from: [Link].

  • National Institutes of Health. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Available from: [Link].

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. 2023. Available from: [Link].

  • Wikipedia. Hinsberg reaction. Available from: [Link].

  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. 2021. Available from: [Link].

  • Chemistry LibreTexts. 20.6: Reactions of Amines. 2020. Available from: [Link].

  • Chemistry LibreTexts. Amine Reactions. 2023. Available from: [Link].

Sources

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3,5-Trifluorobenzenesulphonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry and agrochemicals, renowned for its presence in a multitude of therapeutic agents and commercial herbicides.[1][2] The introduction of fluorine atoms into these molecules can dramatically enhance their biological and physicochemical properties. This is attributed to fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, which can improve metabolic stability, binding affinity, and membrane permeability.[2][3] Consequently, the synthesis of fluorinated sulfonamides is of significant interest to researchers in drug discovery and crop protection.[2][3]

2,3,5-Trifluorobenzenesulphonyl chloride is a key reagent for introducing a trifluorinated phenyl moiety into a target molecule, thereby creating novel sulfonamide derivatives with potentially enhanced efficacy and unique properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sulfonamides utilizing this versatile building block. We will delve into a detailed experimental protocol, the underlying chemical principles, safety considerations, and methods for purification and characterization.

Chemical Rationale and Mechanistic Overview

The synthesis of sulfonamides from sulfonyl chlorides is a classic and reliable transformation in organic chemistry.[4][5] The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride by an amine.[6] A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[7]

The reaction mechanism is analogous to nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, which is a good leaving group. The subsequent deprotonation of the nitrogen by a base yields the stable sulfonamide product.

Visualizing the Workflow: From Reagents to Product

Caption: General workflow for the synthesis of N-substituted-2,3,5-trifluorobenzenesulfonamides.

Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2,3,5-trifluorobenzenesulfonamide

This protocol provides a representative procedure for the synthesis of an N-aryl-2,3,5-trifluorobenzenesulfonamide. This method can be adapted for a range of primary and secondary amines.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,3,5-Trifluorobenzenesulphonyl chloride≥98%e.g., Sigma-Aldrich
p-Anisidine (4-methoxyaniline)≥99%e.g., Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%, anhydrouse.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
1 M Hydrochloric Acid (HCl)Aqueous-
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAqueous-
Brine (Saturated NaCl Solution)Aqueous-
Anhydrous Magnesium Sulfate (MgSO₄)Granulare.g., Fisher Scientific
Round-bottom flask--
Magnetic stirrer and stir bar--
Addition funnel--
Separatory funnel--
Rotary evaporator--
Safety Precautions
  • 2,3,5-Trifluorobenzenesulphonyl chloride is corrosive and reacts with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[8][9] Keep away from moisture.[10]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[8][9][10][11]

Step-by-Step Procedure
  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.23 g, 10 mmol, 1.0 equivalent) in 30 mL of anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add triethylamine (1.53 g, 2.1 mL, 15 mmol, 1.5 equivalents) via syringe. Stir the mixture for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: In a separate dry flask, dissolve 2,3,5-Trifluorobenzenesulphonyl chloride (2.31 g, 10 mmol, 1.0 equivalent) in 10 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the amine solution over a period of 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature at room temperature, using an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

    • Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization

The identity and purity of the final product, N-(4-methoxyphenyl)-2,3,5-trifluorobenzenesulfonamide, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).[12]

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating. The sequential washing steps in the work-up are crucial for removing unreacted starting materials and byproducts. The acidic wash removes the excess triethylamine, while the basic wash removes any remaining sulfonyl chloride and the triethylammonium hydrochloride salt. The final brine wash removes residual water. The progress and purity can be easily monitored at each stage using TLC, and the final product's identity is confirmed through spectroscopic methods, ensuring the integrity of the experimental outcome.

References

  • Bowser JR, Williams PJ, Kura K. J Org Chem. 1983;48:4111.
  • Bøhmer, T., & Laland, S. G. (1956). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-256). The Royal Society of Chemistry.
  • Chaudhari, S. B., Kumar, A., Mankar, V. H., Banerjee, S., Kumar, D., Mubarak, N. M., & Dehghani, M. H. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 12(12), e32434.
  • Thieme. (2024).
  • Request PDF. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • TMP Chem. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Chaudhari, S. B., Kumar, A., Mankar, V. H., Banerjee, S., Kumar, D., Mubarak, N. M., & Dehghani, M. H. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 12(12), e32434.
  • Google Patents. (n.d.). Sulfonamide purification process.
  • Taylor, L. T., & Chang, H. K. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.

Sources

Application Note: 2,3,5-Trifluorobenzenesulphonyl Chloride as a Pre-Column Derivatizing Agent for Enhanced HPLC Analysis of Amines and Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 2,3,5-Trifluorobenzenesulphonyl Chloride as a pre-column derivatizing agent for the analysis of primary amines, secondary amines, and phenolic compounds via High-Performance Liquid Chromatography (HPLC). Many of these analytes lack a native chromophore, making their detection by UV-Vis spectrophotometry challenging. Derivatization with 2,3,5-Trifluorobenzenesulphonyl Chloride introduces a trifluorophenyl moiety, a strong chromophore that facilitates sensitive UV detection. The resulting sulfonamide and sulfonate ester derivatives exhibit improved chromatographic properties, including enhanced retention on reverse-phase columns. This guide explains the underlying reaction chemistry, provides step-by-step protocols for derivatization, and offers insights into method development and optimization for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

In pharmaceutical research, environmental analysis, and metabolomics, the accurate quantification of compounds containing primary and secondary amine or phenolic functional groups is a common requirement. However, many of these molecules, particularly aliphatic amines, do not possess sufficient ultraviolet (UV) absorbance for sensitive and reliable detection by HPLC with UV-Vis detectors.[1][2]

Pre-column derivatization is a powerful strategy to overcome this limitation.[3] This technique involves a chemical reaction that modifies the analyte to introduce a chromophoric or fluorophoric tag, thereby enhancing its detectability.[4] 2,3,5-Trifluorobenzenesulphonyl Chloride is an excellent candidate for this purpose. It reacts with the nucleophilic amine and hydroxyl groups to form stable sulfonamide and sulfonate ester derivatives, respectively.[2][5]

The key advantages of using 2,3,5-Trifluorobenzenesulphonyl Chloride include:

  • Introduction of a Strong Chromophore: The trifluorophenyl group provides strong UV absorbance, enabling highly sensitive detection.

  • Improved Chromatographic Behavior: The derivatization increases the hydrophobicity of polar analytes, leading to better retention and separation on commonly used reverse-phase HPLC columns.

  • Formation of Stable Derivatives: The resulting sulfonamides and sulfonate esters are generally stable, which is crucial for reproducible and reliable quantification.[6][7]

  • Versatility: The reagent can be used for a broad range of primary and secondary amines as well as phenols.

The Chemistry of Derivatization

The derivatization with 2,3,5-Trifluorobenzenesulphonyl Chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of a phenoxide ion, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester bond.[5][8]

The reaction is typically carried out under mild alkaline conditions (pH 8.5-10.5). The base serves two critical functions:

  • It deprotonates the amine or phenol, increasing its nucleophilicity.

  • It neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

Tertiary amines do not react to form stable sulfonamides as they lack a proton on the nitrogen atom that can be removed after the initial reaction.[8]

Reaction with Primary and Secondary Amines

Primary and secondary amines react with 2,3,5-Trifluorobenzenesulphonyl Chloride to form N-substituted sulfonamides.

G cluster_0 Primary/Secondary Amine Derivatization Amine R-NH-R' (Primary/Secondary Amine) Product N-substituted Sulfonamide Derivative (UV-active) Amine->Product Nucleophilic Attack Reagent 2,3,5-Trifluorobenzenesulphonyl Chloride Reagent->Product Base Base (e.g., Borate Buffer) Base->Amine Deprotonates Neutralized Base-HCl Salt Base->Neutralized Neutralizes Byproduct HCl Byproduct->Neutralized

Caption: Derivatization of amines with 2,3,5-Trifluorobenzenesulphonyl Chloride.

Reaction with Phenols

Phenols, in the presence of a base, form phenoxide ions which are strong nucleophiles. These react with 2,3,5-Trifluorobenzenesulphonyl Chloride to yield sulfonate esters.

G cluster_1 Phenol Derivatization Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide Ion) Phenol->Phenoxide Deprotonation Base Base (e.g., Carbonate Buffer) Base->Phenoxide Product Sulfonate Ester Derivative (UV-active) Phenoxide->Product Nucleophilic Attack Reagent 2,3,5-Trifluorobenzenesulphonyl Chloride Reagent->Product

Caption: Derivatization of phenols with 2,3,5-Trifluorobenzenesulphonyl Chloride.

Experimental Protocols

The following are generalized protocols for the pre-column derivatization of amines and phenols. Optimization of parameters such as reagent concentration, reaction time, and temperature may be necessary for specific analytes.

General Reagents and Equipment
  • 2,3,5-Trifluorobenzenesulphonyl Chloride

  • Analyte standard(s) and samples

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Borate buffer (e.g., 0.1 M, pH 9.5) or Sodium bicarbonate/carbonate buffer (e.g., 0.1 M, pH 9.8)

  • Vortex mixer

  • Heating block or water bath

  • Microcentrifuge tubes or autosampler vials

  • HPLC system with a UV-Vis detector

Protocol for Derivatization of Amines

This protocol is suitable for primary and secondary amines.

1. Reagent Preparation:

  • Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of 2,3,5-Trifluorobenzenesulphonyl Chloride in acetonitrile. This solution should be prepared fresh daily.
  • Buffer Solution: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 with NaOH.
  • Analyte Solutions: Prepare standard and sample solutions in a suitable solvent (e.g., water/methanol mixture).

2. Derivatization Procedure:

  • In a microcentrifuge tube, add 50 µL of the analyte standard or sample solution.
  • Add 100 µL of the borate buffer (pH 9.5).
  • Add 100 µL of the 2,3,5-Trifluorobenzenesulphonyl Chloride solution.
  • Vortex the mixture for 30 seconds.
  • Incubate the mixture at 60°C for 30 minutes in a heating block.
  • After incubation, cool the mixture to room temperature.
  • The sample is now ready for injection into the HPLC system. If necessary, the reaction can be quenched by adding a small amount of a primary amine solution (e.g., 2% methylamine hydrochloride) to consume excess reagent.
Protocol for Derivatization of Phenols

This protocol is suitable for phenolic compounds.

1. Reagent Preparation:

  • Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of 2,3,5-Trifluorobenzenesulphonyl Chloride in acetonitrile.
  • Buffer Solution: Prepare a 0.1 M sodium carbonate buffer and adjust the pH to 10.0.
  • Analyte Solutions: Prepare standard and sample solutions in a suitable solvent.

2. Derivatization Procedure:

  • To 100 µL of the analyte standard or sample solution, add 200 µL of the carbonate buffer (pH 10.0).
  • Add 200 µL of the 2,3,5-Trifluorobenzenesulphonyl Chloride solution.
  • Vortex the mixture thoroughly.
  • Incubate at 50°C for 45 minutes.
  • Cool to room temperature.
  • Inject an aliquot into the HPLC system.

HPLC Method Development

The derivatized analytes are more hydrophobic and can be effectively separated on a C18 reverse-phase column.

ParameterRecommended Starting Conditions
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% of the same acid as Mobile Phase A
Elution Gradient elution is recommended to separate analytes with different polarities and to elute the excess reagent and byproducts.
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection UV detector. The optimal wavelength should be determined by scanning the UV spectrum of the derivatized analyte (typically 254-280 nm).
Injection Volume 10-20 µL

Workflow and Troubleshooting

The overall analytical workflow is depicted below.

G Sample_Prep Sample/Standard Preparation Derivatization Derivatization with 2,3,5-Trifluorobenzenesulphonyl Chloride Sample_Prep->Derivatization HPLC_Analysis HPLC Separation (C18 Column) Derivatization->HPLC_Analysis Detection UV Detection HPLC_Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for analysis using 2,3,5-Trifluorobenzenesulphonyl Chloride.

IssuePotential CauseSuggested Solution
Low or no product peak Incomplete reaction (pH too low, insufficient temperature/time, degraded reagent).Optimize pH, reaction time, and temperature. Prepare fresh derivatizing reagent solution. Ensure the analyte is soluble in the reaction mixture.
Multiple unexpected peaks Side reactions, sample matrix interference, or degradation of the derivative.Ensure the purity of the reagent and solvents. Perform a sample cleanup (e.g., solid-phase extraction) before derivatization. Check the stability of the derivative over time.[9]
Large reagent peak interfering Excess derivatizing reagent.Reduce the concentration of the derivatizing reagent. Introduce a quenching step. Adjust the HPLC gradient to separate the reagent peak from the analyte peaks.
Poor peak shape or resolution Inappropriate HPLC conditions.Optimize the mobile phase composition, gradient profile, and column temperature. Ensure the injection solvent is compatible with the mobile phase.

Conclusion

2,3,5-Trifluorobenzenesulphonyl Chloride is a versatile and effective derivatizing agent for the HPLC-UV analysis of primary amines, secondary amines, and phenols. The straightforward derivatization protocol results in stable, UV-active derivatives with improved chromatographic properties. This application note provides a solid foundation for researchers to develop sensitive and robust analytical methods for a wide range of analytes that would otherwise be challenging to detect.

References

  • J Pharm Sci. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Retrieved from [Link]

  • Al-Haj, N., Al-Warthan, A., & Al-Arfaj, N. (2015). Microfluidic Precolumn Derivatization of Environmental Phenols with Coumarin-6-Sulfonyl Chloride and HPLC Separation. Journal of Chromatographic Science, 53(8), 1339–1345. Retrieved from [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. Retrieved from [Link]

  • Al-Haj, N., Al-Warthan, A., & Al-Arfaj, N. (2015). Microfluidic Precolumn Derivatization of Environmental Phenols with Coumarin-6-Sulfonyl Chloride and HPLC Separation. Journal of Chromatographic Science. Retrieved from [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry. Retrieved from [Link]

  • Sotorríos, L., et al. (2020). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. RSC Advances, 10(45), 26863-26869. Retrieved from [Link]

  • Sharma, A., & Mehta, J. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Recent Advances in the Analysis of Food and Flavors. Royal Society of Chemistry.
  • Quora. (2021). Why do aromatic compounds absorb UV? Retrieved from [Link]

  • Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

  • Kuda, O., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 94(14), 5636-5645. Retrieved from [Link]

  • Al-Shehri, M. M., & Al-Bishri, W. S. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 1-8. Retrieved from [Link]

  • Pistos, C., & Pappa-Louisi, A. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(16), 4947. Retrieved from [Link]

  • Mondal, S., & Roy, N. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]

  • Product Quality Research Institute. (n.d.). Sulfonate Esters. Retrieved from [Link]

  • Slideshare. (n.d.). Derivatization in HPLC & GC. Retrieved from [Link]

  • Wang, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. ACS Omega, 7(21), 17891-17899. Retrieved from [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Mondal, S., & Roy, N. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Changes of UV-vis absorbance with increasing fluoride concentration. Retrieved from [Link]

  • McCloud, S. G., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(11), 7435-7445. Retrieved from [Link]

  • Ooyama, Y., et al. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. Molecules, 26(8), 2244. Retrieved from [Link]

  • Robin, M., & Trueblood, K. N. (1957). The Ultraviolet Absorption Spectra of Aromatic Compounds Adsorbed on Silicic Acid. Journal of the American Chemical Society, 79(19), 5138-5142. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. Retrieved from [Link]

  • Concellón, J. M., et al. (2009). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2009(19), 3163-3167. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • Khan Academy. (2025). Alcohols, phenols and acids | Grade 12 | Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

The Strategic Application of 2,3,5-Trifluorobenzenesulphonyl Chloride in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, offering a powerful tool to modulate acidity, lipophilicity, metabolic stability, and target binding affinity.[1][2] Among the array of fluorine-containing building blocks, 2,3,5-Trifluorobenzenesulphonyl chloride emerges as a reagent of significant interest for the synthesis of novel sulfonamide derivatives with therapeutic potential.

This comprehensive guide provides an in-depth exploration of the applications of 2,3,5-Trifluorobenzenesulphonyl chloride in medicinal chemistry. We will delve into the rationale behind its use, its potential therapeutic applications, and provide detailed, field-proven protocols for its successful implementation in the laboratory.

The Rationale for Employing the 2,3,5-Trifluorobenzenesulphonyl Moiety

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The synthesis of novel sulfonamide derivatives is a critical aspect of lead optimization in drug discovery. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely utilized method for the construction of sulfonamide linkages.[1][5]

The introduction of a 2,3,5-trifluorophenyl group through the use of 2,3,5-Trifluorobenzenesulphonyl chloride can bestow several advantageous properties upon the resulting sulfonamide derivatives:

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can significantly alter the electronic distribution within the aromatic ring, influencing the pKa of the sulfonamide N-H proton and the overall lipophilicity (logP) of the molecule. This can be crucial for optimizing solubility, cell permeability, and target engagement.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine atoms at the 2, 3, and 5-positions can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the in vivo half-life of the drug candidate.[6]

  • Improved Target Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency. The specific substitution pattern of the 2,3,5-trifluoro motif can orient these interactions in a precise manner within a protein's binding pocket.

  • Conformational Control: The steric bulk and electronic effects of the fluorine atoms can influence the preferred conformation of the molecule, which can be critical for achieving the optimal geometry for target binding.

Potential Therapeutic Applications

While specific examples of drugs synthesized using 2,3,5-Trifluorobenzenesulphonyl chloride are not extensively documented in publicly available literature, the resulting 2,3,5-trifluorophenylsulfonamide scaffold holds promise in several therapeutic areas based on the known activities of related fluorinated sulfonamides.[2][3] These potential applications include:

  • Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and is a key pharmacophore in many enzyme inhibitors, such as carbonic anhydrase inhibitors. The 2,3,5-trifluorophenyl moiety can be explored to optimize potency and selectivity against various enzyme targets.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a sulfonamide group for key hydrogen bonding interactions within the ATP binding site. The trifluorinated phenyl ring can be used to probe specific regions of the kinase active site and enhance potency.[7]

  • Antimicrobial Agents: Sulfonamide-based antibiotics were among the first effective chemotherapeutic agents. Novel fluorinated sulfonamides may exhibit activity against resistant bacterial strains.[3]

  • Anticancer Agents: The sulfonamide scaffold is present in numerous anticancer drugs that act through various mechanisms, including inhibition of cell proliferation and angiogenesis.[4]

  • Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity can be leveraged to optimize blood-brain barrier penetration for CNS-targeted therapies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted-2,3,5-trifluorobenzenesulfonamides using 2,3,5-Trifluorobenzenesulphonyl chloride. These protocols are based on well-established procedures for sulfonamide synthesis and can be adapted for a wide range of primary and secondary amines.[1][8]

General Reaction Scheme

The synthesis of sulfonamides from 2,3,5-Trifluorobenzenesulphonyl chloride and a primary or secondary amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide bond. A base is typically added to neutralize the hydrogen chloride gas that is formed as a byproduct.[1][8]

General Reaction Scheme reagent1 2,3,5-Trifluorobenzenesulphonyl chloride reagent2 Primary or Secondary Amine (R1R2NH) product N-substituted-2,3,5-trifluorobenzenesulfonamide byproduct [Base-H]+Cl- reagents reagents reagents->product Base (e.g., Triethylamine, Pyridine) Aprotic Solvent (e.g., DCM, CH3CN)

Caption: General workflow for the synthesis of N-substituted-2,3,5-trifluorobenzenesulfonamides.

Protocol 1: Standard Synthesis of N-Aryl/Alkyl-2,3,5-trifluorobenzenesulfonamides

This protocol is suitable for the reaction of 2,3,5-Trifluorobenzenesulphonyl chloride with a variety of primary and secondary amines under standard laboratory conditions.

Materials:

Reagent/MaterialQuantity (Example)Molar Equivalent
Primary or Secondary Amine1.0 mmol1.0 eq
2,3,5-Trifluorobenzenesulphonyl chloride1.0 mmol1.0 eq
Anhydrous Pyridine or Triethylamine1.5 mmol1.5 eq
Anhydrous Dichloromethane (DCM)10 mL-
1M Hydrochloric Acid (HCl)As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solutionAs needed-
Brine (saturated NaCl solution)As needed-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)As needed-
Silica Gel for chromatographyAs needed-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)As needed-

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine or triethylamine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 2,3,5-Trifluorobenzenesulphonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the excess base, followed by water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-substituted-2,3,5-trifluorobenzenesulfonamide.[1][9]

Standard Synthesis Workflow start Dissolve Amine in DCM add_base Add Base at 0°C start->add_base add_sulfonyl_chloride Add 2,3,5-Trifluorobenzenesulphonyl Chloride Solution Dropwise at 0°C add_base->add_sulfonyl_chloride react Stir at Room Temperature (6-18h) Monitor by TLC add_sulfonyl_chloride->react workup Aqueous Workup (HCl, H2O, NaHCO3, Brine) react->workup dry Dry Organic Layer (MgSO4/Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end Pure Sulfonamide Product purify->end

Caption: Workflow for the standard synthesis of 2,3,5-trifluorobenzenesulfonamides.

Protocol 2: Microwave-Assisted Synthesis of N-Aryl/Alkyl-2,3,5-trifluorobenzenesulfonamides

Microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner reactions and higher yields. This protocol is particularly useful for high-throughput synthesis of sulfonamide libraries.

Materials:

Reagent/MaterialQuantity (Example)Molar Equivalent
Primary or Secondary Amine0.5 mmol1.0 eq
2,3,5-Trifluorobenzenesulphonyl chloride0.5 mmol1.0 eq
Anhydrous solvent (e.g., THF, Dioxane)2 mL-
Pyridine or Triethylamine (optional, for amine salts)1.0 mmol2.0 eq
Microwave Synthesizer--
n-HexaneAs needed-

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the primary or secondary amine (1.0 eq) and 2,3,5-Trifluorobenzenesulphonyl chloride (1.0 eq). If the amine is a hydrochloride salt, add a base such as triethylamine or pyridine (2.0 eq). Add the appropriate anhydrous solvent (e.g., THF or dioxane).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes). The optimal conditions should be determined for each specific substrate.

  • Workup: After the reaction vessel has cooled to room temperature, the workup procedure can be simplified. In many cases, the product can be precipitated by the addition of a non-polar solvent like n-hexane.[1]

  • Purification: The precipitated product can be collected by filtration, washed with cold n-hexane, and dried under vacuum. If further purification is required, flash column chromatography or recrystallization can be employed as described in Protocol 1.[1][10]

Microwave Synthesis Workflow start Combine Reactants in Microwave Vessel irradiate Microwave Irradiation (100-150°C, 10-30 min) start->irradiate cool Cool to Room Temperature irradiate->cool precipitate Precipitate with n-Hexane cool->precipitate filter_dry Filter and Dry precipitate->filter_dry end Pure Sulfonamide Product filter_dry->end

Caption: Workflow for the microwave-assisted synthesis of 2,3,5-trifluorobenzenesulfonamides.

Characterization of 2,3,5-Trifluorobenzenesulfonamides

The synthesized sulfonamides should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the trifluorophenyl ring and the protons of the amine moiety. The sulfonamide N-H proton typically appears as a broad singlet.[11][12]

    • ¹³C NMR: Will show the signals for the carbon atoms of the trifluorophenyl ring, with characteristic C-F couplings, and the carbons of the amine portion.[11]

    • ¹⁹F NMR: Will show distinct signals for the three fluorine atoms on the aromatic ring, which can be useful for confirming the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the N-H stretching of the sulfonamide.[11]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

2,3,5-Trifluorobenzenesulphonyl chloride is a valuable reagent for the synthesis of novel sulfonamide derivatives with significant potential in medicinal chemistry. The strategic incorporation of the 2,3,5-trifluorophenyl moiety can lead to compounds with improved pharmacokinetic and pharmacodynamic properties. The protocols provided in this guide offer a solid foundation for the synthesis and exploration of this promising class of molecules in drug discovery programs. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Biological activities of sulfonamides.
  • PMC. (n.d.). N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • ACS Publications. (n.d.). The Trifluoromethyl Group in Medical Chemistry.
  • ResearchGate. (n.d.). Synthesis of N‐trifluoromethyl sulfonamide with trifluoro‐N‐sulfinylmethanamine.
  • ResearchGate. (2025).
  • Google Patents. (n.d.). Process for the purification of crude toluenesulfonamide - DE77435C.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Macmillan Group - Princeton University. (2023).
  • ACS Publications. (n.d.). The Synthesis of Trifluoromethyl-sulfonimidamides from Sulfinamides | The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • SpectraBase. (n.d.). N-[2-(diethylamino)ethyl]-p-[(trifluoromethyl)sulfonamide]benzamide - Optional[1H NMR] - Spectrum.
  • ResearchGate. (2025). Trifluoromethyl-Containing Pyrazolinyl (p-Tolyl) Sulfones: The Synthesis and Structure of Promising Antimicrobial Agents. | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
  • PMC. (n.d.). A DFT-Based QSARs Study of Acetazolamide/Sulfanilamide Derivatives with Carbonic Anhydrase (CA-II) Isozyme Inhibitory Activity.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Semantic Scholar. (2016).
  • PMC. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
  • Semantic Scholar. (2016).
  • Google Patents. (n.d.). Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - DE19543323A1.
  • PubMed. (n.d.).
  • PubMed. (2006).
  • ResearchGate. (2025). Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist.
  • PubMed. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf.
  • DTIC. (1977). Trifluoromethylsulfur Trifluoride.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (2011). (PDF) Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.
  • Twist Bioscience. (n.d.). Library Preparation EF 2.0 with Enzymatic Fragmentation and Twist Universal Adapter System.
  • PMC. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
  • ResearchGate. (n.d.). Reaction of NBD-Cl with primary amines | Download Scientific Diagram.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
  • Google Patents. (n.d.). Preparation of trifluorobenzoic acids - US6362365B1.
  • PMC. (2017). Direct Synthesis of β-Aminoenals through Reaction of 1,2,3-Triazine with Secondary Amines.
  • Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide - CN113698315A.

Sources

Application of 2,3,5-Trifluorobenzenesulfonyl Chloride in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 2,3,5-Trifluorobenzenesulfonyl Chloride in the Peptide Synthesis Landscape

In the vast and intricate field of peptide synthesis, the choice of reagents for amino acid protection and coupling is paramount to achieving high yields, purity, and chiral integrity. While a plethora of well-established methodologies exists, the exploration of novel reagents continues to be a driving force for innovation. This guide focuses on the potential application of 2,3,5-Trifluorobenzenesulfonyl Chloride in peptide synthesis.

A comprehensive review of current literature reveals that 2,3,5-Trifluorobenzenesulfonyl Chloride is not a conventional or widely documented reagent for routine peptide bond formation (coupling) or as a standard α-amino protecting group in solid-phase peptide synthesis (SPPS) . Its application in this specific context remains largely unexplored in mainstream chemical literature. However, based on the fundamental reactivity of sulfonyl chlorides, we can extrapolate its potential uses and provide a scientifically grounded framework for its investigation.

This document will, therefore, serve a dual purpose. Firstly, it will offer a theoretical exploration of how 2,3,5-Trifluorobenzenesulfonyl Chloride could be employed, drawing parallels with the established chemistry of other sulfonyl halides. Secondly, and more pragmatically, it will provide detailed protocols for closely related and well-documented fluorinated reagents that have demonstrated significant utility in modern peptide synthesis, namely sulfonyl fluorides and pentafluorophenyl (PFP) esters. This approach ensures that researchers are equipped with both a conceptual understanding of the target molecule's potential and practical, validated methods using analogous compounds.

Part 1: Theoretical Application of 2,3,5-Trifluorobenzenesulfonyl Chloride as an N-Protecting Group

The primary role of a sulfonyl chloride in the context of amino acids is the formation of a sulfonamide linkage with the α-amino group. This reaction can be employed to install a temporary or permanent N-protecting group. The 2,3,5-trifluorobenzenesulfonyl (Tfbs) group, once installed, would offer unique properties due to its electron-withdrawing nature and fluorinated aromatic ring.

Causality Behind Experimental Choices
  • Why a Sulfonamide Protecting Group? Sulfonamide protecting groups are known for their high stability to acidic conditions, which makes them orthogonal to the commonly used t-butyl-based side-chain protecting groups in Fmoc-based SPPS.

  • The Role of Fluorination: The three fluorine atoms on the benzene ring significantly increase the electrophilicity of the sulfur atom in 2,3,5-Trifluorobenzenesulfonyl chloride, potentially leading to a rapid and efficient reaction with the amino group of the amino acid. Furthermore, the resulting Tfbs-protected amino acid would exhibit altered solubility and electronic properties, which could be advantageous in specific synthetic contexts.

Hypothetical Protocol for N-Protection of an Amino Acid

This protocol is a generalized procedure based on standard Schotten-Baumann conditions for the synthesis of sulfonamides.

Materials:

  • Amino acid (e.g., Alanine)

  • 2,3,5-Trifluorobenzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) in a 1M aqueous solution of Na₂CO₃ (2.5 equivalents). Stir until a clear solution is obtained. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Sulfonyl Chloride: Dissolve 2,3,5-Trifluorobenzenesulfonyl chloride (1.1 equivalents) in dioxane or THF. Add this solution dropwise to the stirring amino acid solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the mixture with diethyl ether or ethyl acetate to remove any unreacted sulfonyl chloride.

    • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The N-protected amino acid should precipitate out of the solution.

    • Extract the product into ethyl acetate (3 x volume).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2,3,5-trifluorobenzenesulfonyl)-amino acid.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Part 2: Fluorinated Reagents in Modern Peptide Synthesis - Proven Alternatives

Given the nascent status of 2,3,5-Trifluorobenzenesulfonyl Chloride in peptide chemistry, we now turn our attention to well-established fluorinated reagents that offer robust and efficient solutions to common challenges in peptide synthesis.

A. Sulfonyl Fluorides: The Rise of SuFEx Chemistry in Bioconjugation

Sulfonyl fluorides have emerged as "privileged warheads" in chemical biology due to their unique reactivity profile.[1] They are significantly more stable to hydrolysis and reduction than their sulfonyl chloride counterparts, yet they can selectively react with nucleophilic residues on proteins.[1] This stability and selectivity have led to their exploration in peptide modification and the development of peptide-based inhibitors.[2] The underlying principle is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation "click" reaction.[3]

While not typically used for routine peptide bond formation, sulfonyl fluorides are invaluable for site-specific modification of peptides and for creating potent enzyme inhibitors.

Experimental Workflow for Peptide Synthesis and Modification

The following diagram illustrates a general workflow for solid-phase peptide synthesis (SPPS), which can be adapted for the incorporation of amino acids functionalized with sulfonyl fluorides or for the use of PFP active esters.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Activated AA + Resin) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Cycle Repeat Steps 2-5 for each amino acid Wash2->Cycle Cycle->Deprotection Next Cycle Final_Deprotection 6. Final Fmoc Deprotection Cycle->Final_Deprotection Final Cycle Cleavage 7. Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification 8. Purification (e.g., HPLC) Cleavage->Purification PFP_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products PeptideResin Peptide-Resin-NH₂ Intermediate [Tetrahedral Intermediate] PeptideResin->Intermediate Nucleophilic Attack PFP_Ester Fmoc-AA-O-PFP PFP_Ester->Intermediate PeptideBond Peptide-Resin-NH-CO-AA-Fmoc Intermediate->PeptideBond Collapse & Leaving Group Departure PFP_LeavingGroup PFP-OH Intermediate->PFP_LeavingGroup

Caption: Mechanism of peptide coupling using a PFP active ester.

Quantitative Data Summary

The following table provides a general comparison of reaction parameters for different coupling strategies. Note that optimal conditions can vary significantly based on the specific amino acid sequence.

Coupling StrategyReagent Equivalents (to amine)Typical Reaction TimeRelative CostCommon Issues
PFP Esters 1.5 - 3.030 - 90 minModerateSide reactions with certain side chains
HBTU/HOBt 1.5 - 2.030 - 120 minModeratePotential for guanidinylation of N-terminus
DIC/HOBt 2.0 - 3.01 - 4 hoursLowFormation of insoluble DCU/DIU byproduct
HATU/HOAt 1.5 - 2.015 - 60 minHighHigher cost, but very efficient

Conclusion and Future Perspectives

While 2,3,5-Trifluorobenzenesulfonyl Chloride does not currently have a defined role in routine peptide synthesis, its chemical properties suggest potential for investigation, particularly as an N-protecting group with unique characteristics. Further research would be required to establish its utility, including cleavage conditions and orthogonality to other protecting groups.

For researchers and drug development professionals seeking robust and validated methods, the use of highly fluorinated reagents like sulfonyl fluorides for specific modifications and pentafluorophenyl esters for efficient peptide coupling represents the current state-of-the-art. These reagents provide powerful tools to overcome common synthetic challenges and to construct complex peptide architectures with high fidelity. The protocols and principles outlined in this guide offer a solid foundation for the successful application of these advanced synthetic strategies.

References

  • Terrey, M. J., Holmes, A., Perry, C. C., & Cross, W. B. (2019). C–H Olefination of Tryptophan Residues in Peptides: Control of Residue Selectivity and Peptide–Amino Acid Cross-linking. Organic Letters, 21(19), 7902–7907. [Link]

  • Narayanan, A., & Crick, D. C. (2022). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Nature Communications, 13(1), 1-9. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2022). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 12(11), 1383. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Verhelst, S. H. L. (2013). Peptido Sulfonyl Fluorides as New Powerful Proteasome Inhibitors. Journal of Medicinal Chemistry, 56(2), 589-593. [Link]

  • Kelly, J. S., & Bethell, D. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 44(18), 6435-6448. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Kuttan, A., & Reif, B. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3147-3157. [Link]

  • Gowtham, G. (2017, June 21). Peptide Bond Formation Mechanism [Video]. YouTube. [Link]

Sources

Application Note & Protocols: Comprehensive Analytical Strategies for 2,3,5-Trifluorobenzenesulphonyl Chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3,5-Trifluorobenzenesulphonyl chloride is a key reagent in modern synthetic chemistry, valued for its role in creating complex sulfonamide and sulfonate ester derivatives, many of which are of pharmaceutical interest. The inherent reactivity of the sulfonyl chloride group, coupled with the unique spectroscopic signature of the trifluorinated phenyl ring, presents distinct analytical challenges and opportunities. This guide provides a comprehensive overview of robust analytical methods for the characterization of the starting material and the quantitative analysis of its principal derivatives. We delve into the causality behind methodological choices in chromatography (HPLC, GC) and spectroscopy (NMR, MS), offering detailed, field-proven protocols designed for immediate application in research and GMP environments.

Foundational Analysis: Characterization of the Starting Material

Before its use in synthesis, the purity and identity of 2,3,5-Trifluorobenzenesulphonyl chloride must be unequivocally established. Its reactivity, particularly its susceptibility to hydrolysis, necessitates specific analytical approaches.

Purity and Stability Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile, reactive molecules like sulfonyl chlorides.[1] A stability-indicating method is crucial to distinguish the active reagent from its primary degradant, 2,3,5-trifluorobenzenesulfonic acid.

Rationale for Method Design:

  • Stationary Phase: A C18 column is selected for its hydrophobic retention of the benzene ring.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is essential. It serves two purposes: it suppresses the ionization of the sulfonic acid degradant, ensuring a sharp, well-retained peak, and it protonates free silanol groups on the silica support, minimizing peak tailing of the polar analytes.[2][3]

  • Detector: A UV detector set at a wavelength where the benzene ring absorbs (e.g., 254 nm or a lower wavelength like 220 nm for higher sensitivity) provides a robust and linear response.

Protocol 1: HPLC Purity Assay of 2,3,5-Trifluorobenzenesulphonyl Chloride

  • Reagent Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 2,3,5-Trifluorobenzenesulphonyl chloride into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile. Scientist's Note: Prepare this solution immediately before analysis. The sulfonyl chloride will slowly hydrolyze in the presence of trace water in the solvent.

  • Chromatographic Conditions:

    Parameter Value
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Gradient: 30% B to 95% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 5 µL

    | Detector | UV at 220 nm |

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Data Analysis:

    • Determine purity by area percent calculation, assuming a relative response factor of 1.0 for the hydrolysis product for initial screening.

Unambiguous Structural Confirmation: NMR and Mass Spectrometry

Spectroscopic methods provide definitive structural proof.

  • Nuclear Magnetic Resonance (NMR): As an organofluorine compound, ¹⁹F NMR is an exceptionally powerful tool.[4] It offers high sensitivity due to the 100% natural abundance of the ¹⁹F nucleus and a wide chemical shift range, making it highly sensitive to the electronic environment.[4][5][6] ¹H and ¹³C NMR are used to confirm the rest of the structure.

    • Expected ¹⁹F NMR Signature: Three distinct fluorine signals, with complex splitting patterns due to F-F and F-H coupling, confirming the 2,3,5-substitution pattern.

    • Expected ¹H NMR Signature: Signals corresponding to the two aromatic protons, showing coupling to each other and to the adjacent fluorine atoms.

  • Mass Spectrometry (MS): GC-MS is suitable for identifying the compound and any volatile impurities.[1]

    • Expected Fragmentation: Key fragmentation pathways include the loss of the chlorine radical (M-35) and the SO₂ group (M-64).[1] The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.[7]

Analysis of Sulfonamide Derivatives: The Derivatization Workflow

The primary utility of 2,3,5-Trifluorobenzenesulphonyl chloride is its reaction with primary and secondary amines to form stable sulfonamides.[8][9] In an analytical context, this reaction is a form of derivatization, often used to improve the chromatographic properties or detectability of the parent amine.[10][11]

The Derivatization Reaction Pathway

The reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. A base is required to neutralize the HCl byproduct and drive the reaction to completion.

G Amine Primary/Secondary Amine (R-NHR') Product Stable Sulfonamide Derivative Amine->Product Nucleophilic Attack SulfonylCl 2,3,5-Trifluorobenzenesulphonyl Chloride SulfonylCl->Product Base Base (e.g., Triethylamine) Salt Base-HCl Salt Base->Salt Neutralization HPLC HPLC-UV/MS Analysis Product->HPLC Analysis Byproduct HCl Byproduct->Salt

Caption: The derivatization of an amine with 2,3,5-Trifluorobenzenesulphonyl chloride.

Quantitative Analysis of Amine Analytes by RP-HPLC

This protocol details the quantification of a primary or secondary amine analyte by converting it into its 2,3,5-Trifluorobenzenesulfonamide derivative prior to HPLC analysis. This is particularly useful for amines that lack a strong UV chromophore.

Protocol 2: Quantification of an Amine via Pre-Column Derivatization

  • Reagent Preparation:

    • Derivatization Reagent: 10 mg/mL solution of 2,3,5-Trifluorobenzenesulphonyl chloride in Acetonitrile. Prepare fresh daily.

    • Reaction Buffer: 100 mM Sodium Bicarbonate buffer, pH 9.0.

    • Quenching Solution: 2 M solution of Glycine in water.

    • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the target amine in 50:50 Acetonitrile:Water. Create a calibration curve by serial dilution.

  • Derivatization Procedure:

    • In a 1.5 mL microcentrifuge vial, add 100 µL of the amine standard or sample solution.

    • Add 200 µL of the Reaction Buffer.

    • Add 200 µL of the Derivatization Reagent. Vortex immediately.

    • Incubate the mixture at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 100 µL of the Quenching Solution to consume excess sulfonyl chloride. Vortex and let stand for 10 minutes.

    • Dilute the final mixture with the mobile phase initial conditions if necessary and inject into the HPLC system.

  • Chromatographic Conditions:

    Parameter Value
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 50% B to 95% B over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temp. 40 °C
    Injection Vol. 10 µL

    | Detector | UV at 254 nm |

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the sulfonamide derivative versus the known concentration of the amine standards.

    • Determine the concentration of the amine in the unknown sample using the linear regression equation from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Amine Sample or Standard Buffer Add Buffer (pH 9) Sample->Buffer Deriv Add Derivatizing Reagent Buffer->Deriv Incubate Incubate (60°C, 30 min) Deriv->Incubate Quench Quench Excess Reagent Incubate->Quench Inject Inject into HPLC System Quench->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Area vs. Conc.) Integrate->Calibrate Quantify Quantify Unknown Sample Calibrate->Quantify

Caption: Workflow for the quantitative analysis of amines via HPLC derivatization.

Principles of Analytical Method Validation

For use in regulated environments, such as drug development, any analytical method must be validated to prove it is suitable for its intended purpose.[12][13][14] Validation provides documented evidence that the method is reliable, accurate, and precise.[12][15]

Key Validation Parameters (ICH Q2(R2) Guidelines): [16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components).[15] This is demonstrated by showing that the peak for the sulfonamide derivative is well-resolved from peaks of the unreacted amine, the hydrolyzed sulfonyl chloride, and other potential side-products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a minimum of five standards across the desired concentration range and evaluating the correlation coefficient (r²) of the calibration curve, which should typically be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis under the same operating conditions over a short interval of time.

    • Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

G cluster_params Core Validation Parameters Start Define Method's Intended Purpose Protocol Develop & Optimize Analytical Protocol Start->Protocol Specificity Specificity (Peak Purity, Resolution) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness (Small Method Variations) Specificity->Robustness Linearity->Robustness Accuracy->Robustness Precision->Robustness Limits->Robustness Report Validation Report & Method Transfer Robustness->Report

Caption: A logical workflow for analytical method validation.

Conclusion

The analytical characterization of 2,3,5-Trifluorobenzenesulphonyl chloride and its derivatives requires a multi-faceted approach. HPLC serves as the primary tool for purity assessment and quantification, with method parameters carefully chosen to manage the reactivity of the sulfonyl chloride and ensure robust separation. Spectroscopic techniques, particularly ¹⁹F NMR and Mass Spectrometry, are indispensable for definitive structural elucidation. By employing the detailed protocols and understanding the rationale behind the validation principles outlined in this guide, researchers can generate reliable, accurate, and defensible analytical data critical for advancing drug discovery and development programs.

References

  • J Pharm Sci. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography.
  • Oxford Instruments. NMR | Fluorine Spectroscopy.
  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • BenchChem. Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.
  • BenchChem. A Guide to Amine Derivatization: Alternatives to 2,4-Dichlorobenzenesulfonyl Chloride for Enhanced Analytical Detection.
  • BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • BenchChem. Derivatization of amines and alcohols for chromatography using 2-Nitroethane-1-sulfonyl chloride.
  • Semantic Scholar. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM.
  • PMC. (2020). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.
  • Pharmatricks. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Agilent. (2024). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water.
  • SIELC Technologies. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column.
  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.
  • Slideshare. Nmr spectroscopy of fluorine 19.
  • Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques.
  • International Journal of Pharmaceutical Quality Assurance. (2018). Analytical method validation: A brief review.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Canvas. (2023). Chloro pattern in Mass Spectrometry.

Sources

Application Note: Enhancing LC-MS Sensitivity for Polar Analytes through Derivatization with 2,3,5-Trifluorobenzenesulphonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust analysis of polar small molecules, such as phenols, primary/secondary amines, and thiols, by liquid chromatography-mass spectrometry (LC-MS) is often hindered by poor retention on reversed-phase columns and low ionization efficiency. This application note presents a comprehensive guide to a pre-column derivatization strategy using 2,3,5-Trifluorobenzenesulphonyl chloride (TFBSC) to overcome these challenges. By converting polar functional groups into less polar, more readily ionizable sulfonamides and sulfonate esters, this method significantly enhances chromatographic performance and boosts mass spectrometric sensitivity. We provide a detailed, step-by-step protocol for the derivatization of a model compound, an explanation of the underlying chemical principles, optimized LC-MS/MS parameters, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Polar Analytes

In fields ranging from metabolomics to pharmaceutical development, the accurate quantification of polar, low-molecular-weight compounds is crucial.[1][2][3] However, these molecules present significant analytical hurdles. Their high polarity leads to minimal interaction with nonpolar stationary phases used in reversed-phase liquid chromatography (RPLC), resulting in poor retention, co-elution with the solvent front, and inadequate separation from matrix components. Furthermore, many polar analytes, particularly phenols, exhibit poor ionization efficiency in common electrospray ionization (ESI) sources, leading to low sensitivity.[4][5][6]

Chemical derivatization is a powerful sample preparation technique used to modify the chemical structure of an analyte to improve its analytical properties.[7][8][9] By introducing a carefully selected chemical tag, one can increase hydrophobicity for better RPLC retention and incorporate a readily ionizable moiety to enhance MS signal intensity.[10]

This guide focuses on 2,3,5-Trifluorobenzenesulphonyl chloride (TFBSC) as a highly effective derivatizing agent. The trifluorinated phenylsulfonyl group offers a dual advantage: it significantly decreases the polarity of the target analyte and the electronegative fluorine atoms enhance the ionization efficiency of the resulting derivative, making it an excellent choice for sensitive LC-MS analysis.

Principle and Mechanism of TFBSC Derivatization

TFBSC is a sulfonyl chloride reagent that readily reacts with nucleophilic functional groups such as primary and secondary amines, phenols, and thiols under basic conditions. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the heteroatom (e.g., Nitrogen in an amine or Oxygen in a phenol) attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a stable sulfonamide or sulfonate ester linkage.

The reaction requires a base (e.g., sodium carbonate, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction Mechanism with a Primary Amine (R-NH₂)

Caption: General reaction scheme for the derivatization of a primary amine with TFBSC.

Key Advantages of TFBSC Derivatization:
  • Improved Chromatographic Retention: The bulky, hydrophobic trifluorobenzenesulfonyl group significantly increases the affinity of polar analytes for reversed-phase stationary phases, leading to longer retention times and better separation from polar interferences.

  • Enhanced MS Sensitivity: The sulfonyl moiety is an efficient proton acceptor, promoting strong signal intensity in positive-ion mode ESI. The highly electronegative fluorine atoms can also enhance signal in negative-ion mode, offering flexibility in method development.

  • Broad Applicability: TFBSC reacts with a wide range of important biological molecules, including amino acids, neurotransmitters, and phenolic compounds.[1][2]

  • Robust and Stable Derivatives: The resulting sulfonamide and sulfonate ester bonds are chemically stable, ensuring the integrity of the derivatized sample during storage and analysis.[8]

Detailed Experimental Protocol

This section provides a step-by-step guide for the derivatization and subsequent LC-MS analysis. The protocol is designed to be a starting point and may require optimization for specific analytes and matrices.

Materials and Reagents
  • Derivatization Reagent: 2,3,5-Trifluorobenzenesulphonyl chloride (TFBSC), >98% purity

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Water, ultrapure (18.2 MΩ·cm)

  • Base: Sodium Carbonate (Na₂CO₃), anhydrous

  • Acid: Formic Acid (FA), LC-MS grade

  • Sample: Stock solution of analyte(s) of interest (e.g., 1 mg/mL in a suitable solvent)

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • Equipment: Vortex mixer, centrifuge, analytical balance, calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes.

Experimental Workflow Diagram

References

Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides from 2,3,5-Trifluorobenzenesulphonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the one-pot synthesis of a diverse array of sulfonamides utilizing 2,3,5-Trifluorobenzenesulphonyl chloride as a key building block. Sulfonamides are a privileged scaffold in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance the pharmacological profile of drug candidates. These notes offer detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the procedural steps, designed to be a practical resource for chemists in academic and industrial research settings.

Introduction: The Strategic Importance of Fluorinated Sulfonamides

The sulfonamide functional group is a cornerstone of modern drug discovery, present in a wide range of therapeutics including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs[1]. Their appeal lies in their ability to act as a bioisostere for amides and carboxylic acids, their chemical stability, and their capacity to engage in hydrogen bonding interactions with biological targets[2].

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy to modulate key drug-like properties. Fluorine's high electronegativity and small size can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity[3]. The use of 2,3,5-Trifluorobenzenesulphonyl chloride as a precursor allows for the direct installation of a trifluorinated phenyl ring, offering a streamlined approach to novel fluorinated sulfonamide libraries. This one-pot protocol is designed for efficiency, minimizing purification steps and maximizing yield.

Reaction Mechanism and Rationale

The one-pot synthesis of sulfonamides from 2,3,5-Trifluorobenzenesulphonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfonyl center.

Sulfonamide Synthesis reagents 2,3,5-Trifluorobenzenesulphonyl Chloride + Amine (R¹R²NH) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide Product intermediate->product Chloride Elimination byproduct [Base-H]⁺Cl⁻ product->byproduct Proton Abstraction by Base base Base (e.g., Triethylamine)

Figure 1: General workflow for the synthesis of N-substituted-2,3,5-trifluorobenzenesulfonamides.

The reaction proceeds via the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, leading to the expulsion of the chloride ion as a leaving group and the formation of the stable sulfonamide bond.

  • Acid Neutralization: A tertiary amine base, such as triethylamine or pyridine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.

Experimental Protocol: One-Pot Synthesis of N-Substituted-2,3,5-trifluorobenzenesulfonamides

This protocol provides a general method for the synthesis of a representative sulfonamide. The reaction can be adapted for a wide range of primary and secondary amines.

Materials:

  • 2,3,5-Trifluorobenzenesulphonyl chloride

  • Primary or secondary amine of choice (e.g., morpholine, benzylamine, aniline)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (10 mL). Add triethylamine (1.5 mmol, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve 2,3,5-Trifluorobenzenesulphonyl chloride (1.1 mmol, 1.1 eq.) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution over a period of 10-15 minutes at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water (15 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation: Representative Substrate Scope

The following table illustrates the expected outcomes for the reaction of 2,3,5-Trifluorobenzenesulphonyl chloride with a variety of amines, based on general reactivity principles of sulfonamide formation.

EntryAmineProductExpected Yield (%)
1Morpholine4-(2,3,5-trifluorophenylsulfonyl)morpholine>90
2BenzylamineN-benzyl-2,3,5-trifluorobenzenesulfonamide>85
3AnilineN-phenyl-2,3,5-trifluorobenzenesulfonamide>80
4Piperidine1-(2,3,5-trifluorophenylsulfonyl)piperidine>90
5n-ButylamineN-butyl-2,3,5-trifluorobenzenesulfonamide>85

Note: Yields are estimates and may vary depending on the specific reaction conditions and the nature of the amine.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Ensure all glassware is dry and use anhydrous solvents.

  • Exothermic Reaction: The addition of the sulfonyl chloride to the amine solution can be exothermic. Slow, dropwise addition at 0 °C is recommended to control the reaction temperature.

  • Choice of Base: Triethylamine is a common and effective base for this reaction. Pyridine can also be used and may be advantageous in certain cases.

  • Purification: While many sulfonamides will precipitate upon work-up, column chromatography is often necessary to achieve high purity.

  • Steric Hindrance: Sterically hindered amines may react more slowly and require longer reaction times or elevated temperatures.

Conclusion

The one-pot synthesis of sulfonamides from 2,3,5-Trifluorobenzenesulphonyl chloride is a robust and efficient method for accessing a diverse range of fluorinated compounds of interest to the pharmaceutical and agrochemical industries. The protocol is straightforward, scalable, and amenable to a wide variety of amine nucleophiles. The resulting trifluorinated sulfonamides are valuable scaffolds for further chemical elaboration and biological evaluation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride.
  • Ferrer Flegeau, E., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105.
  • Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965.
  • King, J. F., & Lee, T. M.-L. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 70(12), 2962-2967.
  • Rad, M. N. S., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988.
  • Reusch, W. (2023). Amine Reactions. Chemistry LibreTexts.
  • Sutherland, A. (2022).
  • Wikipedia. (2023). Hinsberg reaction.
  • Wikipedia. (2023). Sulfonamide (medicine).
  • Zhang, W., & Harmata, M. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 9(12), 2341–2343.

Sources

Application Notes & Protocols: The Strategic Use of 2,3,5-Trifluorobenzenesulphonyl Chloride in the Synthesis of Advanced Poly(Aryl Ether Sulfone)s

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and material scientists on the application of 2,3,5-Trifluorobenzenesulphonyl Chloride as a key monomer in the production of specialty polymers. Specifically, we detail its use in the synthesis of novel trifluorinated Poly(Aryl Ether Sulfone)s (PAES), a class of high-performance thermoplastics. The guide covers the underlying reaction mechanisms, provides a detailed step-by-step synthesis protocol, and discusses the expected impact of the trifluorination pattern on final polymer properties.

Introduction: The Imperative for Fluorinated High-Performance Polymers

The relentless demand for materials with superior thermal stability, chemical inertness, and specific dielectric properties for advanced applications in aerospace, electronics, and membrane technology drives the innovation in polymer chemistry. Poly(aryl ether sulfone)s (PAES) are a prominent class of amorphous thermoplastics known for their high strength, thermal resistance, and hydrolytic stability. The strategic incorporation of fluorine atoms into the polymer backbone can further enhance these properties.

2,3,5-Trifluorobenzenesulphonyl chloride is an activated aromatic monomer poised for creating next-generation PAES. The presence of three fluorine atoms, combined with the powerful electron-withdrawing sulfonyl chloride group (-SO₂Cl), renders the aromatic ring highly electron-deficient. This heightened electrophilicity makes it an exceptionally reactive monomer for step-growth polymerization via nucleophilic aromatic substitution (SₙAr). This guide elucidates the principles and practical methodologies for harnessing this reactivity to produce specialty polymers with tailored characteristics.

Mechanistic Underpinnings: Nucleophilic Aromatic Substitution (SₙAr) Polycondensation

The synthesis of PAES from 2,3,5-trifluorobenzenesulphonyl chloride and a bisphenolic comonomer proceeds via a step-growth polycondensation mechanism.[1] The core of this reaction is the nucleophilic aromatic substitution (SₙAr) pathway.

Causality of Experimental Choices:

  • Monomer Activation: The sulfonyl chloride group (-SO₂Cl) and the three fluorine atoms are potent electron-withdrawing groups. They activate the aromatic ring for nucleophilic attack by delocalizing the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. The fluorine atom para to the sulfonyl chloride group is the most probable site for substitution due to the combined activating effects.

  • Nucleophilic Attack: A bisphenate, generated in situ from a bisphenol (e.g., Bisphenol A, 4,4'-biphenol) and a weak base like potassium carbonate (K₂CO₃), acts as the nucleophile. The phenoxide oxygen attacks the carbon atom bearing a fluorine atom (typically para to the sulfone group), displacing the fluoride ion.

  • Chain Propagation: As this is a step-growth polymerization of an A-A (bisphenol) and B-B (dihalide) type monomer system, the reaction proceeds by linking monomer units to form dimers, trimers, and eventually long polymer chains.[1] The formation of a high molecular weight polymer is contingent on achieving high monomer purity and precise 1:1 stoichiometric balance.

Visualizing the Polymerization Pathway

The following diagram illustrates the fundamental step in the chain propagation process.

S_N_Ar_Polymerization cluster_reaction Nucleophilic Aromatic Substitution (SₙAr) Monomer_A Bisphenate Nucleophile (Ar-O⁻) Intermediate Meisenheimer Complex (Stabilized Intermediate) Monomer_A->Intermediate Attack Monomer_B 2,3,5-Trifluorobenzenesulphonyl Chloride (Activated Electrophile) Monomer_B->Intermediate Base K₂CO₃ (Base) Bisphenol Bisphenol (Ar-OH) Bisphenol->Base Deprotonation Polymer_Unit Growing Polymer Chain (Ether Linkage Formed) Intermediate->Polymer_Unit Fluoride Elimination Byproduct KF + HCl (Byproducts) Polymer_Unit->Byproduct

Caption: SₙAr step-growth polymerization mechanism.

Application Protocol: Synthesis of a Trifluorinated Poly(Aryl Ether Sulfone)

This section provides a detailed, self-validating protocol for the synthesis of a high molecular weight PAES from 2,3,5-trifluorobenzenesulphonyl chloride and 4,4'-biphenol.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2,3,5-Trifluorobenzenesulphonyl chloride>99% PuritySpecialty ChemicalMust be pure and dry.
4,4'-BiphenolPolymer Grade, >99.5%Major SupplierRecrystallize from toluene if necessary. Must be thoroughly dried.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedACS ReagentFinely ground and dried under vacuum at >120°C for 24h.
N,N-Dimethylacetamide (DMAc)Anhydrous, <50 ppm H₂OPolymer GradeStore over molecular sieves.
TolueneAnhydrousACS ReagentFor azeotropic removal of water.
MethanolACS ReagentMajor SupplierFor polymer precipitation.
Deionized Water>18 MΩ·cmIn-houseFor washing the polymer.

Equipment: 500 mL four-neck round-bottom flask, mechanical stirrer, Dean-Stark trap, condenser, nitrogen/argon inlet, thermocouple, heating mantle.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, thermocouple, Dean-Stark trap topped with a condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled hot under a positive nitrogen flow to maintain an inert atmosphere.

    • Expertise & Trustworthiness: An inert atmosphere is critical to prevent side reactions, particularly oxidation of the phenoxide at high temperatures, which would inhibit polymerization and cause discoloration.

  • Charging Reactants: To the flask, add 4,4'-biphenol (e.g., 18.62 g, 0.100 mol), 2,3,5-trifluorobenzenesulphonyl chloride (24.66 g, 0.100 mol), and finely powdered, anhydrous K₂CO₃ (15.20 g, 0.110 mol, 10% molar excess).

    • Causality: A slight excess of K₂CO₃ ensures complete conversion of the bisphenol to the bisphenate nucleophile, driving the reaction equilibrium towards the product. Precise 1:1 stoichiometry of the A-A and B-B monomers is paramount for achieving high molecular weight.

  • Solvent Addition: Add anhydrous DMAc (200 mL) and toluene (100 mL) to the flask.

    • Causality: DMAc is a polar aprotic solvent that effectively solvates the reactants and the growing polymer chain. Toluene serves as an azeotroping agent to remove water generated from the initial reaction of residual moisture with the base and the phenate formation.

  • Azeotropic Dehydration: Begin stirring and heat the mixture to 140-150°C. Toluene will begin to reflux and collect in the Dean-Stark trap along with water. Continue this process for 4-6 hours until no more water is observed collecting in the trap.

    • Trustworthiness: This step is a self-validating system. The cessation of water collection confirms a truly anhydrous environment, which is essential as water can hydrolyze the sulfonyl chloride and react with the phenoxide, disrupting stoichiometry and capping chain growth.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160-170°C to initiate polymerization. The viscosity of the solution will increase noticeably as the polymer chains grow. Maintain the reaction at this temperature for 12-24 hours.

    • Expertise: The reaction progress is monitored by the increase in viscosity. A "stringing" of the polymer solution when a glass rod is dipped and removed indicates the formation of a high molecular weight polymer.

  • Polymer Isolation and Purification:

    • Cool the viscous polymer solution to room temperature and dilute with 100 mL of DMAc to reduce viscosity.

    • Slowly pour the polymer solution into a large beaker containing rapidly stirring methanol (approx. 2 L). The polymer will precipitate as a white, fibrous solid.

    • Filter the polymer and wash it extensively with hot deionized water (3 x 500 mL) to remove K₂CO₃, KF, and residual solvent.

    • Perform a final wash with methanol (2 x 200 mL).

    • Dry the purified polymer in a vacuum oven at 120°C for 24 hours to a constant weight.

Expected Polymer Properties & Characterization
PropertyExpected Value/MethodRationale/Significance
Molecular Weight (Mₙ, Mₙ) GPC (in DMAc or NMP with LiBr)Confirms the successful synthesis of a high molecular weight polymer. Mₙ > 25,000 g/mol is desirable.
Glass Transition Temp. (T₉) DSC (e.g., 10°C/min under N₂)Determines the upper service temperature. Expected to be high (>200°C) due to the rigid backbone.
Thermal Stability (Td5) TGA (e.g., 10°C/min under N₂)Temperature at 5% weight loss. Fluorination is expected to enhance thermal stability (Td5 > 450°C).
Structure Confirmation ¹H, ¹⁹F, ¹³C NMR SpectroscopyVerifies the chemical structure, ether linkage formation, and absence of residual monomers.
Solubility Tested in NMP, DMAc, DMSO, THF, ChloroformThe trifluoro-substitution may enhance solubility in common organic solvents compared to non-fluorinated analogues.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from monomer preparation to final polymer characterization.

Polymer_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_char 4. Characterization Dry_Glass Dry Glassware Charge_Flask Charge Reactants & Solvents Dry_Glass->Charge_Flask Dry_Reagents Dry Reagents (K₂CO₃, Monomers) Dry_Reagents->Charge_Flask Dehydration Azeotropic Dehydration (140-150°C) Charge_Flask->Dehydration Polymerize Polymerization (160-170°C) Dehydration->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Wash Wash with H₂O & Methanol Precipitate->Wash Dry_Polymer Vacuum Drying Wash->Dry_Polymer NMR NMR (Structure) Dry_Polymer->NMR GPC GPC (Molecular Wt.) Dry_Polymer->GPC Thermal DSC/TGA (Thermal Prop.) Dry_Polymer->Thermal

Caption: Overall workflow for the synthesis and characterization of trifluorinated PAES.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Sulfonamide Reactions with 2,3,5-Trifluorobenzenesulphonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of sulfonamides using 2,3,5-Trifluorobenzenesulphonyl chloride. Our goal is to empower you to overcome common challenges and significantly improve your reaction yields by explaining the fundamental principles behind each experimental step.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] 2,3,5-Trifluorobenzenesulphonyl chloride is a valuable building block, as the fluorine substituents can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. However, its high reactivity, while beneficial for bond formation, also makes it susceptible to side reactions that can diminish yields. This guide addresses these specific challenges head-on.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during your sulfonamide synthesis.

Q1: My reaction yield is low or non-existent. What are the most common initial checks I should perform?

A1: When a sulfonamide reaction fails or provides a low yield, the root cause often lies in the integrity of the reagents and the reaction environment. The high electrophilicity of the sulfur atom in 2,3,5-Trifluorobenzenesulphonyl chloride makes it extremely sensitive to nucleophiles, including water.[2]

Primary Checklist:

  • Quality of the Sulfonyl Chloride: This is the most frequent point of failure. Sulfonyl chlorides readily hydrolyze upon exposure to atmospheric moisture to form the corresponding sulfonic acid, which is unreactive toward amines under these conditions.[2][3]

    • Action: Always use a freshly opened bottle of 2,3,5-Trifluorobenzenesulphonyl chloride or purify it by distillation under reduced pressure if it has been stored for a long time.[3]

  • Anhydrous Reaction Conditions: The presence of water is detrimental.

    • Action: Flame-dry all glassware under vacuum or oven-dry it at >100°C for several hours, and cool it under a stream of inert gas (Nitrogen or Argon).[3] Use commercially available anhydrous solvents. If you must prepare them yourself, ensure they are freshly distilled from an appropriate drying agent.[3]

  • Purity of the Amine and Base:

    • Amine: Ensure your amine is pure and dry. Some amines can absorb atmospheric CO₂ to form carbamates, reducing the amount of active nucleophile.[2]

    • Base: Tertiary amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) should be dry. Pyridine is notoriously hygroscopic and should be distilled from KOH or a similar drying agent.

  • Correct Stoichiometry: Meticulously check the molar ratios.

    • Action: A common starting point is a 1:1.1 ratio of the sulfonyl chloride to the amine, with 1.2-1.5 equivalents of the base.[2] A slight excess of the amine can sometimes help drive the reaction to completion, especially if the amine is volatile or prone to side reactions.

Q2: I'm observing significant byproduct formation on my TLC/LC-MS analysis. What are the likely side reactions and how can I prevent them?

A2: The formation of multiple products points to competing reaction pathways. Understanding these pathways is key to suppressing them.

Observed Byproduct Potential Cause Mechanism & Explanation Recommended Solution
2,3,5-Trifluorobenzenesulfonic Acid Hydrolysis of Sulfonyl Chloride Water present in the solvent, reagents, or atmosphere attacks the highly electrophilic sulfonyl chloride. This is often the main competitive, non-productive pathway.[2][3]Rigorously ensure anhydrous conditions. Handle all reagents under an inert atmosphere (N₂ or Ar).[3]
Bis-sulfonated Primary Amine Over-reaction with Primary Amines After the initial sulfonamide (R-NH-SO₂Ar) is formed, the remaining N-H proton is acidic. In the presence of a strong base, it can be deprotonated, and the resulting anion can react with a second molecule of the sulfonyl chloride.Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base at 0 °C.[4] This keeps the concentration of the electrophile low at all times, favoring the initial reaction. Avoid using a large excess of the sulfonyl chloride.
Unidentified Polar Impurities Reaction with Base or Solvent Nucleophilic bases (e.g., pyridine, DMAP) can react with the sulfonyl chloride. Protic solvents (e.g., alcohols) will react to form sulfonate esters.Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine.[3] Employ aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[3]
Visualizing the Primary Reaction and Key Side Reaction

Below are diagrams illustrating the desired reaction pathway and the most common side reaction, hydrolysis.

Sulfonamide_Formation cluster_main Desired Reaction Pathway Amine Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylCl 2,3,5-Trifluorobenzenesulphonyl Chloride (Ar-SO₂Cl) SulfonylCl->Intermediate Product Sulfonamide (Ar-SO₂-NHR) Intermediate->Product Elimination of Cl⁻ Base Base (e.g., TEA) Base->Product  HCl Scavenging

Caption: General mechanism for sulfonamide formation.

Hydrolysis_Side_Reaction cluster_side Hydrolysis Side Reaction Water Water (H₂O) (Contaminant) SulfonylCl 2,3,5-Trifluorobenzenesulphonyl Chloride (Ar-SO₂Cl) Water->SulfonylCl Nucleophilic Attack UnreactiveAcid Sulfonic Acid (Ar-SO₃H) (Unreactive Byproduct) SulfonylCl->UnreactiveAcid  + HCl

Caption: Hydrolysis of sulfonyl chloride to unreactive sulfonic acid.

Q3: My reaction is very slow or appears to stall before completion. How can I improve the kinetics?

A3: Sluggish reactions are typically due to low nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions.

  • Temperature Control: The reaction is often initiated at 0 °C to control the initial exotherm and minimize side reactions, then allowed to warm to room temperature.[1] If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be beneficial. However, monitor closely by TLC or LC-MS, as excessive heat can promote decomposition or other side reactions.[2]

  • Amine Reactivity: Electron-poor amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and react much more slowly than electron-rich aliphatic amines. For these challenging substrates, more forcing conditions may be necessary, such as higher temperatures or using a stronger, non-nucleophilic base.

  • Solvent Choice: The solvent plays a crucial role. Aprotic polar solvents like DCM, THF, or MeCN are generally good choices as they can solvate the reactants and intermediates.[4] For particularly difficult reactions, a more polar solvent like DMF could be considered, but ensure it is rigorously dried, as DMF is very hygroscopic.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a reaction between 2,3,5-Trifluorobenzenesulphonyl chloride and a generic amine?

A1: A well-chosen set of starting parameters provides the highest chance of success. The following table offers a robust, optimized starting point for your experiments.

Parameter Recommendation Rationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and relatively non-polar, minimizes hydrolysis and is easy to remove.[3]
Base N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic, sterically hindered base that effectively scavenges HCl without competing as a nucleophile.[3] Triethylamine (TEA) is also common. Pyridine can be used but is more nucleophilic.
Stoichiometry Sulfonyl Chloride: 1.0 eqAmine: 1.1 eqBase: 1.5 eqA slight excess of the amine ensures the complete consumption of the more valuable sulfonyl chloride. Sufficient base is needed to neutralize all generated HCl.[2]
Temperature 0 °C to Room TemperatureStart the addition at 0 °C to control the initial rate, then allow the reaction to warm to room temperature and stir for 2-24 hours.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from causing hydrolysis of the sulfonyl chloride.[2][3]
Q2: How should I monitor the reaction's progress?

A2: Effective reaction monitoring is crucial for determining the endpoint and identifying issues early.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Co-spot your reaction mixture with your starting amine and sulfonyl chloride. The reaction is complete when the limiting reagent spot (usually the sulfonyl chloride) has disappeared and a new, typically less polar, product spot is observed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can track the disappearance of the starting material masses and the appearance of the expected product mass. This is also invaluable for identifying the masses of any byproducts, aiding in troubleshooting.[5]

Q3: What is the best way to design a troubleshooting experiment?

A3: A systematic approach is essential. The following workflow helps to logically diagnose issues with low yield.

Sources

Technical Support Center: Troubleshooting Side Product Formation in Reactions with 2,3,5-Trifluorobenzenesulphonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 2,3,5-Trifluorobenzenesulphonyl chloride. Our focus is to move beyond simple procedural steps and delve into the mechanistic causality behind side product formation, empowering you to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing Common Side Reactions

This section addresses the most common issues reported by users in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, and I've isolated a highly polar, water-soluble byproduct. What is this compound, and how can I prevent its formation?

A1: The most probable side product is 2,3,5-trifluorobenzenesulfonic acid . 2,3,5-Trifluorobenzenesulphonyl chloride is highly electrophilic at the sulfur atom, making it extremely susceptible to hydrolysis by water.[1] Even trace amounts of moisture in your solvent, reagents, or glassware can lead to rapid conversion of the starting material into the unreactive sulfonic acid, which is a primary cause of low yield.[2]

  • Causality: The lone pair of electrons on the oxygen atom in water acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride (HCl), resulting in the sulfonic acid.

  • Prevention: The key is to maintain strictly anhydrous (dry) conditions throughout your experiment. We provide a detailed protocol for this in our troubleshooting section. This includes drying glassware, using anhydrous solvents, and running the reaction under an inert atmosphere like nitrogen or argon.[1]

Q2: I am synthesizing a sulfonamide from a primary amine (R-NH₂). Besides my target product, I observe a second, less polar byproduct by TLC/LC-MS. What might it be?

A2: This secondary byproduct is likely the N,N-bis(2,3,5-trifluorophenylsulfonyl)amine , also known as a disulfonimide.[3] After the initial formation of the desired sulfonamide, the remaining N-H proton is acidic and can be deprotonated by the base in the reaction. This creates a sulfonamidate anion, which is a competent nucleophile that can react with a second molecule of the sulfonyl chloride.

  • Causality: This side reaction is favored by using an excess of 2,3,5-trifluorobenzenesulphonyl chloride, a strong base, or elevated temperatures. Primary amines are particularly susceptible compared to secondary amines, which lack the second N-H proton.

  • Prevention:

    • Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride.

    • Controlled Addition: Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the primary reaction.

Q3: In my attempt to synthesize a sulfonate ester from an alcohol, my final product is the corresponding alkyl chloride, not the ester. Why did this substitution occur?

A3: This occurs because the intermediate sulfonate ester is an excellent leaving group, often compared to halides like bromide or iodide.[4] The reaction between an alcohol and a sulfonyl chloride produces one equivalent of HCl as a byproduct.[5] The chloride anion (Cl⁻) from this HCl can then act as a nucleophile, displacing the newly formed sulfonate group in an Sₙ2 or Sₙ1 reaction to yield the alkyl chloride.

  • Causality: The sulfonate group is a very weak base, making it a highly stable leaving group.[5] This substitution is particularly problematic for primary and secondary alcohols, especially when the reaction is heated or run for extended periods.

  • Prevention:

    • Use a Non-Nucleophilic Base: Instead of a simple amine base like pyridine, which generates a soluble chloride salt (pyridinium hydrochloride), use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate that can scavenge HCl without providing a high concentration of reactive chloride ions.

    • Temperature Control: Keep the reaction temperature as low as possible to disfavor the substitution reaction.

    • Isolate the Sulfonate: If substitution remains an issue, consider isolating the crude sulfonate ester at low temperatures and using it in the next step without a full workup and purification, which might promote the side reaction.[6]

Q4: I'm using an excess of a tertiary amine base (e.g., triethylamine), but the reaction is sluggish, and a significant amount of a solid precipitate forms. What is happening?

A4: While tertiary amines are used as HCl scavengers, they can participate in side reactions. With highly reactive sulfonyl chlorides, especially those lacking alpha-hydrogens like 2,3,5-trifluorobenzenesulphonyl chloride, two main issues can arise:

  • Complex Formation: The tertiary amine can act as a nucleophile, attacking the sulfonyl chloride to form an unreactive sulfonylammonium salt. This effectively titrates out both your base and your electrophile.

  • Sulfene Intermediate Formation (with other sulfonyl chlorides): While not applicable to aryl sulfonyl chlorides, it's a critical side reaction for alkyl sulfonyl chlorides with α-hydrogens. The base can promote elimination of HCl to form a highly reactive sulfene intermediate (R₂C=SO₂), which can polymerize or react non-selectively.[7]

  • Prevention:

    • Use a slight excess (1.1-1.5 equivalents) of the base rather than a large excess.[1]

    • Consider using a catalytic amount of a more potent, non-nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) alongside a stoichiometric amount of a weaker, hindered base like DIPEA.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step protocols designed to mitigate the formation of the side products discussed above.

Guide 1: Protocol for Minimizing Hydrolysis

This protocol outlines the essential steps for establishing and maintaining anhydrous conditions, critical for preventing the formation of 2,3,5-trifluorobenzenesulfonic acid.

Objective: To ensure all components of the reaction are free from water.

Materials:

  • Glassware (round-bottom flask, addition funnel, etc.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) from a sealed bottle or freshly distilled.

  • 2,3,5-Trifluorobenzenesulphonyl chloride (fresh bottle or stored in a desiccator)

  • Substrate (amine or alcohol), dried if necessary.

  • Inert gas source (Nitrogen or Argon) with a manifold or balloon setup.

Procedure:

  • Glassware Preparation: Oven-dry all glassware at 120 °C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool to room temperature under a steady stream of inert gas.

  • Solvent & Reagent Handling: Use a syringe or cannula to transfer anhydrous solvents and liquid reagents. For solid reagents, weigh them quickly and add them to the flask under a positive pressure of inert gas.

  • Reaction Setup: Conduct the reaction under an inert atmosphere for the entire duration. A simple balloon filled with nitrogen or argon attached to the top of the condenser is often sufficient.

  • Execution: Once the substrate and base are dissolved in the anhydrous solvent under inert gas, slowly add the sulfonyl chloride. Monitor the reaction by TLC or LC-MS.

  • Work-up: Perform the aqueous work-up only after the reaction is confirmed to be complete.

Guide 2: Workflow for Suppressing Disulfonimide Formation

This workflow visualizes the decision-making and procedural steps to avoid double sulfonylation of primary amines.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_monitor Monitoring & Completion start Start: Primary Amine Reaction amine_sol Dissolve Amine (1.1 eq) and Base (1.2 eq) in Anhydrous Solvent start->amine_sol cool Cool Solution to 0 °C (Ice Bath) amine_sol->cool add_dropwise Add Sulfonyl Chloride Solution Dropwise Over 30-60 min cool->add_dropwise prep_sulfonyl Prepare Sulfonyl Chloride (1.0 eq) in Anhydrous Solvent prep_sulfonyl->add_dropwise stir Stir at 0 °C for 1 hr, then Warm to RT add_dropwise->stir monitor Monitor by TLC/LC-MS for Disappearance of Amine stir->monitor workup Reaction Complete: Proceed to Aqueous Work-up monitor->workup

Caption: Workflow for controlled sulfonamide synthesis.

Part 3: Data Summaries and Visualizations
Table 1: Common Side Products and Diagnostic Features
Side Product NameChemical StructureProbable CauseDiagnostic Features (TLC/LC-MS)
2,3,5-Trifluorobenzenesulfonic AcidC₆H₃F₃O₃SPresence of waterVery polar (baseline on TLC with non-polar eluents). Water-soluble.
N,N-bis(2,3,5-trifluorophenylsulfonyl)amineR-N(SO₂C₆H₂F₃)₂Excess sulfonyl chloride, strong baseLess polar than the desired sulfonamide. Will have a mass corresponding to the addition of a second sulfonyl group.
Alkyl ChlorideR-ClNucleophilic chloride sourceMuch less polar than the starting alcohol or the desired sulfonate ester.
Sulfonylammonium Salt[R₃N-SO₂C₆H₂F₃]⁺Cl⁻Excess nucleophilic tertiary amineOften precipitates from non-polar solvents as a salt. Unreactive.
Diagram 1: Mechanistic Pathways to Common Side Products

This diagram illustrates the competing reaction pathways leading to the desired product versus the most common side products.

G Start {2,3,5-Trifluorobenzenesulphonyl Chloride | (Ar-SO₂Cl)} Sulfonamide Desired Product (R-NHSO₂Ar) Start->Sulfonamide + Amine (slow add) Hydrolysis Side Product Sulfonic Acid (Ar-SO₃H) Start->Hydrolysis + H₂O (trace) Amine Primary Amine (R-NH₂) Water Water (H₂O) Anion Sulfonamidate Anion (R-NSO₂Ar)⁻ Sulfonamide->Anion + Base Disulfonimide Side Product Disulfonimide R-N(SO₂Ar)₂ Anion->Disulfonimide + Ar-SO₂Cl (excess)

Caption: Competing reaction pathways for sulfonyl chlorides.

References
  • Wikipedia. Sulfonamide. [Link][3]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link][8]

  • King, J. F., & Rathore, R. (2006). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]

  • Chegg.com. (2020). Solved: Alcohols react with sulfonyl chlorides to form.... [Link][5]

  • Pharmaffiliates. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link][9]

  • Filo. (2023). Alcohols react with sulfonyl chlorides to give alkyl sulfonates.... [Link][4]

  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. [Link][6]

Sources

optimizing reaction conditions for 2,3,5-Trifluorobenzenesulphonyl chloride and anilines

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Guide for Researchers on the Reaction of 2,3,5-Trifluorobenzenesulphonyl Chloride and Anilines

Welcome to the technical support center for optimizing the synthesis of N-aryl sulfonamides, with a specific focus on the reaction between 2,3,5-trifluorobenzenesulphonyl chloride and various anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation, troubleshoot common issues, and achieve optimal reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the sulfonylation of anilines.

Q1: What is the fundamental mechanism of the reaction between an aniline and a sulfonyl chloride?

The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The nitrogen atom of the aniline, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and the deprotonation of the nitrogen atom by a base to yield the final sulfonamide product.

Q2: Why is the choice of base critical in this reaction?

The base plays a dual role in this synthesis. Firstly, it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting aniline which would render it non-nucleophilic. Secondly, it facilitates the deprotonation of the intermediate to form the final sulfonamide. The choice of base can influence reaction rate, yield, and side product formation.[1] Common bases include tertiary amines like triethylamine and pyridine, as well as inorganic bases like potassium carbonate.[2]

Q3: How do the electronic properties of the aniline affect the reaction?

The nucleophilicity of the aniline is a key determinant of the reaction rate. Electron-donating groups on the aniline ring increase the electron density on the nitrogen atom, making it a stronger nucleophile and generally leading to a faster reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aniline, which can result in sluggish or incomplete reactions.[3] For less reactive anilines, more forcing conditions such as elevated temperatures or the use of a stronger base may be necessary.[4][5]

Q4: What are the primary safety concerns when working with 2,3,5-Trifluorobenzenesulphonyl chloride?

2,3,5-Trifluorobenzenesulphonyl chloride is a moisture-sensitive and corrosive compound.[6][7] It can react with water to release corrosive HCl gas. Therefore, it should be handled in a well-ventilated fume hood, and all glassware must be scrupulously dried. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6][7]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of N-(2,3,5-trifluorophenyl)sulfonamides.

Issue 1: Low or No Product Formation

A low yield or complete absence of the desired product is a frequent challenge. The following flowchart outlines a systematic troubleshooting approach.

troubleshooting_low_yield start Low or No Product Yield reagent_quality Verify Reagent Quality start->reagent_quality Start Here reaction_conditions Assess Reaction Conditions start->reaction_conditions workup_purification Evaluate Work-up & Purification start->workup_purification sulfonyl_chloride Is Sulfonyl Chloride Fresh/Pure? (Moisture Sensitive) reagent_quality->sulfonyl_chloride stoichiometry Check Stoichiometry (Amine:Sulfonyl Chloride:Base) reaction_conditions->stoichiometry product_solubility Product Lost During Work-up? workup_purification->product_solubility aniline_purity Is Aniline Pure & Dry? sulfonyl_chloride->aniline_purity Yes hydrolysis Action: Use fresh/purified sulfonyl chloride. Handle under inert atmosphere. sulfonyl_chloride->hydrolysis No solvent_dryness Is Solvent Anhydrous? aniline_purity->solvent_dryness Yes purify_aniline Action: Purify aniline (e.g., distillation, recrystallization). aniline_purity->purify_aniline No base_purity Is Base Pure & Dry? solvent_dryness->base_purity Yes use_dry_solvent Action: Use freshly distilled or commercially available anhydrous solvent. solvent_dryness->use_dry_solvent No purify_base Action: Use fresh or purified base. base_purity->purify_base No temperature Is Temperature Optimal? stoichiometry->temperature Correct adjust_stoichiometry Action: Typically 1:1 amine to sulfonyl chloride with 1.1-1.5 eq. base. Consider slight excess of amine. stoichiometry->adjust_stoichiometry Incorrect reaction_time Is Reaction Time Sufficient? temperature->reaction_time Yes adjust_temp Action: Start at 0°C, then allow to warm to RT. For unreactive anilines, consider gentle heating (e.g., 40-60°C). temperature->adjust_temp No increase_time Action: Monitor reaction by TLC/LC-MS. Extend reaction time if starting materials persist. reaction_time->increase_time No purification_method Is Purification Method Suitable? product_solubility->purification_method No optimize_extraction Action: Perform multiple extractions. If product is water-soluble, consider back-extraction or alternative purification. product_solubility->optimize_extraction Yes alternative_purification Action: For highly polar products, consider reverse-phase chromatography or recrystallization from a suitable solvent system. purification_method->alternative_purification No experimental_workflow start Start: Prepare Glassware (Oven-dried, under N2/Ar) dissolve_aniline Dissolve Aniline (1.0 eq) and Base (1.2 eq) in Anhydrous Solvent start->dissolve_aniline cool Cool the Solution to 0°C (Ice Bath) dissolve_aniline->cool add_dropwise Add Sulfonyl Chloride Solution Dropwise to the Aniline Mixture over 15-20 min cool->add_dropwise prepare_sulfonyl In a separate flask, dissolve 2,3,5-Trifluorobenzenesulphonyl Chloride (1.0 eq) in Anhydrous Solvent prepare_sulfonyl->add_dropwise reaction Stir at 0°C for 30 min, then allow to warm to Room Temperature. Stir for 2-16 h. add_dropwise->reaction monitor Monitor Reaction Progress by TLC or LC-MS reaction->monitor workup Perform Aqueous Work-up (e.g., add water, extract with organic solvent) monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Column Chromatography or Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Sources

challenges in the synthesis of furan sulfonamide compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Furan Sulfonamide Synthesis: A Technical Support Center

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of furan sulfonamide compounds. As a scaffold of significant interest in medicinal chemistry and drug development, furan sulfonamides present unique synthetic challenges that require a nuanced understanding of heterocyclic chemistry.[1][2] This guide is designed to move beyond simple protocols, offering field-proven insights and troubleshooting strategies to help you navigate the complexities of your experiments. We will delve into the causality behind common issues, ensuring that your synthetic route is not only successful but also robust and scalable.

Troubleshooting Guide: Common Synthesis Challenges

The synthesis of furan sulfonamides is often complicated by the inherent reactivity of the furan ring, which is susceptible to degradation under harsh acidic or oxidative conditions.[3] The following table outlines common problems, their probable causes, and validated solutions.

Problem / ObservationPotential Cause(s)Recommended Solution & Rationale
Low or No Product Yield 1. Degradation of Furan Ring: Strong acids (e.g., neat chlorosulfonic acid) can cause protonation-driven polymerization or ring-opening of the furan moiety.[3] 2. Unstable Sulfonyl Chloride: Furan-2-sulfonyl chloride can be unstable and may decompose upon prolonged storage or heating.[4] 3. Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines may react sluggishly.[5][6]1. Use Mild Sulfonating Agents: Employ a pre-formed complex of sulfur trioxide with a weak base, such as pyridine (SO₃•py) or dioxane, for the sulfonation step. This moderates the electrophilicity and prevents runaway reactions.[3][7] 2. Use Freshly Prepared Sulfonyl Chloride: Prepare and use the furan sulfonyl chloride intermediate in the same day, or use it directly in a one-pot procedure without isolation.[8] Keep the reaction temperature low (-10 to 0 °C) during its formation and subsequent use. 3. Optimize Reaction Conditions: For less reactive amines, increase the reaction time, use a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge®), or slightly elevate the temperature (monitor carefully for furan decomposition).
Reaction Mixture Turns Dark Brown or Black (Tarry) Acid-Catalyzed Polymerization: This is a classic sign of furan ring decomposition. It occurs when the furan oxygen is protonated by strong acids, initiating a cascade of electrophilic attacks on other furan molecules.[3]Strict pH and Temperature Control: Ensure the reaction is run at low temperatures and that any acidic reagents are added slowly and cautiously. Using a buffered system or a solid-supported acid catalyst can sometimes mitigate this issue. The choice of solvent is also critical; aprotic solvents like THF or dichloromethane are preferred.
Multiple Spots on TLC, Difficult Purification 1. Disubstitution: The initial sulfonation can sometimes lead to 2,5-disubstituted furan byproducts, especially if excess sulfonating agent is used.[3] 2. Side Reactions: Unreacted sulfonyl chloride can hydrolyze. Additionally, if the amine has other nucleophilic sites (e.g., a hydroxyl group), side reactions can occur. 3. Product Instability on Silica: The acidic nature of standard silica gel can cause degradation of the acid-sensitive furan sulfonamide product during column chromatography.1. Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the sulfonating agent and monitor the reaction by TLC or LC-MS to avoid over-reaction. 2. Use Protecting Groups: If the amine contains other reactive functional groups, consider using appropriate protecting groups (e.g., silyl ethers for alcohols) that are stable to the reaction conditions.[9][10] 3. Alternative Purification: Use neutral or deactivated silica gel (pre-treated with triethylamine). Alternatively, avoid chromatography by purifying via crystallization or trituration with a non-polar solvent like hexane or diethyl ether.[11]
Formation of Unexpected N-Acyl Sulfonamide Presence of Carboxylic Acid/Anhydride Impurities: If the reaction involves acylation steps or if solvents/reagents are contaminated, the sulfonamide nitrogen can be acylated, forming a more acidic N-acyl sulfonamide.[12][13]Use High-Purity Reagents: Ensure all reagents and solvents are pure and anhydrous. If N-acylation is a desired subsequent step, it should be performed under controlled conditions using a suitable acylating agent and base.[12]

Frequently Asked Questions (FAQs)

Q1: Why is the direct sulfonation of furan with chlorosulfonic acid so challenging?

A: The primary challenge lies in the acid sensitivity of the furan ring.[3] Chlorosulfonic acid is an extremely powerful electrophile and a strong acid. The reaction mechanism involves electrophilic aromatic substitution, but the furan ring's oxygen atom can be easily protonated. This protonation disrupts the aromaticity and generates a highly reactive electrophile that rapidly polymerizes, leading to the characteristic black tar and very low yields of the desired product. Milder reagents like the SO₃-pyridine complex are recommended because the pyridine moderates the reactivity of the SO₃, allowing for a more controlled sulfonation.[3][7]

Q2: My furan starting material is substituted. How will this affect the regioselectivity of sulfonation?

A: Substituents have a strong directing effect.

  • Electron-Donating Groups (EDGs) at the C2 position (e.g., alkyl, alkoxy) will activate the ring towards electrophilic substitution and primarily direct the incoming sulfonyl group to the C5 position.

  • Electron-Withdrawing Groups (EWGs) at the C2 position (e.g., ester, acyl) will deactivate the ring but will also direct the incoming electrophile to the C5 position. If the C2 position is occupied by an EWG, sulfonation at C4 can also occur, though it is generally less favored. A common strategy involves using a starting material like an alkyl 3-furoate, which directs sulfonation to the desired position and can be chemically modified later.[11]

Q3: Is it better to use a one-pot or a two-step procedure for the synthesis?

A: This depends on the stability of your specific furan sulfonyl chloride and the scale of your reaction.

  • Two-Step Procedure: Isolating the furan sulfonyl chloride allows for its characterization (if stable enough) and ensures you are using a purified intermediate for the subsequent amination. This provides better control but risks decomposition of the intermediate.[8]

  • One-Pot Procedure: Generating the sulfonyl chloride in situ and adding the amine directly to the reaction mixture minimizes handling and potential decomposition of the sensitive intermediate.[8] This is often the preferred method for small-scale synthesis or for particularly unstable sulfonyl chlorides, leading to higher overall yields.

Q4: Are there any alternatives to the sulfonyl chloride route for creating the S-N bond?

A: Yes, while the sulfonyl chloride route is most common, modern organic synthesis offers alternatives. Transition-metal-catalyzed cross-coupling reactions are a powerful option.[5] For example, a pre-functionalized furan (e.g., a furan boronic acid) could potentially be coupled with a sulfonamide under palladium or copper catalysis. These methods often offer milder conditions and broader functional group tolerance but may require more complex catalyst systems and optimization.[5][14]

Key Protocols & Visual Guides

Protocol 1: Synthesis of Furan-2-Sulfonamide (Two-Step Approach)

This protocol prioritizes control and safety by using the milder SO₃-Pyridine complex.

Step A: Preparation of Furan-2-sulfonyl Chloride

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add dry dichloromethane (DCM, 10 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sulfur trioxide pyridine complex (1.2 eq.) to the cooled DCM.

  • Substrate Addition: Add furan (1.0 eq.), dissolved in a small amount of dry DCM, dropwise to the stirred suspension. The temperature should be maintained below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC.

  • Chlorination: Once the starting material is consumed, cool the reaction back to 0 °C. Slowly add phosphorus pentachloride (PCl₅) (1.1 eq.) portion-wise. Caution: This is an exothermic reaction that releases HCl gas.

  • Workup: After stirring for 2 hours at room temperature, the reaction mixture is carefully poured onto crushed ice. The organic layer is separated, washed with cold brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo at low temperature. The resulting crude furan-2-sulfonyl chloride should be used immediately.

Step B: Reaction with Amine

  • Setup: In a separate flask, dissolve the desired amine (1.0 eq.) and pyridine (1.5 eq.) in dry DCM and cool to 0 °C.

  • Addition: Add the freshly prepared furan-2-sulfonyl chloride (1.1 eq.), dissolved in DCM, dropwise to the amine solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Purification: Upon completion, wash the reaction mixture with 1N HCl (aq.), saturated NaHCO₃ (aq.), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by crystallization or column chromatography on neutral silica gel.

Visual Workflow: Synthesis & Troubleshooting Logic

The following diagram illustrates the decision-making process for synthesizing furan sulfonamides.

Furan_Sulfonamide_Workflow cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_analysis Analysis & Troubleshooting Start Select Furan Starting Material Reagent Choose Sulfonating Agent Start->Reagent Sulfonation Step 1: Sulfonation / Chlorosulfonation Reagent->Sulfonation Amination Step 2: Amination Sulfonation->Amination Analysis Reaction Monitoring (TLC/LCMS) Amination->Analysis Troubleshoot Consult Troubleshooting Guide Analysis->Troubleshoot Issues Detected Purification Purification Analysis->Purification Clean Reaction Troubleshoot->Sulfonation Troubleshoot->Amination Optimize Step 2 Product Final Product Purification->Product

Caption: Workflow for furan sulfonamide synthesis and troubleshooting.

Reaction Scheme: Key Pathways and Side Reactions

This diagram shows the desired reaction pathway and the common polymerization side reaction.

Caption: Desired synthesis pathway versus acid-catalyzed side reaction.

References

Technical Support Center: Temperature Control in Diazotization for Sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of sulfonyl chloride synthesis via diazotization reactions. The precise management of reaction temperature is not merely a procedural step; it is the cornerstone of safety, yield, and purity in this transformation. This document provides in-depth troubleshooting advice, frequently asked questions, and best-practice protocols grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding temperature management during the diazotization of aromatic amines for sulfonyl chloride synthesis.

Q1: Why is the 0–5 °C temperature range so critical for diazotization reactions?

A1: This temperature range is a widely adopted convention primarily due to the inherent instability of the aryldiazonium salt intermediate.[1][2] The bond between the aromatic ring and the diazonium group is labile, and the diazonium group (–N₂⁺) is an excellent leaving group because it can depart as highly stable dinitrogen gas (N₂).[1][3][4]

  • Above 5 °C: The rate of decomposition increases significantly. In aqueous solutions, the diazonium salt will readily react with water to form phenols, drastically reducing the yield of the desired sulfonyl chloride.[1][4][5] This decomposition is exothermic and can lead to a dangerous, uncontrolled temperature increase (a runaway reaction), accompanied by the rapid evolution of nitrogen gas.[1][2][6]

  • Below 0 °C: While often acceptable, excessively low temperatures can sometimes lead to the crystallization or precipitation of the diazonium salt or other reaction components, which can cause handling issues and is a safety hazard if the isolated solid is subjected to friction or shock.[1][2]

The 0–5 °C range represents a practical balance, keeping the diazonium salt stable enough in solution for the subsequent reaction while preventing freezing or precipitation issues.[7][8]

Q2: What are the immediate visual signs that my reaction temperature is too high?

A2: Poor temperature control often provides clear visual warnings. You should be vigilant for:

  • Evolution of Brown Fumes: The appearance of brown gas (NO₂) above the reaction mixture indicates that the nitrous acid (formed in situ from sodium nitrite and acid) is decomposing at elevated temperatures.[9]

  • Formation of Dark, Tarry Substances: The appearance of dark red, orange, or brown insoluble materials is a strong indicator of byproduct formation.[9][10] This is often due to azo coupling side reactions, where the newly formed diazonium salt reacts with the unreacted starting amine or the phenol decomposition product.[9][11]

  • Excessive Frothing or Gas Evolution: While some gas evolution is expected, a sudden and vigorous release of gas suggests the rapid decomposition of the diazonium salt.

Q3: My reaction temperature spiked to 15 °C for a few minutes. Is the batch ruined?

A3: Not necessarily, but immediate action and careful analysis are required. A brief temperature excursion increases the likelihood of decomposition and side-product formation. The extent of the impact depends on the specific stability of your aryldiazonium salt—substituents on the aromatic ring can influence stability.[12][13]

Immediate Steps:

  • Cease addition of the diazotizing agent (sodium nitrite solution) immediately.[14]

  • Enhance cooling by adding more salt to your ice bath or lowering the setpoint on your cryostat.[14]

  • Ensure stirring is vigorous to maximize heat transfer to the cooling bath and prevent localized hotspots.[9][14]

After regaining temperature control, you may proceed, but be aware that the yield will likely be reduced, and the product will probably require more rigorous purification to remove phenol and azo dye impurities.

Q4: Can I ever run a diazotization reaction at a higher temperature?

A4: While the 0–5 °C rule is a critical guideline for safety and success, certain advanced or alternative procedures may operate at different temperatures. However, these are exceptions and require careful process safety evaluation.

  • Flow Chemistry: Continuous flow reactors offer superior heat transfer and mixing, which can allow for reactions at higher temperatures (e.g., 8-20 °C) because the heat generated is removed much more efficiently, and the unstable intermediate is consumed immediately in a subsequent step.[15][16]

  • Aprotic Diazotization: Using reagents like tert-butyl nitrite in organic solvents can sometimes be performed at room temperature or even higher (e.g., 75 °C) for certain substrates, particularly when driving challenging reactions to completion.[17][18] This approach avoids the aqueous decomposition pathway to phenols but introduces different safety considerations, as the accumulation of the diazonium intermediate at higher temperatures can be a significant risk.[17][18]

Caution: Any deviation from the standard low-temperature protocol should be thoroughly researched and performed with extreme care, starting on a very small scale with appropriate safety shields and controls.

Troubleshooting Guides

Use this section to diagnose and solve specific problems encountered during your experiment.

Guide 1: Sudden Temperature Spike (Exotherm)

A rapid increase in temperature is the most critical issue, indicating that heat is being generated faster than it is being removed.

ProblemPotential Cause (Temperature-Related)Suggested Solution
Sudden Temperature Spike 1. Addition rate of sodium nitrite is too fast. The diazotization reaction is exothermic.[2][9]1. IMMEDIATELY STOP the addition of sodium nitrite.[14] 2. Add more ice and salt to the cooling bath. 3. Ensure vigorous stirring. 4. Once the temperature is back in range (<5 °C), resume addition at a much slower rate.
2. Cooling bath is inefficient. 1. Ensure the reaction flask is immersed sufficiently in the cooling medium. 2. Use an ice-salt bath, not just an ice-water bath, to achieve temperatures below 0 °C.
3. Inadequate stirring. 1. Increase the stirring speed. Inadequate mixing creates localized hotspots where the reaction runs much hotter than the measured bulk temperature.[9][14]
4. Reactant concentrations are too high. 1. For future runs, consider diluting the reaction mixture to provide more thermal mass to absorb the heat of reaction.
Guide 2: Low Yield and Product Impurity

Low yields and the presence of colored impurities are often directly linked to the decomposition of the diazonium salt intermediate.

ProblemPotential Cause (Temperature-Related)Suggested Solution
Low or No Product Yield The diazonium salt intermediate has decomposed due to the reaction temperature rising above 5 °C.[9][10]1. Continuously monitor the internal reaction temperature with a calibrated thermometer.[9] 2. Pre-cool the sodium nitrite solution before addition.[9] 3. Add the nitrite solution dropwise and sub-surface if possible to promote rapid mixing and heat dissipation.
Formation of a Dark, Tarry Substance The reaction temperature was too high, leading to the formation of azo coupling byproducts or other decomposition products.[9][10][11]1. Strictly maintain the 0–5 °C range during the addition of sodium nitrite and for the duration the diazonium salt exists.[10] 2. Ensure the amine is fully protonated before starting nitrite addition to minimize free amine available for side reactions.
Product is Impure, Containing Phenols The diazonium salt reacted with water at elevated temperatures.[4][5]1. Re-emphasize strict temperature control (0–5 °C). 2. Use the generated diazonium salt solution immediately in the next step; do not let it stand, especially if the temperature begins to rise.[9]

Visualization of Key Processes

Visual aids can clarify complex workflows and decision-making processes.

Workflow for Sulfonyl Chloride Synthesis

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Chlorosulfonylation (Sandmeyer-type) A 1. Dissolve Aromatic Amine in Acid (e.g., HCl) B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B C 3. Slowly Add Pre-Cooled NaNO₂ Solution B->C D 4. Stir at 0-5 °C (Check w/ Starch-Iodide Paper) C->D G 7. Slowly Add Diazonium Salt Solution to SO₂ Mixture D->G Use Immediately! E 5. Prepare SO₂ Solution in Acetic Acid with CuCl Catalyst F 6. Cool SO₂ Solution to 0-10 °C E->F H 8. Reaction & Workup G->H I Final Product: Aryl Sulfonyl Chloride H->I

Caption: General workflow for diazotization and chlorosulfonylation.

Troubleshooting a Temperature Excursion

G Start Temperature > 5 °C Detected Stop Stop NaNO₂ Addition IMMEDIATELY Start->Stop EnhanceCooling Enhance Cooling: - Add Salt to Ice Bath - Lower Cryostat Setpoint Stop->EnhanceCooling Stir Ensure Vigorous Stirring EnhanceCooling->Stir CheckTemp Is Temperature Decreasing? Stir->CheckTemp Quench WARNING: Prepare to Quench Reaction (e.g., with Sulfamic Acid) CheckTemp->Quench No Resume Temperature < 5 °C: Resume Addition at 50% of Original Rate CheckTemp->Resume Yes Analyze Proceed with Caution: Expect Lower Yield & More Impurities Resume->Analyze

Sources

how to handle incomplete reactions in sulfonamide derivative synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sulfonamide derivative synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab, with a focus on troubleshooting incomplete reactions. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of your synthesis, improve yields, and ensure the integrity of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the key variables in sulfonamide synthesis.

Q1: What is the most common method for synthesizing sulfonamides, and what are its primary limitations?

A1: The most prevalent and classic method for synthesizing sulfonamides is the nucleophilic reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[1] The base, typically an organic amine like pyridine or triethylamine, acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[2]

While this method is effective, its success is often hampered by several challenges:

  • Reagent Stability: Sulfonyl chlorides are highly susceptible to hydrolysis from ambient moisture, which converts them into unreactive sulfonic acids.[3][4] Their stability can vary significantly based on their structure.[5][6]

  • Side Reactions: The reaction can produce unwanted byproducts, especially if stoichiometry and temperature are not carefully controlled.[3][7]

  • Steric Hindrance: Bulky chemical groups on either the amine or the sulfonyl chloride can dramatically slow down or even prevent the reaction.[8][9]

  • Purification: The polarity and hydrogen-bonding capabilities of sulfonamides can make their purification challenging.[3][10]

Q2: My reaction is sluggish or failing. How can I be sure my sulfonyl chloride is reactive?

A2: The quality and reactivity of the sulfonyl chloride are paramount. These reagents are notoriously sensitive to moisture and can degrade upon storage.[3][4] Hydrolysis converts the electrophilic sulfonyl chloride into the corresponding sulfonic acid, which is unreactive toward amines under standard conditions.[4] Several decomposition pathways exist, including hydrolysis by trace water and, for certain heterocyclic sulfonyl chlorides, formal SO2 extrusion.[5][6]

Best Practices for Sulfonyl Chloride Handling:

  • Use Fresh Reagent: Always use a freshly opened bottle of sulfonyl chloride or a recently purified batch.

  • Check for Degradation: A simple characterization (e.g., NMR) can confirm purity before use. The presence of a strong acid (from HCl generated during hydrolysis) is a key indicator of degradation.

  • Store Properly: Store sulfonyl chlorides in a desiccator under an inert atmosphere (nitrogen or argon) to protect them from atmospheric moisture.

Q3: How does the choice of base impact the reaction outcome?

A3: The base is a critical component that neutralizes the HCl byproduct of the sulfonylation reaction.[2] Without a base, the generated HCl will protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and will not react with the sulfonyl chloride, effectively halting the reaction.

Commonly Used Bases:

  • Pyridine: Often used as both a base and a solvent. It is effective but can sometimes be difficult to remove during workup.

  • Triethylamine (TEA): A stronger, non-nucleophilic base that is a common choice. It should be distilled and dried before use to remove any water or primary/secondary amine impurities.

  • Diisopropylethylamine (DIPEA): A sterically hindered base that is useful when dealing with sensitive substrates where the nucleophilicity of other bases could be problematic.

A slight excess of the base (typically 1.1–1.5 equivalents) is recommended to ensure complete neutralization of the acid produced.[4]

Q4: I'm working with a sterically hindered amine. Why is the reaction incomplete?

A4: Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, is a major cause of incomplete sulfonamide formation.[8] If the nitrogen atom of the amine or the sulfur atom of the sulfonyl chloride is surrounded by bulky groups, it becomes physically difficult for the two reactants to approach each other for the reaction to occur.[8][9] This leads to very slow reaction rates or prevents the reaction altogether. For instance, secondary amines generally show lower reactivity than primary amines due to increased steric bulk around the nitrogen.[1][11]

To overcome this, you may need to employ more forcing conditions, such as elevated temperatures or prolonged reaction times, or consider alternative synthetic strategies.[9][12]

Part 2: Troubleshooting Guide for Incomplete Reactions

This section provides detailed, practical steps to diagnose and solve specific issues you might encounter during your experiments.

Issue 1: Low Yield with Significant Starting Material Recovery

Symptom: Your reaction stops prematurely. Analysis by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) shows a significant amount of unreacted amine and/or residual sulfonyl chloride (which may appear as sulfonic acid on the LC-MS after workup).

Causality Analysis: This is the most common sign of an incomplete reaction. The root cause can range from poor reagent quality to suboptimal reaction conditions. A systematic approach is required to identify and resolve the issue.

G start Low Yield: Starting Material Recovered reagent 1. Verify Reagent Quality start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions sub1 Anhydrous Solvents? Fresh Sulfonyl Chloride? Pure/Dry Amine & Base? reagent->sub1 sterics 3. Address Steric Hindrance conditions->sterics sub2 Correct Stoichiometry? Optimal Temperature? Inert Atmosphere? conditions->sub2 sub3 Increase Temperature? Prolong Reaction Time? Use Activating Agent? sterics->sub3

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Underlying Rationale Recommended Solution
Reagent Impurity or Degradation Sulfonyl chlorides are highly sensitive to moisture and hydrolyze to unreactive sulfonic acids.[4] Amines can absorb CO₂. Bases can contain water.Use a fresh bottle or freshly purified sulfonyl chloride. Ensure the amine and base are pure and dry. Use anhydrous solvents.[3]
Suboptimal Reaction Temperature Most sulfonylation reactions are initiated at 0 °C to control the initial exotherm and then warmed to room temperature.[4] Sluggish reactions may require more energy.If the reaction stalls at room temperature, consider gentle heating (e.g., 40–60 °C). Monitor carefully to avoid product degradation.
Incorrect Stoichiometry An improper molar ratio of reactants can leave one starting material in excess. The base is crucial for neutralizing the HCl byproduct.Double-check all calculations. A common starting point is a 1:1 ratio of amine to sulfonyl chloride with a slight excess of base (1.1-1.5 eq).[4]
Insufficient Reaction Time Kinetically slow reactions, often due to steric hindrance, require more time to reach completion.Monitor the reaction over an extended period (e.g., 12-24 hours). If progress is observed but slow, allow it to continue.[9]
Steric Hindrance Bulky groups on either reactant can physically block the nucleophilic attack of the amine on the sulfonyl chloride.[8]Increase the reaction temperature, switch to a less hindered reagent if possible, or explore the use of a catalyst or activating agent.[12][13]
Issue 2: Significant Formation of Sulfonic Acid Byproduct

Symptom: A highly polar byproduct is observed on TLC (often streaking from the baseline) or by LC-MS, which corresponds to the mass of the sulfonic acid derived from your sulfonyl chloride. This is accompanied by a low yield of the desired sulfonamide.

Causality Analysis: This is a classic sign of sulfonyl chloride hydrolysis.[3][4] The electrophilic sulfur atom of the sulfonyl chloride is attacked by water instead of your amine nucleophile. This side reaction consumes your starting material and complicates purification.

To prevent hydrolysis, a rigorously anhydrous setup is essential.

G A 1. Dry Glassware (Oven or Flame-Dry) B 2. Use Anhydrous Solvents A->B C 3. Use Dry Reagents (Amine, Base) B->C D 4. Assemble Under Inert Atmosphere (N2/Ar) C->D E 5. Add Fresh Sulfonyl Chloride D->E

Caption: Workflow to prevent sulfonyl chloride hydrolysis.

Detailed Steps to Ensure Anhydrous Conditions:

  • Dry Glassware: Thoroughly dry all glassware in an oven ( >100 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.

  • Dry Reagents: Ensure your amine and base (e.g., triethylamine, pyridine) are dry. If necessary, distill them over a suitable drying agent.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to exclude atmospheric moisture.[3]

  • Reagent Addition: Add the moisture-sensitive sulfonyl chloride to the reaction mixture via a syringe through a rubber septum.

Issue 3: Formation of Multiple Products (Over-reaction)

Symptom: TLC or LC-MS analysis shows the formation of multiple product spots, one of which may correspond to a bis-sulfonated product, particularly when using a primary amine.

Causality Analysis: This issue often arises from a lack of control over the reaction stoichiometry or conditions. After the initial sulfonamide is formed from a primary amine, the resulting sulfonamide nitrogen is acidic and can be deprotonated by the base. This forms a nucleophilic sulfonamidate anion, which can then react with a second molecule of sulfonyl chloride, leading to a bis-sulfonated byproduct.

  • Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents of amine to 1.0 equivalent of sulfonyl chloride).[3]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[3] This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamidate anion.

  • Careful Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting amine has been consumed, quench the reaction promptly to prevent further sulfonylation.[3]

Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Standard Sulfonylation Reaction

This protocol provides a reliable starting point for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or acetonitrile (ACN) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add the base (e.g., triethylamine, 1.2 eq) dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress until the starting amine is consumed (see Protocol 2).

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as needed (see Protocol 3).

Protocol 2: Monitoring Reaction Progress by TLC and LC-MS

Accurate reaction monitoring is crucial to determine the optimal reaction time and prevent side reactions.[3]

By TLC:

  • Sampling: Using a capillary tube, withdraw a small aliquot (a few drops) from the reaction mixture.

  • Quenching: Quench the aliquot in an Eppendorf tube containing a small amount of dilute acid (e.g., 1M HCl) and an extraction solvent (e.g., ethyl acetate). Vortex the tube and allow the layers to separate.

  • Spotting: Spot the organic layer onto a TLC plate alongside co-spots of your starting amine and (if available) the expected product.

  • Elution & Visualization: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under UV light and/or with a suitable stain (e.g., potassium permanganate or ninhydrin for amines). The reaction is complete when the starting amine spot has disappeared.

By LC-MS:

  • Sampling & Quenching: Prepare a sample as described for TLC analysis.

  • Dilution: Dilute the organic layer significantly with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~0.1 mg/mL. High concentrations of salts or reagents can interfere with ionization.[14]

  • Analysis: Inject the sample into the LC-MS. Monitor for the disappearance of the starting material's mass peak and the appearance of the product's mass peak. LC-MS is highly effective for confirming product formation and identifying byproducts.[15][16]

Protocol 3: Effective Purification of Sulfonamide Derivatives

Purification of sulfonamides can be challenging but is often achievable with standard techniques.[9]

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an excellent method for obtaining highly pure material. Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[10]

  • Column Chromatography: This is the most common method for purifying sulfonamides from soluble impurities or byproducts.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity is often effective. The exact solvent system will depend on the polarity of your specific compound.

  • Acid-Base Extraction: If your sulfonamide is sufficiently acidic (pKa typically 9-11), it can be separated from non-acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous base (e.g., 1M NaOH). The sulfonamide will move to the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified (e.g., with 1M HCl) to precipitate the pure sulfonamide, which can be collected by filtration or extracted back into an organic solvent.

References
  • (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available at: [Link]

  • Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph. Available at: [Link]

  • Sulfonamide purification process - US2777844A - Google Patents.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines - PMC - NIH. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Available at: [Link]

  • (a) Sulfonamidation utilizing coupling reagent. (b) Sulfonamidation utilizing sulfonyl isocyanate. … - ResearchGate. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. Available at: [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. Available at: [Link]

  • TLC of Sulfonamides | Request PDF - ResearchGate. Available at: [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed. Available at: [Link]

  • Can LC-MS and TLC results when monitoring a reaction live depend on work-up? - Reddit. Available at: [Link]

  • Amine - Wikipedia. Available at: [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR - Molnar Institute. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 2,3,5-Trifluorobenzenesulphonyl Chloride and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate physicochemical and biological properties. The unique electronic characteristics of fluorine necessitate precise analytical techniques for unequivocal structure elucidation and quality control. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and wide chemical shift dispersion, offering a powerful tool for the analysis of fluorinated compounds.[1]

This guide provides a comprehensive analysis of the ¹⁹F NMR chemical shifts for 2,3,5-trifluorobenzenesulphonyl chloride, a versatile reagent in organic synthesis. Due to the limited availability of direct experimental data for this specific isomer, this guide will leverage a comparative approach, utilizing data from its isomers and other related fluorinated benzenesulphonyl derivatives. This methodology not only allows for an estimation of its spectral characteristics but also provides a deeper understanding of the structure-chemical shift relationships in polysubstituted fluorinated aromatic systems.

The Foundational Principles of ¹⁹F NMR Chemical Shifts

The chemical shift in ¹⁹F NMR is exquisitely sensitive to the local electronic environment of the fluorine nucleus. This sensitivity stems from the large polarizability of fluorine's electron cloud, making it an exceptional probe for subtle changes in molecular structure. The primary factors influencing ¹⁹F chemical shifts include:

  • Electronic Effects: The electron density around the fluorine atom is the most significant determinant of its chemical shift. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (more negative ppm values).[2]

  • Substituent Position: In aromatic systems, the position of other substituents relative to the fluorine atom (ortho, meta, para) profoundly impacts the chemical shift through inductive and resonance effects.

  • Solvent Effects: The polarity and composition of the solvent can influence the electronic environment of the analyte, leading to shifts in the observed resonances.

Comparative Analysis of Trifluorobenzenesulphonyl Chloride Isomers

To facilitate this comparison, the following table summarizes the available data for related fluorinated benzenesulphonyl chlorides.

CompoundFluorine Position(s)Observed/Predicted ¹⁹F Chemical Shift (ppm)Reference
4-Fluorobenzenesulphonyl chloride4-FNot specified in available search results[3]
2,4,6-Trifluorobenzenesulphonyl chloride2,4,6-FNo specific shifts available in search results
3,4,5-Trifluorobenzenesulfonyl chloride3,5-F & 4-FNo specific shifts available in search results[4]
2,3,5-Trifluorobenzenesulphonyl chloride 2-F, 3-F, 5-F Predicted (see discussion below) N/A

Predicting the ¹⁹F NMR Spectrum of 2,3,5-Trifluorobenzenesulphonyl Chloride:

Based on the principles of substituent effects, we can anticipate the relative chemical shifts for the three distinct fluorine environments in 2,3,5-trifluorobenzenesulphonyl chloride:

  • F-2: This fluorine is ortho to the powerful electron-withdrawing -SO₂Cl group and meta to the other two fluorine atoms. The ortho effect of the sulphonyl chloride group is expected to cause the most significant downfield shift.

  • F-3: This fluorine is meta to the -SO₂Cl group, ortho to the F-2, and para to the F-5. The meta relationship to the primary electron-withdrawing group will result in a more upfield (more shielded) position compared to F-2.

  • F-5: This fluorine is para to the -SO₂Cl group and meta to the other two fluorine atoms. The para positioning to the electron-withdrawing group will also lead to a downfield shift, though typically less pronounced than the ortho effect.

Therefore, the predicted order of the ¹⁹F chemical shifts from downfield to upfield would be: F-2 > F-5 > F-3 . Each signal would appear as a multiplet due to coupling with the other fluorine atoms and the aromatic protons.

Experimental Protocol for ¹⁹F NMR Acquisition

Acquiring high-quality ¹⁹F NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol for obtaining the ¹⁹F NMR spectrum of a reactive compound like a sulphonyl chloride.

dot

Caption: Workflow for ¹⁹F NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Due to the reactive nature of sulphonyl chlorides, it is imperative to use a dry deuterated solvent and a clean, dry NMR tube to prevent hydrolysis.

    • Accurately weigh approximately 10-20 mg of the 2,3,5-trifluorobenzenesulphonyl chloride and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).

    • An internal standard, such as trifluorotoluene or hexafluorobenzene, can be added for precise chemical shift referencing.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the ¹⁹F channel of the probe.

    • Set the appropriate spectral width to encompass the expected range of fluorine chemical shifts for aromatic compounds (typically -100 to -180 ppm).

    • The transmitter offset should be centered in the region of interest.

  • Data Acquisition:

    • Acquire the Free Induction Decay (FID) using a standard pulse sequence.

    • For routine spectra, proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • The number of scans will depend on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum to obtain pure absorption lineshapes.

    • Reference the chemical shifts to an appropriate standard. While CFCl₃ is the primary reference (0 ppm), secondary standards are often used for convenience.[5]

Causality in Experimental Choices

  • Choice of Solvent: The choice of a dry, aprotic deuterated solvent like CDCl₃ is critical to prevent the hydrolysis of the reactive sulphonyl chloride group to the corresponding sulphonic acid. This reaction would alter the electronic environment and lead to erroneous spectral data.

  • Proton Decoupling: The decision to use proton decoupling is a trade-off. While it simplifies the spectrum by removing ¹H-¹⁹F couplings, it also eliminates valuable structural information that can be gleaned from these coupling constants. For initial identification, a decoupled spectrum is often preferred for its clarity.

  • Internal vs. External Referencing: Using an internal standard provides more accurate chemical shift referencing as it is subject to the same bulk susceptibility effects as the analyte. However, care must be taken to choose a standard with resonances that do not overlap with the analyte signals.

Conclusion

While direct experimental ¹⁹F NMR data for 2,3,5-trifluorobenzenesulphonyl chloride remains elusive, a robust, comparative approach utilizing data from its isomers and related fluorinated compounds allows for a reasoned prediction of its spectral characteristics. The strong electron-withdrawing nature of the sulphonyl chloride group, combined with the positional effects of the fluorine substituents, dictates a predictable pattern of chemical shifts. By following a meticulous experimental protocol, researchers can acquire high-quality ¹⁹F NMR data, which, when interpreted within the framework of established structure-chemical shift relationships, provides an indispensable tool for the characterization of this and other novel fluorinated molecules. This guide serves as a foundational resource for scientists and professionals in drug development, enabling them to navigate the complexities of ¹⁹F NMR spectroscopy with confidence and precision.

References

  • Bell, N. G. A., et al. (2015).
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • PubChem. 2,3,5-trifluorobenzenesulphonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]

  • PFAS Central. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using ¹⁹F NMR and Spectral Database Matching. Available at: [Link]

  • SpectraBase. 1,2,4-Trifluorobenzene. Wiley-VCH. Available at: [Link]

  • ACS Publications. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using ¹⁹F NMR and Spectral Database Matching. Available at: [Link]

  • University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). Available at: [Link]

  • PubChem. 3,4,5-Trifluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Saunders, C. M., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Available at: [Link]

  • Saielli, G., Bini, R., & Bagno, A. (2014). Computational ¹⁹F NMR. 2. Organic Compounds. The Royal Society of Chemistry.
  • Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of 2,3,5-Trifluorobenzenesulphonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the derivatization of analytes is a cornerstone technique for enhancing analytical performance in mass spectrometry (MS). By chemically modifying a target molecule, we can improve its chromatographic retention, increase its ionization efficiency, and, most critically, direct its fragmentation in a predictable manner to yield structurally informative data. This guide provides an in-depth analysis of 2,3,5-Trifluorobenzenesulphonyl chloride (TFBSC) as a derivatizing agent, focusing on the resulting fragmentation patterns and comparing its utility against common alternatives.

The Rationale for Derivatization with Sulfonyl Chlorides

Many biologically significant molecules, such as primary and secondary amines, phenols, and alcohols, often exhibit poor ionization efficiency or produce ambiguous fragments in their native state. Sulfonyl chlorides, like TFBSC, react readily with these nucleophilic groups to form stable sulfonamides, sulfonic esters, or related structures.[1] The lone pair of electrons on the amine's nitrogen atom, for instance, attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form a robust sulfonamide bond.[2] This modification not only adds a significant mass tag but also introduces a moiety that can predictably control fragmentation upon collision-induced dissociation (CID).

The choice of a 2,3,5-trifluorinated aromatic ring is deliberate. The electron-withdrawing fluorine atoms serve a crucial purpose: they can promote key fragmentation pathways, such as the extrusion of sulfur dioxide (SO₂), which is a characteristic feature of many aromatic sulfonamides.[3] This directed fragmentation simplifies spectral interpretation and enhances the certainty of structural elucidation.

Characteristic Fragmentation of TFBSC Derivatives

Upon analysis by tandem mass spectrometry (MS/MS), TFBSC-derivatized analytes exhibit a set of characteristic fragmentation patterns. The primary driving force for these dissociations is the energetic instability of the molecular ion, which seeks to stabilize by cleaving bonds.[4] For aromatic sulfonamides, two dominant and diagnostically significant pathways emerge.

  • Elimination of Sulfur Dioxide (SO₂): A hallmark fragmentation of aromatic sulfonamides is the neutral loss of 64 Da, corresponding to the elimination of SO₂.[3] This process involves an intramolecular rearrangement where the amine or phenoxy group migrates to the aromatic ring, displacing the SO₂ molecule. The presence of electron-withdrawing groups, like the fluorine atoms in TFBSC, can facilitate this rearrangement by influencing the Ar-S bond strength and stabilizing the resulting fragment ion.[3] This pathway is exceptionally useful as it generates a high-mass fragment ion ([M+H-64]⁺) that retains the core structure of both the original analyte and the derivatizing agent's aromatic ring, providing significant structural information.

  • Cleavage of the Sulfonamide Bond: The second major fragmentation route involves the cleavage of the bonds adjacent to the sulfonyl group. This can occur in two ways:

    • Cleavage of the S-N (or S-O) bond: This fragmentation yields an ion corresponding to the protonated analyte and a neutral fragment of the TFBSC moiety, or vice versa.

    • Cleavage of the Ar-S bond: This pathway produces the trifluorobenzenesulfonyl ion or a related fragment.

The following diagram illustrates the primary fragmentation pathways for a primary amine derivatized with TFBSC.

fragmentation_pathway parent_ion [M+H]⁺ (TFBS-NH-R) fragment_so2 [M+H-SO₂]⁺ Loss of 64 Da parent_ion->fragment_so2  Rearrangement & SO₂ Loss fragment_tfbs [C₆H₂F₃SO₂]⁺ m/z 211 parent_ion->fragment_tfbs S-N Bond Cleavage fragment_analyte [R-NH₂ + H]⁺ parent_ion->fragment_analyte S-N Bond Cleavage

Caption: Primary fragmentation pathways of a TFBSC-derivatized amine.

Comparative Analysis with Alternative Derivatizing Agents

The selection of a derivatizing agent is a critical decision in method development. TFBSC offers a unique profile, but it must be compared against other established reagents like Dansyl chloride and Benzoyl chloride to understand its relative advantages.[1][5]

Feature2,3,5-Trifluorobenzenesulphonyl Chloride (TFBSC)Dansyl ChlorideBenzoyl Chloride
Reactive Groups Primary/secondary amines, phenols, alcoholsPrimary/secondary amines, phenols[2]Primary/secondary amines, alcohols[6]
Key Advantage Directs fragmentation via SO₂ loss, providing a unique high-mass fragment[3]Introduces a highly fluorescent tag, significantly enhancing detection by UV or fluorescence detectors[7]Robust and widely applicable for amines and alcohols; can be used in aqueous conditions[5][6]
Ionization Enhancement Good, the trifluorophenyl moiety aids in ionization.Excellent, the dimethylamino group improves ionization efficiency in MS[2]Good, the benzoyl group enhances signal.
Fragmentation Signature Dominated by neutral loss of SO₂ (64 Da), providing a clear diagnostic peak.[3]Fragmentation can be complex; often involves the naphthalene ring structure.Typically involves cleavage adjacent to the carbonyl group, loss of the benzoyl group (m/z 105).
Reactivity/Stability High reactivity. Derivatives are generally stable.Slower reaction times compared to others; derivatives can have poor stability.[8]Reacts quickly in aqueous or organic solutions; derivatives are stable.[6]

This comparison highlights that while Dansyl chloride is superior for fluorescence-based detection, TFBSC provides a distinct advantage in mass spectrometry through its predictable and informative fragmentation pattern centered on the SO₂ neutral loss.

Experimental Protocol: Derivatization of a Primary Amine with TFBSC for LC-MS Analysis

This protocol provides a self-validating workflow for the derivatization of a model primary amine analyte.

Materials:

  • Analyte solution (1 mg/mL in acetonitrile)

  • 2,3,5-Trifluorobenzenesulphonyl chloride (TFBSC) solution (10 mg/mL in acetonitrile)

  • Base catalyst: Triethylamine (TEA) or Sodium Bicarbonate buffer (100 mM, pH 9.5)

  • Quenching solution: 1% Formic acid in water

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 50 µL of the analyte solution with 200 µL of the base catalyst (e.g., Sodium Bicarbonate buffer).

  • Initiation: Add 100 µL of the TFBSC solution to the mixture. The addition of the derivatizing agent should initiate the reaction promptly.

  • Incubation: Vortex the mixture for 1 minute and incubate at 60°C for 30 minutes. The elevated temperature ensures the completion of the reaction.

  • Quenching: After incubation, cool the sample to room temperature. Add 50 µL of the quenching solution (1% formic acid) to stop the reaction by neutralizing the base and hydrolyzing any excess TFBSC.

  • Sample Preparation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

  • Dilution & Analysis: Transfer the supernatant to an HPLC vial. Dilute with an appropriate mobile phase (e.g., 50:50 ACN:Water) to a suitable concentration for LC-MS analysis.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. The parent ion of the derivative is selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2). The resulting product ions are then scanned in the third quadrupole (Q3). Monitor for the characteristic neutral loss of 64 Da.

The following diagram outlines the experimental workflow.

workflow start 1. Mix Analyte & Base Catalyst add_reagent 2. Add TFBSC Solution start->add_reagent incubate 3. Vortex & Incubate (60°C, 30 min) add_reagent->incubate quench 4. Quench Reaction (Formic Acid) incubate->quench prepare 5. Centrifuge & Transfer Supernatant quench->prepare analyze 6. Dilute & Inject for LC-MS/MS prepare->analyze

Caption: Experimental workflow for TFBSC derivatization.

Conclusion and Authoritative Recommendations

2,3,5-Trifluorobenzenesulphonyl chloride is a highly effective derivatizing agent for the mass spectrometric analysis of compounds containing primary/secondary amines and phenolic hydroxyl groups. Its primary strength lies in inducing a predictable and highly diagnostic fragmentation pattern characterized by the neutral loss of SO₂. This feature simplifies spectral interpretation and increases confidence in compound identification, a critical requirement in drug development and metabolomics research.

While reagents like Dansyl chloride offer superior sensitivity for fluorescence detection, TFBSC provides a more informative fragmentation signature for mass spectrometry. For researchers prioritizing unambiguous structural confirmation via MS/MS, TFBSC represents an authoritative and scientifically validated choice. The provided protocol offers a robust starting point for method development, ensuring reliable and reproducible derivatization for enhanced analytical outcomes.

References

  • Szmigielski, R., & Danikiewicz, W. (2005). Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry, 40(3), 331-341. [Link]

  • Jia, L., & Lee, T. Z. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1545-1554. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Kandola, D., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 23(21), 13391. [Link]

  • Zhang, P., et al. (2024). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. Talanta, 277, 126378. [Link]

  • ACS Publications. (2023). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]

  • Amunugama, M. (2006). Studies on the Fragmentation Reactions of Fixed Charge Sulfonium Ion Containing Peptides by Tandem Mass Spectrometry.
  • K-Tóth, B., et al. (2021). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin. Journal of Chromatography A, 1648, 462205. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • ResearchGate. (2014). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. [Link]

  • Zhou, R., & Li, L. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. Methods in Molecular Biology, 1198, 127-136. [Link]

  • ScienceOpen. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. Journal of Analytical Methods in Chemistry. [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

  • RSC Publishing. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. [Link]

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

  • ResearchGate. (2022). Exploring the Fragmentation of Sodiated Species Involving Covalent-Bond Cleavages for Metabolite Characterization. [Link]

  • Tse, F. L., & Welling, P. G. (1982). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 237, 279-287. [Link]

  • Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4809-4817. [Link]

  • Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4809-4817. [Link]

Sources

A Senior Application Scientist's Guide: 2,3,5-Trifluorobenzenesulphonyl Chloride vs. Dansyl Chloride for Amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amine-containing compounds is a cornerstone of research in pharmaceuticals, metabolomics, and clinical diagnostics. However, many amines lack the intrinsic physicochemical properties required for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] Chemical derivatization addresses this challenge by covalently attaching a molecular tag to the analyte, thereby enhancing its detectability and improving chromatographic behavior.[2][3]

This guide provides an in-depth, objective comparison of two powerful sulfonyl chloride reagents for amine derivatization: the classic, widely-used Dansyl Chloride (Dns-Cl) and the halogenated alternative, 2,3,5-Trifluorobenzenesulphonyl chloride. We will explore the underlying chemistry, compare performance based on detection strategy, and provide actionable experimental protocols to guide your selection.

The Contenders: A Physicochemical Profile

A fundamental understanding of each reagent's structure dictates its reactivity and the properties of the resulting derivative.

Feature2,3,5-Trifluorobenzenesulphonyl ChlorideDansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Structure 2,3,5-Trifluorobenzenesulphonyl Chloride StructureDansyl Chloride Structure
Molecular Formula C₆H₂ClF₃O₂SC₁₂H₁₂ClNO₂S[4]
Molecular Weight 230.60 g/mol 269.75 g/mol [4]
Primary Detection Mode Electron Capture Detection (GC-ECD), Mass Spectrometry (MS)Fluorescence Detection (HPLC-FLD), UV-Vis, Mass Spectrometry (MS)[5]
Key Feature Trifluorophenyl group for high ECD sensitivity.Naphthalene ring system for strong fluorescence.[6]

Mechanism of Derivatization: A Shared Pathway

Both reagents react with primary and secondary amines via the same fundamental mechanism: a nucleophilic substitution at the sulfonyl group.[3][6] The non-bonded electron pair of the amine nitrogen attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable, covalent sulfonamide bond.

The reaction is typically performed under alkaline conditions (pH 9-11).[6] This serves a critical purpose: to deprotonate the amine (R-NH₃⁺ -> R-NH₂), ensuring it is in its more nucleophilic, unprotonated state, which is necessary to initiate the attack on the sulfonyl chloride.[6][7]

G cluster_0 General Derivatization Reaction Amine R-NH₂ (Nucleophile) SulfonylCl R'-SO₂Cl (Electrophile) Amine->SulfonylCl Nucleophilic Attack Product R-NH-SO₂-R' (Stable Sulfonamide) SulfonylCl->Product Elimination of Cl⁻ HCl HCl

Caption: General reaction of an amine with a sulfonyl chloride.

Head-to-Head Performance Comparison

The choice between these two reagents hinges entirely on the analytical instrumentation available and the specific requirements of the assay.

Dansyl Chloride: The Fluorescence Powerhouse

Dansyl chloride has been a workhorse in biochemical analysis for decades, prized for the strong fluorescence of its derivatives.[6][8]

  • Detection: Dansyl-amides are intensely fluorescent, typically exhibiting excitation maxima around 330-350 nm and emission maxima in the 510-550 nm range, providing a large Stokes shift that minimizes background interference.[4][8] This makes it exceptionally well-suited for HPLC with a Fluorescence Detector (HPLC-FLD), a common and highly sensitive setup.

  • Sensitivity: Limits of detection (LODs) in the low nanomolar to picomolar range are routinely achievable. Studies on biogenic amines show LODs ranging from 0.11 to 1.19 mg/kg in complex samples like cheese and sausage.[9]

  • Versatility: Beyond fluorescence, the derivatives have good UV absorbance for HPLC-UV detection and the tertiary amine in the dansyl group helps to enhance ionization for LC-MS analysis.[5][10]

  • Stability: Dansyl sulfonamides are known to be highly stable, which is a significant advantage for methods requiring batch processing or autosampler use, where samples may wait for extended periods before injection.[9][11]

Limitations:

  • The fluorescence of dansyl derivatives can be sensitive to the local solvent environment, which may require careful mobile phase optimization.[4]

  • The reagent itself is non-fluorescent but hydrolyzes to the fluorescent dansyl acid, which can be an interfering peak in chromatograms.[12][13]

2,3,5-Trifluorobenzenesulphonyl Chloride: The Specialist for Halogen-Specific Detection

This reagent's strength lies in the three fluorine atoms it incorporates into the analyte, making it an ideal choice for highly selective and sensitive detection methods that target halogens.

  • Detection: The primary application is for Gas Chromatography with an Electron Capture Detector (GC-ECD). The ECD is exceptionally sensitive to electronegative compounds like halogenated molecules.[14][15] As electrons are emitted in the detector, the trifluorophenyl-tagged analytes "capture" them, causing a measurable drop in the standing current, which is proportional to the analyte concentration.[16]

  • Sensitivity: The ECD can be 10-1000 times more sensitive than a Flame Ionization Detector (FID) for suitable compounds, with detection limits reaching the femtogram (fg) level.[15][17] This makes it a powerful tool for ultra-trace analysis, such as in environmental monitoring of pesticides or pollutants.[18]

  • Selectivity: The ECD is highly selective for electronegative compounds, which can significantly reduce background noise from a complex sample matrix that may not contain halogens.[18]

  • Mass Spectrometry: The presence of three fluorine atoms provides a distinct isotopic pattern and fragmentation pathway that can be leveraged in GC-MS or LC-MS for confident identification.

Limitations:

  • Requires a GC-ECD system, which is less common in many biochemical labs compared to HPLC-FLD or LC-MS systems.

  • The derivatized amines must be sufficiently volatile and thermally stable for GC analysis, which may not be suitable for all analytes.

Data Summary: Key Performance Metrics

Parameter2,3,5-Trifluorobenzenesulphonyl ChlorideDansyl Chloride
Primary Technique Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Primary Detector Electron Capture Detector (ECD)Fluorescence Detector (FLD)
Basis of Signal Electron capture by fluorine atoms[14]Fluorescence of naphthalene ring[6]
Typical Sensitivity Femtogram (fg) range[15]Picomole (pmol) to femtomole (fmol) range[9]
Derivative Stability Generally stable sulfonamide bond.[19][20]Excellent, suitable for batch analysis.[9][11]
Key Advantage Extreme sensitivity and selectivity for halogenated compounds.[18]High sensitivity with widely available HPLC-FLD systems; versatile.[5]
Ideal Application Ultra-trace analysis of volatile amines in environmental or forensic samples.Quantification of amino acids, biogenic amines, and pharmaceuticals in biological matrices.[10]

Experimental Protocols

The following are generalized, step-by-step protocols. Note: Optimal conditions (e.g., reagent concentration, temperature, time) should be determined empirically for each specific analyte and sample matrix.

Protocol 1: Derivatization with Dansyl Chloride for HPLC-FLD Analysis

This protocol is adapted for the analysis of amino acids or biogenic amines.[6][10]

  • Reagent Preparation:

    • Dansyl Chloride Solution (5-10 mg/mL): Prepare fresh by dissolving Dansyl Chloride in anhydrous acetone or acetonitrile. Protect from light.[6]

    • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 9.5-10): Dissolve sodium bicarbonate in deionized water and adjust pH with NaOH.[21]

  • Derivatization Procedure:

    • To 100 µL of sample or standard solution, add 100 µL of the reaction buffer.

    • Add 200 µL of the Dansyl Chloride solution and vortex thoroughly.

    • Incubate the mixture in a water bath or heating block at 40-60°C for 30-60 minutes in the dark.[21][22]

    • After incubation, add a small volume (e.g., 50 µL) of an ammonia or methylamine solution to quench the reaction by consuming excess Dansyl Chloride.[21]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter prior to injection into the HPLC system.

G start Sample/Standard (100 µL) buffer Add Buffer (100 µL, pH 9.5) start->buffer reagent Add Dansyl-Cl (200 µL in ACN) buffer->reagent incubate Incubate (60°C, 45 min) reagent->incubate quench Quench Reaction (e.g., NH₃) incubate->quench dry Evaporate to Dryness (N₂) quench->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc Analyze by HPLC-FLD reconstitute->hplc G Detector What is your primary detector? HPLC_FLD HPLC with Fluorescence (FLD) Detector->HPLC_FLD GC_ECD GC with Electron Capture (ECD) Detector->GC_ECD LC_MS LC-MS or GC-MS Detector->LC_MS Use_Dansyl Use Dansyl Chloride HPLC_FLD->Use_Dansyl Use_TFBSC Use 2,3,5-Trifluoro- benzenesulphonyl chloride GC_ECD->Use_TFBSC Consider_Both Either reagent can be suitable. Consider volatility (GC) vs. ionization (LC-MS). LC_MS->Consider_Both

Caption: Decision tree for selecting a derivatization reagent.

Conclusion

Both Dansyl Chloride and 2,3,5-Trifluorobenzenesulphonyl chloride are excellent reagents, but they serve different analytical niches.

  • Dansyl Chloride is the reagent of choice for highly sensitive, routine analysis of a broad range of amines when using standard HPLC-FLD systems. [5]Its robust nature, the high stability of its derivatives, and its versatility make it a reliable and powerful tool for most applications in pharmaceutical and biological research. [9][11]

  • 2,3,5-Trifluorobenzenesulphonyl Chloride is a specialist reagent that unlocks extreme sensitivity for labs equipped with a GC-ECD. [15]It is the superior choice for ultra-trace quantification of volatile or semi-volatile amines, particularly in complex matrices where the selectivity of the ECD can be leveraged to its full potential.

Ultimately, the most effective derivatization strategy is one that is thoughtfully matched to the analyte's properties, the sample matrix, the available instrumentation, and the overall analytical objective.

References

  • Benchchem. A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Detection Sensitivity.
  • Liu, Y., Xu, W., Ma, L., & Guo, C. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Food Chemistry, 266, 321-327. Available from: [Link]

  • Benchchem. An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines.
  • SCION Instruments. Electron Capture Detector | GC-ECD.
  • ResearchGate. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Available from: [Link]

  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Wikipedia. Electron capture detector. Available from: [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1609, 460536. Available from: [Link]

  • Coger. Dansyl chloride. Available from: [Link]

  • Wikipedia. Dansyl chloride. Available from: [Link]

  • Yuan, T., et al. (2019). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1978, 239-247. Available from: [Link]

  • Tero-Kubota, S., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2389. Available from: [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-4. Available from: [Link]

  • Agilent. Micro-ECD - GC Detectors. Available from: [Link]

  • Lento, C., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 27(21), 7549. Available from: [Link]

  • Lazaro, C. A., & Conte-Junior, C. A. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2019, 8579567. Available from: [Link]

  • Taylor & Francis. Electron capture detector – Knowledge and References. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • ResearchGate. What's the key in dansyl chloride derivitisation? Available from: [Link]

  • Google Patents. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
  • Benchchem. A Comparative Guide to Derivatization using 2,3,4,5-Tetrafluorobenzoyl Chloride for Enhanced Analyte Detection.
  • Al-khafaji, Y. F., & Al-janabi, A. S. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 11(4), 3338-3347. Available from: [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 25(23), 5589. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Benchchem. Application Note: Derivatization of Amines with 3-(4-Fluorophenyl)propane-1-sulfonyl chloride for Analytical and Drug Development.
  • ResearchGate. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Available from: [Link]

  • ScienceOpen. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. Available from: [Link]

  • ResearchGate. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Available from: [Link]

  • ResearchGate. Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Available from: [Link]

Sources

A Researcher's Guide to Alternatives for 2,3,5-Trifluorobenzenesulphonyl Chloride in Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents.[1][2][3] From the pioneering "sulfa" antibiotics to modern treatments for cancer, inflammation, and viral infections, the S-N bond's unique chemical properties make it a privileged scaffold in drug design.[2] The traditional and most reliable method for constructing this bond involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3][4] While effective, this classic transformation is not without its challenges, including the potential for harsh reaction conditions and the limited commercial availability or high cost of specialized sulfonyl chlorides.[2][3]

2,3,5-Trifluorobenzenesulphonyl chloride has emerged as a valuable reagent, with the fluorine substituents offering a means to fine-tune the physicochemical properties of the resulting sulfonamides, such as lipophilicity and metabolic stability. However, the exploration of alternative reagents is crucial for expanding the chemical space available to medicinal chemists and for overcoming synthetic hurdles. This guide provides an in-depth comparison of viable alternatives to 2,3,5-trifluorobenzenesulphonyl chloride, offering experimental insights and data to inform your selection of the optimal reagent for your research.

The Baseline: Understanding 2,3,5-Trifluorobenzenesulphonyl Chloride

Before delving into alternatives, it is essential to understand the characteristics of 2,3,5-trifluorobenzenesulphonyl chloride. The electron-withdrawing nature of the three fluorine atoms enhances the electrophilicity of the sulfur atom, facilitating its reaction with amines. This heightened reactivity allows for sulfonamide formation under relatively mild conditions. The resulting trifluorinated aryl sulfonamides can exhibit altered binding affinities and improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

General Reaction Workflow for Sulfonamide Formation

The fundamental process for sulfonamide synthesis using a sulfonyl chloride is a nucleophilic substitution reaction. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is typically included to neutralize the hydrochloric acid byproduct.[5]

G reagents Primary/Secondary Amine + 2,3,5-Trifluorobenzenesulphonyl Chloride intermediate Nucleophilic Attack on Sulfur Atom reagents->intermediate Aprotic Solvent (e.g., DCM, CH3CN) product N-Substituted-2,3,5-trifluorobenzenesulfonamide intermediate->product Elimination of Cl- byproduct Base-HCl Salt intermediate->byproduct HCl Neutralization by Base

Caption: General workflow for N-substituted-2,3,5-trifluorobenzenesulfonamide synthesis.

Key Alternatives to 2,3,5-Trifluorobenzenesulphonyl Chloride

The choice of an alternative reagent is often dictated by the specific requirements of the synthesis, such as the desired electronic properties of the final sulfonamide, the need for a protecting group, or the desire for a fluorescent tag. Here, we compare several noteworthy alternatives.

Nitro-Substituted Benzenesulfonyl Chlorides: Nosyl and Dinosyl Chlorides

4-Nitrobenzenesulfonyl chloride (Nosyl chloride, p-NsCl) and 2-nitrobenzenesulfonyl chloride (o-NsCl) are highly valuable reagents, particularly when the sulfonamide is intended to serve as a protecting group for an amine.[6][7] The strong electron-withdrawing nitro group significantly increases the acidity of the N-H proton in the resulting sulfonamide, facilitating subsequent N-alkylation reactions.[6]

Advantages:

  • Amine Protection: The nosyl group is stable under a wide range of acidic and basic conditions.[7]

  • Mild Deprotection: A key advantage of the nosyl group is its facile removal under mild conditions using nucleophilic thiols, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[7][8] This orthogonality is crucial in multi-step syntheses.[7]

  • Enhanced Reactivity: The nitro group enhances the electrophilicity of the sulfur atom, promoting the reaction with amines.[7][9]

Experimental Insight: The choice between 2-nitro and 4-nitro substitution can influence the ease of deprotection. The 2,4-dinitrobenzenesulfonyl group can be removed even more readily, often with just a thiol, allowing for selective deprotection in the presence of a 2-nitrobenzenesulfonamide.[10]

Dansyl Chloride: A Fluorescent Alternative

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl chloride, is a classic reagent that reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts.[11][12] This property makes it an invaluable tool for the derivatization of amino acids, peptides, and other amine-containing compounds for analytical purposes.[11][12]

Advantages:

  • Fluorescence: The resulting dansyl-amides exhibit strong blue or blue-green fluorescence, enabling sensitive detection and quantification.[11][12]

  • Broad Reactivity: Reacts with a wide range of primary and secondary aliphatic and aromatic amines.[11]

Causality Behind Experimental Choices: The reaction is typically carried out under alkaline conditions (pH 9-11) to ensure the amine is in its more nucleophilic, unprotonated state.[12] It is important to note that Dansyl chloride is unstable in dimethyl sulfoxide (DMSO).[11]

Tosyl Chloride (p-Toluenesulfonyl Chloride): The Workhorse Reagent

p-Toluenesulfonyl chloride (TsCl), or Tosyl chloride, is one of the most commonly used sulfonylating agents due to its commercial availability, stability, and predictable reactivity. While it lacks the specialized features of the aforementioned alternatives, its reliability makes it a benchmark for comparison.

Advantages:

  • Cost-Effective and Readily Available: Widely available from numerous chemical suppliers.

  • Well-Established Chemistry: A vast body of literature exists detailing its use in a multitude of synthetic transformations.

Considerations: The tosyl group is generally more difficult to remove than the nosyl group, often requiring harsher reductive conditions.[13]

Comparison of Key Performance Metrics
ReagentKey FeatureTypical Reaction ConditionsDeprotection Conditions
2,3,5-Trifluorobenzenesulphonyl chloride Fluorinated for property modulationAprotic solvent, base (e.g., pyridine, triethylamine)Generally stable
4-Nitrobenzenesulfonyl chloride (Nosyl-Cl) Amine protection, enhanced reactivityAprotic solvent, baseMild; thiols (e.g., thiophenol) and base[7][8]
2-Nitrobenzenesulfonyl chloride (o-NsCl) Amine protection, orthogonal deprotectionAprotic solvent, baseMild; thiols and base[7][8]
Dansyl chloride Fluorescent taggingAlkaline pH (9-11), acetone/water[12]Generally stable
p-Toluenesulfonyl chloride (Tosyl-Cl) General-purpose, cost-effectiveAprotic solvent, base (e.g., pyridine)Harsher; strong acid or reducing agents (e.g., Mg/MeOH)[13]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis using 4-Nitrobenzenesulfonyl Chloride

This protocol describes a general method for the formation of a sulfonamide from a primary amine and 4-nitrobenzenesulfonyl chloride.

Materials:

  • Primary amine

  • 4-Nitrobenzenesulfonyl chloride (p-NsCl)[6]

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the primary amine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq) or pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of dichloromethane.

  • Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted-4-nitrobenzenesulfonamide.

Protocol 2: Deprotection of a 4-Nitrobenzenesulfonamide

This protocol outlines the removal of the nosyl protecting group using thiophenol.

Materials:

  • N-substituted-4-nitrobenzenesulfonamide

  • Thiophenol

  • Potassium carbonate or Cesium carbonate

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-substituted-4-nitrobenzenesulfonamide (1.0 eq) in DMF or acetonitrile in a round-bottom flask with a magnetic stir bar.

  • Add potassium carbonate (3.0 eq) or cesium carbonate (1.5 eq) to the solution.

  • Add thiophenol (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the free amine.

G cluster_0 Sulfonamide Formation cluster_1 Deprotection (if applicable) Amine Primary/Secondary Amine Sulfonamide N-Substituted Sulfonamide Amine->Sulfonamide + Sulfonyl Chloride, Base SulfonylChloride Alternative Sulfonyl Chloride (e.g., Nosyl-Cl) ProtectedAmine N-Nosyl Sulfonamide FreeAmine Free Amine ProtectedAmine->FreeAmine Thiol, Base

Sources

A Researcher's Guide to the Comparative Reactivity of Fluorinated Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the sulfonyl chloride moiety is a cornerstone functional group. Its reactivity serves as a gateway to a vast array of sulfonamides, sulfonate esters, and other sulfur(VI) compounds. The strategic introduction of fluorine onto the aromatic ring of benzenesulfonyl chloride offers a powerful tool to modulate this reactivity, enabling finer control over reaction kinetics and selectivity. This guide provides an in-depth comparison of fluorinated benzenesulfonyl chloride isomers, grounded in mechanistic principles and supported by experimental frameworks, to aid researchers in harnessing their unique chemical properties.

The Electronic Influence of Fluorine: A Tale of Two Effects

The reactivity of any substituted benzenesulfonyl chloride is fundamentally governed by the electronic environment of the sulfonyl group. The sulfur atom is highly electrophilic, poised for attack by nucleophiles. A substituent on the aromatic ring can either enhance or diminish this electrophilicity.

Fluorine, the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I) . This effect pulls electron density away from the benzene ring and, by extension, from the sulfur atom. This depletion of electron density increases the partial positive charge on the sulfur, making it a "harder" electrophile and more susceptible to nucleophilic attack.

However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated into the π-system of the benzene ring via a mesomeric or resonance effect (+M) .[1][2] This effect pushes electron density towards the sulfur atom, counteracting the inductive withdrawal.

The net electronic effect of a fluorine substituent is a delicate balance of these two opposing forces. For fluorine, the inductive effect (-I) strongly outweighs the resonance effect (+M).[2] The position of the fluorine atom on the ring determines the precise nature of this influence, leading to distinct reactivity profiles for each isomer.

Positional Isomers: A Head-to-Head Reactivity Comparison

The reactivity of fluorinated benzenesulfonyl chlorides in nucleophilic substitution reactions—such as the formation of a sulfonamide with an amine—is directly correlated with the electrophilicity of the sulfonyl sulfur. Electron-withdrawing groups on the ring accelerate the reaction by stabilizing the developing negative charge in the transition state.[3]

Based on the interplay of inductive and resonance effects, we can predict a general order of reactivity:

  • 4-Fluorobenzenesulfonyl Chloride (para-): The fluorine atom is at the para position. Here, both the strong -I effect and the weaker +M effect are at play. The powerful electron-withdrawing nature of the trifluoromethyl group in 4-(Trifluoromethyl)benzenesulfonyl chloride has been shown to significantly activate the sulfonyl chloride moiety towards nucleophilic attack, and a similar, albeit less pronounced, effect is expected for fluorine.[4] The net effect is strong activation compared to the unsubstituted analogue.

  • 2-Fluorobenzenesulfonyl Chloride (ortho-): The ortho isomer experiences a strong -I effect, similar to the para position. The +M effect is also present. However, the proximity of the fluorine atom to the reaction center can introduce steric hindrance, potentially slowing the approach of a bulky nucleophile. Furthermore, through-space electronic interactions may also influence reactivity.

  • 3-Fluorobenzenesulfonyl Chloride (meta-): At the meta position, the resonance effect is negligible. Reactivity is almost exclusively dictated by the inductive effect. This results in significant activation of the sulfonyl group, but typically less than that observed for the para isomer where resonance effects, while opposing, are part of the overall electronic picture.

  • Benzenesulfonyl Chloride (Unsubstituted): This serves as our baseline for comparison.

The expected reactivity order towards a typical nucleophile is therefore: 4-Fluoro- > 2-Fluoro- ≈ 3-Fluoro- > Unsubstituted

This hierarchy is predicated on the net electron-withdrawing capacity of the substituent, which enhances the electrophilicity of the sulfur atom.

To quantify these effects, we can analyze kinetic data from a representative nucleophilic substitution reaction. The table below presents hypothetical, yet mechanistically sound, relative rate constants for the reaction of various benzenesulfonyl chlorides with aniline at 25°C.

CompoundSubstituent PositionHammett Sigma (σ) ValueRelative Rate Constant (k/k₀)
Benzenesulfonyl ChlorideUnsubstituted0.001.00
3-Fluorobenzenesulfonyl Chloridemeta+0.34~4.5
4-Fluorobenzenesulfonyl Chloridepara+0.06~7.0
2-Fluorobenzenesulfonyl ChlorideorthoN/A~5.5

Note: Hammett constants (σ) are a measure of the electronic effect of a substituent in the meta or para position and are used in linear free-energy relationships to predict reaction rates.[5][6][7] A positive σ value indicates an electron-withdrawing group. The higher relative rate for the 4-fluoro isomer, despite its lower σ value compared to the 3-fluoro isomer, highlights the complex nature of through-conjugation in the transition state, which is not fully captured by the standard σ constant.

Mechanistic Pathway and Experimental Verification

The reaction of arenesulfonyl chlorides with nucleophiles (Nu:) generally proceeds through a concerted bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.[3][8] An alternative, though less common for these substrates, is an addition-elimination mechanism involving a pentacoordinate intermediate.

The diagram below illustrates the generally accepted concerted transition state for the reaction of 4-fluorobenzenesulfonyl chloride with an amine (R-NH₂).

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products R1 4-F-Ph-SO₂(Cl) Nuc R-NH₂ TS [Nu---S---Cl]δ- R1->TS Nucleophilic Attack P1 4-F-Ph-SO₂(NH₂R) TS->P1 Chloride Departure P2 Cl⁻

Caption: Concerted SN2-like mechanism at the sulfonyl sulfur.

This protocol provides a framework for empirically determining the relative reactivity of fluorinated benzenesulfonyl chloride isomers.

Objective: To measure the pseudo-first-order rate constants for the reaction of benzenesulfonyl chloride and its fluoro-isomers with a ten-fold excess of aniline.

Materials:

  • Benzenesulfonyl Chloride (BSC)

  • 2-Fluorobenzenesulfonyl Chloride (2-F-BSC)[9][10]

  • 3-Fluorobenzenesulfonyl Chloride (3-F-BSC)

  • 4-Fluorobenzenesulfonyl Chloride (4-F-BSC)[11][12]

  • Aniline

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN)

  • Internal Standard (e.g., Dodecane)

  • HPLC or GC-MS system

Procedure:

  • Stock Solution Preparation:

    • Prepare 0.1 M stock solutions of each sulfonyl chloride (BSC, 2-F-BSC, 3-F-BSC, 4-F-BSC) in anhydrous MeCN containing a known concentration of the internal standard.

    • Prepare a 1.1 M stock solution of aniline in anhydrous MeCN.

    • Prepare a 0.11 M stock solution of triethylamine in anhydrous MeCN. Causality: Triethylamine acts as a non-nucleophilic base to scavenge the HCl produced during the reaction, preventing side reactions and driving the equilibrium towards the product.

  • Reaction Setup:

    • For each kinetic run, equilibrate a jacketed reaction vessel to 25.0 ± 0.1 °C.

    • To the vessel, add 9.0 mL of the aniline stock solution.

    • Initiate the reaction by rapidly adding 1.0 mL of one of the sulfonyl chloride stock solutions. Final concentrations will be: [Sulfonyl Chloride] = 0.01 M, [Aniline] = 0.99 M, [Et₃N] = 0.01 M. Causality: Using a large excess of aniline ensures the reaction follows pseudo-first-order kinetics with respect to the sulfonyl chloride, simplifying data analysis.

  • Monitoring and Quenching:

    • At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a 5% aqueous HCl solution. Causality: The acid protonates the remaining aniline and the triethylamine base, effectively stopping the reaction.

  • Analysis:

    • Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining sulfonyl chloride relative to the internal standard.

    • Plot ln([Sulfonyl Chloride]t / [Sulfonyl Chloride]₀) versus time (s). The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).

  • Data Interpretation:

    • Compare the k_obs values for each isomer. The relative reactivity can be expressed as the ratio of the rate constant for the fluorinated isomer to that of the unsubstituted benzenesulfonyl chloride.

workflow prep Prepare Stock Solutions (Sulfonyl Chlorides, Aniline, Base) setup Equilibrate Reactor to 25°C Add Aniline Solution prep->setup initiate Initiate Reaction: Add Sulfonyl Chloride Solution setup->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Aliquots in Acidic Solution sample->quench analyze Analyze via HPLC/GC-MS (Quantify Remaining Reactant) quench->analyze plot Plot ln([R-SO₂Cl]t/[R-SO₂Cl]₀) vs. Time analyze->plot calc Calculate Rate Constants (k_obs = -slope) plot->calc compare Compare Relative Reactivity calc->compare

Caption: Workflow for kinetic analysis of benzenesulfonyl chlorides.

Practical Implications for the Synthetic Chemist

Understanding the graduated reactivity of these reagents is paramount for procedural design.

  • Reaction Control: For highly reactive nucleophiles, using a less reactive sulfonyl chloride like the unsubstituted version might be preferable to avoid exothermic events or side reactions. Conversely, for sluggish reactions with hindered or poorly nucleophilic amines, the highly activated 4-fluorobenzenesulfonyl chloride can significantly reduce reaction times and improve yields.

  • Orthogonal Reactivity: The difference in reactivity between sulfonyl chlorides and the more stable sulfonyl fluorides is a key principle in "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[13][14][15] While sulfonyl chlorides react readily with most nucleophiles, sulfonyl fluorides often require specific activation, allowing for sequential, controlled reactions in complex molecules.[13]

  • Safety Considerations: All sulfonyl chlorides are moisture-sensitive and corrosive, reacting with water to release hydrochloric acid.[4][12] Proper handling in an inert atmosphere and the use of appropriate personal protective equipment are essential.

By mastering the principles outlined in this guide, researchers can make more informed decisions in reagent selection, leading to more efficient, controlled, and successful synthetic outcomes.

References

  • Rulíšek, L., & Tichý, M. (2021). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available from: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). Available from: [Link]

  • López-lorente, A. I., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Preprints.org.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Available from: [Link]

  • Request PDF. (n.d.). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ResearchGate. Available from: [Link]

  • Chen, L., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry.
  • Verhoog, S., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PubMed Central (PMC) - NIH. Available from: [Link]

  • Verhoog, S., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available from: [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central (PMC) - NIH. Available from: [Link]

  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. (2023). PubMed. Available from: [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). Wiley Online Library.
  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). ResearchGate. Available from: [Link]

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2024). Chemistry Stack Exchange. Available from: [Link]

  • 4-Fluorobenzenesulfonyl chloride. (n.d.). Solubility of Things. Available from: [Link]

  • Nucleophilic Substitution of Benzenes. (2023). Upstem Academy. Available from: [Link]

  • 4-Fluorobenzenesulfonyl chloride. (n.d.). PubChem. Available from: [Link]

  • Hammett equation. (n.d.). Wikipedia. Available from: [Link]

  • Unit 4: Free Energy Relationships. (n.d.). University of Calgary. Available from: [Link]

  • Linear Free Energy Relationships. (n.d.). University of Bath. Available from: [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Available from: [Link]

  • Cabitos, M. A., et al. (2022). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central (PMC) - NIH. Available from: [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). Simon Fraser University. Available from: [Link]

  • 2-Fluorobenzenesulphonyl chloride. (n.d.). PubChem. Available from: [Link]

Sources

A Researcher's Guide to Quantum-Chemical Calculations for 1,2,3-Triazole Structures: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of 1,2,3-Triazoles and Computational Scrutiny

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and drug development.[1][2][3][4] This five-membered heterocyclic ring, readily synthesized through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," serves as a crucial pharmacophore in a vast number of therapeutic agents.[2][5] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and dipole-dipole interactions make it an excellent linker or core structure in drug design.[2] Given their significance, a deep understanding of the structural, electronic, and spectroscopic properties of 1,2,3-triazole derivatives is paramount for rational drug design.

Quantum-chemical calculations have emerged as a powerful, indispensable tool for elucidating these properties at the atomic level. These in silico methods allow researchers to predict molecular geometries, relative stabilities of isomers, spectroscopic signatures, and reactivity before embarking on time-consuming and expensive synthetic efforts.[6][7][8] This guide provides a comparative overview of common quantum-chemical methods for studying 1,2,3-triazole structures, offering field-proven insights and practical protocols to aid researchers in selecting the most appropriate computational strategy for their specific research questions.

Pillar 1: Selecting the Right Computational Armamentarium

The accuracy and feasibility of any quantum-chemical study are dictated by the choice of the theoretical method and the basis set. This combination, known as the level of theory, must be carefully selected to balance computational cost with the desired accuracy.

The Hierarchy of Theoretical Methods: A Cost-Benefit Analysis

Quantum-chemical methods form a hierarchy, with more accurate methods typically demanding significantly more computational resources. The flowchart below illustrates the relationship between common methods.

Caption: Hierarchy of quantum-chemical methods by cost and accuracy.

  • Density Functional Theory (DFT): The Researcher's Workhorse: For most applications involving 1,2,3-triazoles, DFT offers the best compromise between computational accuracy and cost.[9] Unlike Hartree-Fock, DFT incorporates electron correlation, which is crucial for accurate predictions. The choice of the functional is critical.

    • Hybrid GGAs (e.g., B3LYP, PBE0): B3LYP is arguably the most widely used functional and often provides reliable geometries and energies for organic molecules.[10] It serves as an excellent starting point.

    • Meta-Hybrid GGAs (e.g., M06-2X): Functionals from the Minnesota family, like M06-2X, often perform better for systems with non-covalent interactions and can provide more accurate barrier heights and thermochemistry.[11]

    • Range-Separated Hybrids (e.g., ωB97X-D, CAM-B3LYP): These are often superior for calculating electronic excitations (relevant for TD-DFT) and systems where charge-transfer is important. The "-D" suffix indicates the inclusion of empirical dispersion corrections, which is vital for accurately modeling van der Waals forces.

  • Coupled Cluster (CCSD(T)): The Gold Standard for Benchmarking: While too computationally expensive for routine calculations on drug-sized molecules, CCSD(T) is considered the gold standard for accuracy.[12] It is invaluable for benchmarking the performance of different DFT functionals on a smaller model system before applying the chosen functional to a larger set of molecules.

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[13][14] The larger the basis set, the more accurately the orbitals are represented, but the higher the computational cost.

  • Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a systematic way to improve accuracy.[15]

    • 6-31G: A split-valence basis set, meaning it uses two functions to describe valence orbitals.

    • (d) or (d,p): Adds polarization functions , which allow orbitals to change shape and are essential for describing bonding accurately.

    • +: Adds diffuse functions , which are important for describing anions, lone pairs, and weak interactions. For 1,2,3-triazoles with their multiple nitrogen atoms, diffuse functions are highly recommended.

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations. The aug- prefix indicates the addition of diffuse functions.

Recommendation: For DFT studies on 1,2,3-triazole derivatives, the B3LYP/6-311+G(d,p) or ωB97X-D/6-311+G(d,p) levels of theory provide a robust and reliable starting point for a wide range of property calculations.

Popular Software Packages

Several software packages can perform these calculations.[16]

  • Gaussian: A widely used commercial package known for its broad functionality and user-friendly interface.[6]

  • GAMESS: A powerful and versatile open-source package available at no cost to academic and industrial users.[17]

  • Q-Chem: A comprehensive commercial quantum chemistry software package with a wide range of features.[18]

Pillar 2: Key Applications & Validation Against Experimental Data

The true power of quantum-chemical calculations lies in their ability to predict experimentally verifiable properties. This self-validating system is crucial for building trustworthy computational models.

Tautomerism: Unraveling Structural Ambiguity

1,2,3-triazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which can have different chemical properties.[19][20] Quantum chemistry is exceptionally well-suited to determine their relative stabilities.

Caption: Prototropic tautomerism in the 1,2,3-triazole ring.

Computational studies have consistently shown that the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase.[12][21] By calculating the Gibbs free energies (ΔG) of the different tautomers, one can predict their equilibrium populations. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is essential for studying these equilibria in solution, as polar solvents can preferentially stabilize one tautomer over another.[22]

Spectroscopic Characterization: The Ultimate Validation

Comparing calculated spectra with experimental data is the most rigorous way to validate a computed structure.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is routinely used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁵N).[23][24][25] This is particularly powerful for distinguishing between different isomers (e.g., 1,4- vs. 1,5-disubstituted triazoles) produced during synthesis.[26] Studies show an excellent linear correlation between experimental and calculated shifts, often using the B3LYP/6-311++G(d,p) level of theory, which can provide unambiguous structural assignment.[26]

  • Vibrational Spectroscopy (IR & Raman): A frequency calculation should always accompany a geometry optimization. Its primary purpose is to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). The calculation also yields the vibrational frequencies and intensities, which can be directly compared with experimental IR and Raman spectra to confirm the structure.[27]

Table 1: Comparison of Common DFT Functionals for 1,2,3-Triazole Studies

FunctionalTypeStrengthsWeaknessesTypical Application
B3LYP Hybrid GGARobust, good for geometries, widely benchmarked.Can be less accurate for non-covalent interactions.Geometry optimization, NMR shifts.
M06-2X Meta-Hybrid GGAExcellent for thermochemistry and kinetics. Good for non-covalent interactions.[11]More computationally expensive than B3LYP.Tautomer stability, reaction barriers.
ωB97X-D Range-Separated HybridIncludes dispersion correction. Excellent for a broad range of properties.Can be sensitive to the basis set.All-purpose, especially systems with potential van der Waals interactions.
PBE0 Hybrid GGAParameter-free (fewer empirical parameters than B3LYP).May be slightly less accurate for geometries than B3LYP.Electronic properties, benchmarking.
Electronic Properties and Reactivity
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity.[10] These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic structure with biological activity.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions with biological targets like proteins and enzymes.

Pillar 3: A Practical, Step-by-Step Workflow

This section provides a detailed protocol for a common task: optimizing the geometry and calculating the NMR spectrum of a 1,4-disubstituted 1,2,3-triazole.

G cluster_workflow Computational Workflow A 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) B 2. Select Level of Theory (e.g., ωB97X-D/6-311+G(d,p)) A->B C 3. Perform Geometry Optimization & Frequency Calculation (Keyword: Opt Freq) B->C D 4. Verify Structure (Check for zero imaginary frequencies) C->D E 5. Perform NMR Calculation (Using optimized geometry) (Keyword: NMR=GIAO) D->E If valid minimum F 6. Analyze Results (Compare calculated shifts with experimental data) E->F

Caption: Standard workflow for geometry optimization and NMR calculation.

Experimental Protocol: Geometry Optimization and GIAO NMR Calculation

  • Molecule Construction:

    • Using a molecular editor (e.g., GaussView, Avogadro), build the 3D structure of your target 1,2,3-triazole derivative.

    • Perform a preliminary geometry cleanup using the software's built-in molecular mechanics tools.

  • Input File Preparation (Gaussian Example):

    • Create a text file (e.g., triazole_opt.com). The input file has a standard structure.

    • Causality of Choices:

      • %nprocshared=8, %mem=16GB: Allocates computational resources. Adjust based on your system.

      • #p: Requests "pretty" (extended) print output.

      • Opt Freq=Noraman: This is a crucial combination. Opt requests a geometry optimization to find the lowest energy structure. Freq requests a frequency calculation to be performed on the optimized geometry to verify it is a true minimum and to compute thermochemical data. Noraman saves time by not calculating Raman intensities if they are not needed.

      • B3LYP/6-311+G(d,p): Specifies the chosen level of theory.

      • SCRF=(PCM,Solvent=DMSO): This is an optional but highly recommended keyword to model the effect of a solvent (in this case, DMSO) using the PCM method.

      • 0 1: Specifies the molecular charge (0) and spin multiplicity (1 for a singlet).

  • Execution and Verification:

    • Run the calculation using the appropriate software command (e.g., g16 triazole_opt.com).

    • Upon completion, open the output file (e.g., triazole_opt.log) and search for "Frequencies". Verify that there are no negative (imaginary) frequencies, which confirms the structure is a stable minimum.

  • NMR Calculation:

    • Create a new input file for the NMR calculation, using the geometry from the successfully optimized structure.

    • Causality of Choices:

      • NMR=GIAO: This keyword requests the calculation of NMR shielding tensors using the GIAO method.

      • Geom=Check Guess=Read: This tells Gaussian to read the previously optimized geometry and wavefunction from the checkpoint file (triazole.chk), saving significant computational time.

  • Data Analysis:

    • The output file will contain the calculated absolute shielding values. To compare with experimental chemical shifts, you must reference them against the shielding calculated for a standard (e.g., Tetramethylsilane, TMS) at the exact same level of theory.

    • Calculated Shift (δ_calc) = Shielding (σ_TMS) - Shielding (σ_nucleus)

    • Plot the calculated chemical shifts against the experimental values. A strong linear correlation (R² > 0.98) provides high confidence in your structural assignment.

Conclusion

Quantum-chemical calculations are a cornerstone of modern chemical research, providing unparalleled insight into the structure and properties of molecules like 1,2,3-triazoles. For researchers in drug development, DFT methods, particularly functionals like B3LYP and ωB97X-D paired with Pople-style basis sets such as 6-311+G(d,p), offer a potent combination of accuracy and efficiency. The key to trustworthy results lies in a logical workflow: choosing an appropriate level of theory, performing a rigorous geometry optimization and frequency verification, and validating the computational model against experimental data, especially NMR spectroscopy. By following the principles and protocols outlined in this guide, scientists can confidently leverage computational chemistry to accelerate the discovery and development of next-generation 1,2,3-triazole-based therapeutics.

References

A Senior Application Scientist's Guide: Benzoyl Chloride vs. Dansyl Chloride for Analyte Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within pharmaceutical development and metabolomics, the derivatization of analytes is a cornerstone technique for enhancing analytical performance. For molecules that lack strong chromophores, are poorly retained on reverse-phase columns, or exhibit low ionization efficiency in mass spectrometry, chemical derivatization is not just an option—it's a necessity. This guide provides a detailed, field-proven comparison of two stalwart derivatizing agents: the versatile Benzoyl Chloride (BzCl) and the highly sensitive Dansyl Chloride (DNS-Cl).

As a senior application scientist, my objective is to move beyond a simple list of features and delve into the causality behind experimental choices. This guide is structured to provide you with the technical accuracy and practical insights needed to select the optimal reagent for your specific analytical challenge, ensuring your protocols are self-validating and grounded in robust scientific principles.

The "Why" of Derivatization: A Strategic Imperative

Before comparing these two reagents, it is crucial to understand the strategic goals of derivatization in liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques. The primary objectives are:

  • Enhanced Detectability: Introduction of a chromophoric or fluorophoric tag to molecules that are otherwise "invisible" to UV or fluorescence detectors.

  • Improved Chromatographic Behavior: Increasing the hydrophobicity of polar analytes to improve their retention on ubiquitous reversed-phase columns, moving them away from the solvent front where matrix effects are most severe.[1][2]

  • Increased Mass Spectrometric Sensitivity: Modifying a molecule's structure to include a readily ionizable group, which significantly boosts signal intensity in the mass spectrometer.[1][2]

  • Structural Elucidation: The derivatizing group can provide consistent and predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which aids in the identification and quantification of the analyte.[1]

  • Facilitation of Isotopic Labeling: The availability of isotopically labeled derivatizing agents (e.g., ¹³C-Benzoyl Chloride) allows for the straightforward generation of internal standards, which is the gold standard for accurate quantification.[2][3]

Benzoyl Chloride: The Workhorse for Speed and Versatility

Benzoyl chloride has emerged as a powerful and efficient reagent, particularly for targeted metabolomics.[3] It reacts with a wide array of nucleophilic functional groups, making it broadly applicable for diverse compound classes.[1][4]

Reaction Mechanism: The Schotten-Baumann Reaction

Benzoylation follows the classic Schotten-Baumann reaction, a nucleophilic acyl substitution. Under basic conditions (pH > 9), a nucleophile, such as the lone pair of electrons on a primary or secondary amine, attacks the electrophilic carbonyl carbon of benzoyl chloride. The chloride ion is subsequently eliminated, forming a stable, more hydrophobic amide derivative. The reaction is also applicable to phenols, thiols, and some alcohols.[2][4]

Analyte R-NH₂ (Amine) BzCl Benzoyl Chloride Derivative Benzoylated Derivative Analyte->Derivative Nucleophilic Attack BzCl->Derivative Schotten-Baumann Reaction HCl HCl

Caption: Benzoylation of a primary amine via the Schotten-Baumann reaction.

Core Strengths of Benzoyl Chloride
  • Rapid Reaction Kinetics: The derivatization is exceptionally fast, often completing within seconds to a few minutes at room temperature.[1][2][3] This high throughput is a significant advantage in large-scale studies.

  • Broad Applicability: BzCl is not limited to amines; it efficiently derivatizes phenols, thiols, and even some hydroxyl groups, making it a versatile tool for widely targeted metabolomics.[2][3]

  • Derivative Stability: The resulting benzoyl derivatives are chemically robust and can be stable for extended periods, up to six months when stored at -80°C.[2]

  • LC-MS/MS Compatibility: The addition of the benzoyl group significantly increases hydrophobicity, improving retention on C18 columns.[2] It also enhances ionization efficiency in ESI-positive mode and provides a consistent fragmentation pattern (loss of the benzoyl group) for MS/MS analysis.[2]

  • Cost-Effective Isotopic Labeling: The commercial availability of ¹³C₆-Benzoyl Chloride provides a straightforward and relatively inexpensive method for generating stable isotope-labeled internal standards for every analyte of interest, enhancing quantitative accuracy.[2]

Field-Proven Limitations
  • Moderate Sensitivity with UV Detection: While the benzoyl group is a good chromophore, it does not compare to the sensitivity achievable with fluorescent tags. For trace analysis with HPLC-UV, it may not be the optimal choice.

  • Reaction Specificity: The broad reactivity can be a double-edged sword. While advantageous for wide-scale screening, it may lead to multiple derivatization products for polyfunctional molecules, complicating data analysis.[5]

Dansyl Chloride: The Gold Standard for High-Sensitivity Analysis

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) has a long and storied history in analytical chemistry, renowned for its ability to create highly fluorescent derivatives.[6] It is the reagent of choice when the utmost sensitivity is required.

Reaction Mechanism: Sulfonamide Formation

Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl and imidazole groups, under alkaline conditions (pH 9.5-10).[6][7] The reaction involves the nucleophilic attack of the amine on the sulfonyl chloride group, displacing the chloride and forming a stable, highly fluorescent N-dansyl-sulfonamide adduct.[8]

Analyte R-NH₂ (Amine) DNSCl Dansyl Chloride Derivative Dansylated Derivative (Fluorescent) Analyte->Derivative Nucleophilic Attack DNSCl->Derivative Sulfonamide Formation HCl HCl

Caption: Dansylation of a primary amine to form a fluorescent derivative.

Core Strengths of Dansyl Chloride
  • Exceptional Sensitivity: The resulting dansyl derivatives are intensely fluorescent, allowing for detection in the picomole to femtomole range when coupled with a fluorescence detector.[8][9] This makes it ideal for trace analysis of low-abundance analytes like biogenic amines and amino acids.[10]

  • Well-Established Methodology: Dansylation is a mature technique with a vast body of literature and established protocols for a wide range of applications, from protein sequencing to metabolomics.[8][10]

  • Enhanced MS Signal: The tertiary amine group within the dansyl moiety is readily protonated, significantly boosting the signal for dansylated products in positive mode electrospray ionization.[10][11]

  • Stable Derivatives: The sulfonamide bond formed is very stable, ensuring the integrity of the derivative during chromatographic separation and detection.[8][12]

Field-Proven Limitations
  • Slower Reaction Conditions: Compared to benzoylation, dansylation is slower and often requires elevated temperatures (e.g., 60°C) and longer incubation times (30-60 minutes) to proceed to completion.[3][7]

  • Reagent Instability: Dansyl chloride is susceptible to hydrolysis in aqueous solutions, forming the inactive dansyl acid.[13][14] Therefore, the reagent should be prepared fresh and care must be taken to control the reaction conditions.[14]

  • Photosensitivity: Both the reagent and its derivatives are sensitive to light and can undergo photodegradation, necessitating that experiments be conducted in dimmed light or with amber vials.[14]

  • Selectivity Issues: Dansyl chloride reacts with several functional groups, including phenols, which can complicate the analysis of complex mixtures if selectivity for amines is desired.[15]

Head-to-Head Comparison: Benzoyl Chloride vs. Dansyl Chloride

FeatureBenzoyl ChlorideDansyl ChlorideRationale & Causality
Primary Detection UV/Vis Absorbance, Mass SpectrometryFluorescence, Mass SpectrometryBenzoyl group is a chromophore; Dansyl group is a fluorophore, offering higher sensitivity.[8]
Sensitivity Good (nmol to pmol)Excellent (pmol to fmol)Fluorescence is an inherently more sensitive detection method than UV absorbance.[9]
Reaction Speed Very Fast (seconds to minutes)[1][2]Moderate (30-60 minutes)[10]The acyl chloride of BzCl is more electrophilic and reactive than the sulfonyl chloride of DNS-Cl.
Reaction Conditions Room Temperature[2]Often requires heating (e.g., 60°C)[7][16]The higher activation energy for the dansylation reaction necessitates thermal input for efficient completion.
Derivative Stability Very Good[2][3]Very Good, but light-sensitive[8][14]Both form stable covalent bonds (amide vs. sulfonamide), but the naphthalene ring of dansyl is prone to photodegradation.
Reagent Stability GoodFair (hydrolyzes in water)[13]Acyl chlorides are reactive but less susceptible to hydrolysis under controlled conditions than sulfonyl chlorides in basic aqueous media.
Target Analytes Amines, Phenols, Thiols, some Alcohols[2]Amines, Phenols, Imidazoles[6]BzCl has a slightly broader range of reactivity with nucleophiles.
Isotopic Labeling ¹³C-BzCl is common and affordable[2]¹³C/¹⁵N labeled versions exist but may be less common/more expensive.The simpler structure of benzoyl chloride makes isotopic synthesis more straightforward.
Primary Use Case High-throughput targeted metabolomics, LC-MSTrace analysis, amino acid analysis, HPLC-FLDBzCl's speed is ideal for large sample sets. DNS-Cl's sensitivity is crucial for low-concentration analytes.

Experimental Protocols

The following protocols are generalized and should be optimized for your specific analyte and matrix.

Protocol 1: Benzoyl Chloride Derivatization for LC-MS

This protocol is adapted from methods used for the analysis of neurochemicals and other metabolites in biological samples.[3][17]

Materials:

  • Sample (e.g., tissue homogenate supernatant, plasma)

  • Sodium Carbonate (Na₂CO₃) buffer (100 mM in water)

  • Benzoyl Chloride (2% v/v in acetonitrile). Prepare fresh daily.

  • Internal Standard solution (containing isotopically labeled standards, if used)

  • Sulfuric Acid (1% v/v in 20% acetonitrile) or Formic Acid to quench the reaction

Procedure:

  • To a 20 µL aliquot of your sample in a microcentrifuge tube, add 10 µL of 100 mM sodium carbonate buffer to basify the sample. Vortex briefly.

  • Add 10 µL of the 2% benzoyl chloride solution. Vortex immediately and vigorously for 30 seconds. The reaction is rapid.

  • (Optional) Add 10 µL of the internal standard mixture.

  • Quench the reaction by adding an acid. For instance, add 50 µL of water or a weak acid solution to neutralize the excess base and hydrolyze any remaining benzoyl chloride.[3]

  • Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for immediate LC-MS analysis.

start Start: 20 µL Sample add_base 1. Add 10 µL 100 mM Na₂CO₃ start->add_base add_bzcl 2. Add 10 µL 2% Benzoyl Chloride (Vortex 30s) add_base->add_bzcl add_is 3. (Optional) Add Internal Standard add_bzcl->add_is quench 4. Quench Reaction (e.g., add 50 µL water) add_is->quench centrifuge 5. Centrifuge (12,000 x g, 10 min) quench->centrifuge transfer 6. Transfer Supernatant to Vial centrifuge->transfer end Inject for LC-MS Analysis transfer->end

Caption: General workflow for Benzoyl Chloride derivatization.

Protocol 2: Dansyl Chloride Derivatization for HPLC-FLD/LC-MS

This protocol is adapted from methods for the analysis of amino acids and phenols.[10][16]

Materials:

  • Sample (e.g., deproteinized plasma, cell extract)

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.5-10).

  • Dansyl Chloride solution (e.g., 20 mg/mL in acetonitrile). Prepare fresh and protect from light.

  • Sodium Hydroxide (NaOH) solution (e.g., 250 mM) to quench the reaction.

  • Formic Acid (e.g., 2M in acetonitrile) to neutralize.

Procedure:

  • To a 20 µL aliquot of your sample in a microcentrifuge tube, add 10 µL of the carbonate/bicarbonate buffer.

  • Add 20 µL of the freshly prepared Dansyl Chloride solution. Vortex thoroughly.

  • Incubate the mixture in a heating block at 60°C for 60 minutes. Protect from light during incubation.

  • After incubation, cool the sample to room temperature.

  • Quench the excess Dansyl Chloride by adding 5 µL of 250 mM NaOH and incubating at 40°C for 10 minutes.[16]

  • Neutralize the excess NaOH by adding 5 µL of 2M formic acid.

  • Centrifuge the sample at high speed to remove any precipitate.

  • Transfer the supernatant to an autosampler vial (preferably amber glass) for analysis.

start Start: 20 µL Sample add_buffer 1. Add 10 µL pH 9.5 Buffer start->add_buffer add_dnscl 2. Add 20 µL Dansyl Chloride Solution add_buffer->add_dnscl incubate 3. Incubate 60°C for 60 min (in dark) add_dnscl->incubate quench 4. Quench with NaOH (40°C, 10 min) incubate->quench neutralize 5. Neutralize with Formic Acid quench->neutralize centrifuge 6. Centrifuge neutralize->centrifuge transfer 7. Transfer Supernatant to Vial centrifuge->transfer end Inject for HPLC-FLD or LC-MS transfer->end

Caption: General workflow for Dansyl Chloride derivatization.

Conclusion: Making an Authoritative Choice

The selection between benzoyl chloride and dansyl chloride is not a matter of which is "better," but which is "fitter" for the analytical purpose.

Choose Benzoyl Chloride when:

  • High-throughput is a priority.

  • A broad range of analytes (amines, phenols, thiols) is being targeted in a metabolomics study.

  • Accurate quantification using readily available ¹³C-labeled internal standards is critical.

  • LC-MS is the primary detection method.

Choose Dansyl Chloride when:

  • The highest possible sensitivity is required for trace-level quantification.

  • An HPLC system with a fluorescence detector is available and is the primary analytical instrument.

  • The analytes of interest are primarily amines or phenols and are present at very low concentrations.

  • Throughput is secondary to sensitivity.

By understanding the underlying chemical principles, reaction kinetics, and stability profiles of these two powerful reagents, researchers, scientists, and drug development professionals can make informed, authoritative decisions that enhance the quality, reliability, and impact of their analytical data.

References

  • Benchchem. (2025). A Comparative Guide to Amine Derivatization: 4-Nitrobenzoyl Chloride vs. Dansyl Chloride.
  • Zheng, S., Thapa, M., Mitchell, J., & Li, S. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench.
  • Benchchem. (2025). A Comparative Guide to Derivatizing Agents for LC-MS: Benzoyl Chloride vs.
  • Benchchem. (2025).
  • Song, P., et al. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central.
  • Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
  • Malec, P. A., & Kennedy, R. T. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PubMed Central.
  • Wankel, S. D., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
  • Holčapek, M., et al. (2021). Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS.
  • Kvitka, V. V., et al. (2021).
  • Benchchem. (2025). A Comparative Guide: Dansyl-L-leucine Derivatization vs.
  • Long, T., & Patti, G. J. (n.d.).
  • Weldy, P. L., & Habel, J. (n.d.). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.
  • Request PDF. (2025). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples.
  • ResearchGate. (2025). 1.2.5.
  • Benchchem. (2025).
  • Gao, Y., et al. (2023). High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry. PubMed Central.
  • Martins, C., et al. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
  • Benchchem. (2025). A Head-to-Head Battle for HPLC Derivatization: Dansyl Chloride vs. 4-Aminobenzoyl Chloride.

Sources

A Senior Application Scientist's Guide to HPTLC Analysis of Flavonoids: A Comparative Study of Aluminum Chloride and Natural Product (NP/PEG) Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, High-Performance Thin-Layer Chromatography (HPTLC) stands as a powerful, high-throughput technique for the analysis of complex botanical extracts. When it comes to the selective detection and quantification of flavonoids, post-chromatographic derivatization is not just a step—it is the cornerstone of achieving sensitivity and specificity.

This guide provides an in-depth comparison of two of the most prevalent derivatization reagents for flavonoid analysis by HPTLC: Aluminum Chloride (AlCl₃) and the Natural Product / Polyethylene Glycol (NP/PEG) reagent. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to help you select the optimal method for your analytical needs and ensure the integrity of your results.

The Central Role of Derivatization in Flavonoid HPTLC Analysis

Flavonoids, a diverse group of polyphenolic secondary metabolites, are characterized by a C6-C3-C6 carbon skeleton. While many possess native absorbance in the UV range, their detection in complex matrices often requires enhancement to improve sensitivity and selectivity. Derivatization serves to convert the target analytes into colored or fluorescent compounds, allowing for their visualization and quantification under visible or UV light, most commonly at 366 nm. The choice of reagent is critical as it dictates the specificity, sensitivity, and stability of the analytical method.

The Aluminum Chloride (AlCl₃) Method: Mechanism and Application

The use of aluminum chloride for flavonoid detection is a well-established colorimetric method adapted for HPTLC. Its efficacy is rooted in a specific chemical interaction with the flavonoid structure.

The fundamental principle is the formation of stable, acid-stable chelates between the aluminum (Al³⁺) ion and specific functional groups on the flavonoid skeleton. This chelation occurs primarily with:

  • The C-4 keto group and a hydroxyl group at either the C-3 or C-5 position.

  • Ortho-dihydroxyl groups (catechol moieties) located on the A or B rings of the flavonoid.[1][2]

This complex formation induces a significant shift in the absorption spectrum of the flavonoid to a longer wavelength, a phenomenon known as a bathochromic shift.[1][2] For most flavonoids, this results in a new absorbance maximum appearing between 370 and 420 nm, which is readily detectable.[1][2] This spectral shift is a unique characteristic that allows for the differentiation of most flavonoids from other non-flavonoid compounds that may be present in the sample.[1]

AlCl3_Mechanism Flavonoid Flavonoid (with C4-Keto and C3/C5-OH groups) Complex Stable Al³⁺-Flavonoid Chelate (Yellow Fluorescence) Flavonoid->Complex Chelation AlCl3 Al³⁺ (from AlCl₃ reagent) AlCl3->Complex Detection Densitometric Detection (λ ≈ 400 nm) Complex->Detection Bathochromic Shift

Caption: Mechanism of AlCl₃-Flavonoid Chelation.

The AlCl₃ method is highly selective for flavonoids possessing the specific structural motifs required for chelation. A study analyzing 40 different flavonoids demonstrated that AlCl₃ derivatization is sufficient to detect most subclasses, including flavonols, flavones, flavanones, and flavan-3-ols.[1][2]

However, this structural requirement is also a source of limitation. Certain isoflavonoids, such as daidzein, ononin, and formononetin, which lack the necessary C-4 keto and C-3/C5-OH configuration, do not form these complexes and thus yield a false-negative result.[1][2] This is a critical consideration when analyzing samples rich in isoflavones, such as soy or red clover extracts.

Furthermore, while the method is generally specific, some non-flavonoid compounds with similar structural features, like rosmarinic acid or gallic acid, were shown to produce minor spectral shifts, though typically much smaller (5-20 nm) than those of flavonoids (30-100 nm), allowing for differentiation.[1][2]

The Natural Product / Polyethylene Glycol (NP/PEG) Method

The NP/PEG reagent is a widely used alternative, renowned for producing vibrant, multi-colored fluorescence that can be highly informative. It is a two-step derivatization process.

  • Natural Product (NP) Reagent: The primary component is 2-aminoethyl diphenylborinate. This reagent reacts with flavonoids to form fluorescent complexes.

  • Polyethylene Glycol (PEG) Reagent: Subsequently, the plate is treated with a PEG 400 or PEG 4000 solution. PEG acts to enhance and stabilize the fluorescence of the NP-flavonoid complexes.

The color of the resulting fluorescence under UV light (366 nm) is structure-dependent and provides an additional layer of qualitative information:

  • Yellow Fluorescence: Typically observed for molecules with one hydroxyl group.

  • Orange-Yellow Fluorescence: Indicates the presence of two hydroxyl groups.

NP_PEG_Workflow cluster_0 Derivatization Steps cluster_1 Detection Developed_Plate Developed & Dried HPTLC Plate NP_Reagent Dip in NP Reagent (2-aminoethyl diphenylborinate) Developed_Plate->NP_Reagent Dry_1 Dry Plate NP_Reagent->Dry_1 PEG_Reagent Dip in PEG Reagent (Polyethylene Glycol) Dry_1->PEG_Reagent Dry_2 Dry Plate PEG_Reagent->Dry_2 UV_Detection Visualize under UV 366 nm Dry_2->UV_Detection Result Structure-Dependent Multi-Color Fluorescence UV_Detection->Result

Caption: NP/PEG Derivatization and Detection Workflow.

Head-to-Head Comparison: AlCl₃ vs. NP/PEG

The choice between AlCl₃ and NP/PEG depends on the specific goals of the analysis—whether it is broad screening, quantification of a specific analyte, or structural elucidation.

FeatureAluminum Chloride (AlCl₃)Natural Product / Polyethylene Glycol (NP/PEG)Senior Scientist's Insight
Detection Principle Forms yellow fluorescent chelates with specific flavonoid structures, causing a bathochromic shift.[1][2]Forms fluorescent complexes with flavonoids and other phenolics, enhanced by PEG.[3]AlCl₃ is more of a targeted reaction, while NP/PEG is a broader screening tool for phenolics.
Selectivity Highly selective for flavonoids with a C4-keto group and C3/C5-OH groups.[1][2] Gives false negatives for some isoflavones.[1][2]Detects a wide range of flavonoids, isoflavonoids, and other phenolic acids.[3]For general flavonoid fingerprinting, NP/PEG is superior due to its broader reactivity. For quantifying specific flavonols or flavones, the selectivity of AlCl₃ can be an advantage.
Qualitative Info Primarily yields yellow or light green fluorescent zones.[3] Limited structural information beyond confirming a reactive flavonoid type.Produces a spectrum of colors (yellow, orange, green) based on the hydroxylation pattern, aiding in preliminary structural identification.[3]The multi-color output of NP/PEG is invaluable for identifying different flavonoid classes within a single chromatogram without co-chromatographing multiple standards.
Sensitivity Generally provides good sensitivity for reactive flavonoids.Known for high sensitivity, especially with PEG enhancement.While direct comparative validation data is scarce, NP/PEG is often favored in pharmacopoeial methods for its sensitivity in detecting trace components.
Stability of Zones Al(III)-flavonoid complexes on the plate are generally stable for at least 30 minutes, allowing for consistent measurement.[4]Fluorescence intensity can be influenced by drying time and temperature. Stability is reported to be less than 2 hours for PEG-enhanced zones.The stability of AlCl₃ complexes may offer a wider window for repeated scanning and documentation. The transient nature of NP/PEG fluorescence requires a more standardized and rapid documentation process.
Interferences Minimal interference from non-flavonoids like rosmarinic or gallic acid.[1][2]Can react with a broader range of phenolic compounds, which may interfere with flavonoid quantification if not well-separated.[3]The high selectivity of AlCl₃ can be a major advantage in complex matrices where phenolic acids might co-elute with flavonoids of interest.
Ease of Use Single-step spraying or dipping procedure.Two-step dipping/spraying procedure, often requiring controlled heating of the plate.The AlCl₃ method is simpler and faster to perform. The NP/PEG method requires more careful control of variables like heating to ensure reproducibility.
Quantitative Performance Data

Aluminum Chloride (AlCl₃) Method: A validation study for a dot-blot assay (a non-chromatographic application on an HPTLC plate) using AlCl₃ reagent for quercetin reported the following:[4]

  • Linearity (r²): 0.9928

  • LOD: 251.03 ng/spot

  • LOQ: 760.71 ng/spot

NP-HPTLC Method: A validated NP-HPTLC method for the quantification of various flavonoids and phenolic acids reported the following for quercetin:[5]

  • LOD: 9.67 ng/band

  • LOQ: 29.31 ng/band

Note: These values are not directly comparable due to the different analytical techniques (dot-blot vs. chromatographic separation) and experimental conditions. However, they suggest that HPTLC methods utilizing derivatization can achieve high sensitivity.

Experimental Protocols: A Self-Validating System

The trustworthiness of any HPTLC analysis hinges on a meticulously executed and well-documented protocol. Below are detailed, field-tested methodologies for both derivatization techniques.

This protocol is optimized for the selective detection of flavonoids.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve plant material or extract in a suitable solvent (e.g., methanol). Use sonication for 10-15 minutes to ensure complete extraction.

    • Prepare standard solutions of reference flavonoids (e.g., quercetin, rutin) in methanol at a concentration of approximately 1 mg/mL, followed by serial dilutions to create a calibration curve (e.g., 100-800 ng/spot).

  • Chromatography:

    • Stationary Phase: HPTLC Silica Gel 60 F₂₅₄ plates.

    • Application: Apply samples and standards as 8 mm bands using an automated applicator (e.g., CAMAG Linomat 5 or ATS 4).

    • Mobile Phase: A common mobile phase for flavonoids is Ethyl acetate: Formic acid: Acetic acid: Water (100:11:11:26, v/v/v/v). The choice must be optimized based on the specific flavonoids of interest.

    • Development: Develop the plate to a distance of 80 mm in a pre-saturated twin-trough chamber.

    • Drying: Dry the plate in a stream of warm air for 5-10 minutes to completely remove the mobile phase.

  • Derivatization:

    • Reagent Preparation: Prepare a 1% or 2% (w/v) solution of Aluminum Chloride in methanol.[1][6]

    • Application: Uniformly spray the plate with the AlCl₃ solution or dip the plate using an automated immersion device for reproducible results. Immediate visualization without heating is often suitable.[1]

  • Detection and Quantification:

    • Documentation: Immediately after derivatization, document the plate under UV 366 nm using a suitable imaging system (e.g., CAMAG TLC Visualizer). Flavonoids will appear as yellow or yellowish-green fluorescent zones.

    • Densitometry: Scan the plate using a TLC scanner (e.g., CAMAG TLC Scanner 4) at the wavelength of maximum absorbance for the flavonoid-AlCl₃ complex, typically around 400-420 nm.[1][2]

    • Quantification: Create a calibration curve by plotting the peak area against the concentration of the applied standards. Determine the concentration of the analyte in the samples from this curve.

This protocol is ideal for broad screening and sensitive detection of a wide range of phenolics.

  • Sample/Standard Preparation and Chromatography:

    • Follow steps 1 and 2 as described in Protocol 1.

  • Derivatization:

    • Reagent Preparation:

      • NP Reagent: Prepare a 1% (w/v) solution of 2-aminoethyl diphenylborinate in methanol.

      • PEG Reagent: Prepare a 5% (v/v) solution of Polyethylene Glycol 400 in dichloromethane.

    • Application: i. Heat the dried, developed plate at 100-105°C for 3 minutes. ii. While the plate is still warm, dip it into the NP reagent using an immersion device (speed 5 cm/s, time 0 s). iii. Allow the plate to dry in a fume hood for 2-3 minutes. iv. Dip the plate into the PEG reagent (speed 5 cm/s, time 0 s).

  • Detection and Quantification:

    • Documentation: After allowing the plate to dry for approximately 20-30 minutes, document the chromatogram under UV 366 nm. Observe the multi-colored fluorescent zones.

    • Densitometry: Scan the plate in fluorescence mode at an appropriate excitation/emission wavelength (e.g., excitation at 366 nm, emission >400 nm).

    • Quantification: Proceed with quantification as described in step 4 of Protocol 1.

Conclusion and Recommendation

Both Aluminum Chloride and NP/PEG are excellent, validated reagents for the HPTLC analysis of flavonoids, but their strengths are applied in different scenarios.

  • Choose Aluminum Chloride (AlCl₃) when:

    • Your primary goal is the quantification of specific flavonols, flavones, or other flavonoids known to possess the required C4-keto and C3/C5-OH structure.

    • You are working with a complex matrix where interference from other phenolic compounds is a concern.

    • Simplicity and speed of the derivatization step are priorities.

  • Choose Natural Product / Polyethylene Glycol (NP/PEG) when:

    • You are performing a general phytochemical screening or fingerprint analysis for a wide range of flavonoids and other phenolics.

    • High sensitivity is paramount for detecting trace components.

    • The additional qualitative information from the multi-colored fluorescence is valuable for preliminary identification of different flavonoid classes.

Ultimately, the most trustworthy analytical approach is one that is fit for its purpose. By understanding the underlying chemistry and practical implications of each derivatization method, researchers can make informed decisions, ensuring the generation of accurate, reproducible, and scientifically sound data in their study of flavonoids.

References

  • Jurić, S., Jurišić Grubešić, R., et al. (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. National Institutes of Health (NIH). Available at: [Link]

  • Sultana, R., Schlingmann, J., et al. (2024). Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. MDPI. Available at: [Link]

  • Sultana, R., Schlingmann, J., et al. (2024). Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. PubMed. Available at: [Link]

  • Sultana, R., Schlingmann, J., et al. (2024). Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. ResearchGate. Available at: [Link]

  • Sultana, R., Schlingmann, J., et al. (2024). Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. Scite. Available at: [Link]

  • Sultana, R., Schlingmann, J., et al. (2024). Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. The University of Western Australia Profiles and Research Repository. Available at: [Link]

  • Rohman, A., et al. (2025). Dot-blot assay with AlCl3 reagent for rapid screening of total flavonoid content in food and herbal medicine materials. AKJournals. Available at: [Link]

  • Ranjani, R., et al. (2020). Scientific Validation of HPTLC Method for Quantitative Estimation of Alkaloid and Flavonoids from Oxalis corniculata. SciSpace. Available at: [Link]

  • Sultana, R., Schlingmann, J., et al. (2024). Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. The UWA Profiles and Research Repository. Available at: [Link]

  • Struchkov, A. A., et al. (2018). Comparison of spectrophotometric methods of total flavonoid assay based on complex formation with aluminum chloride as applied to multicomponent herbal drug angionorm. ResearchGate. Available at: [Link]

  • Gumienna, A., et al. (2022). Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems. MDPI. Available at: [Link]

  • Al-Rajhi, A. M. H., et al. (2022). Quantitative analysis of rutin, quercetin, naringenin, and gallic acid by validated RP- and NP-HPTLC methods for quality control of anti-HBV active extract of Guiera senegalensis. PubMed Central. Available at: [Link]

  • Lawag, I. L., et al. (2022). The Development and Application of a HPTLC-Derived Database for the Identification of Phenolics in Honey. PubMed Central. Available at: [Link]

  • Gwarda, P., et al. (2006). Separation of selected flavonoids by use of RP-HPLC/NP-HPTLC coupled methods. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3,5-Trifluorobenzenesulphonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous management of reactive chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 2,3,5-Trifluorobenzenesulphonyl chloride is a valuable reagent, but its inherent reactivity necessitates a rigorous and well-understood disposal protocol. This guide provides an in-depth, procedural framework for its safe handling and disposal, moving beyond simple steps to explain the chemical principles that underpin these critical safety measures.

Hazard Assessment: Understanding the Reactivity

2,3,5-Trifluorobenzenesulphonyl chloride is classified as a corrosive and water-reactive substance.[1] Its primary hazards stem from its propensity to undergo rapid hydrolysis. The sulfonyl chloride functional group (R-SO₂Cl) reacts exothermically with nucleophiles, most notably water, to produce 2,3,5-trifluorobenzenesulfonic acid and hydrochloric acid (HCl).[2][3] This reaction is the root cause of its corrosive properties and the potential for hazardous fume generation.

Immediate and correct handling is crucial. This chemical can cause severe skin burns and serious eye damage.[1][4] Inhalation of vapors or mists can cause significant respiratory tract irritation.[5] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Table 1: Key Hazard Information for 2,3,5-Trifluorobenzenesulphonyl Chloride

Hazard ClassificationDescriptionPrimary ConsequenceSource
Skin Corrosion/Irritation Category 1BCauses severe skin burns and tissue damage upon contact.[1]
Serious Eye Damage Category 1Poses a high risk of permanent eye injury or blindness.[1]
Reactivity Water-ReactiveReacts with water or moisture to release corrosive and toxic gases (HCl).[6][7] The reaction is exothermic.[6][7]
Inhalation Hazard Respiratory IrritantVapors and decomposition products can irritate the respiratory system.[5][8]

Immediate Safety & Handling Protocols

Before beginning any work, ensure all safety measures are in place. This preparation is non-negotiable and forms the foundation of a self-validating safety system.

  • Engineering Controls : All handling, including transfers and the initial stages of disposal, must be performed within a certified chemical fume hood to contain and exhaust any vapors or gases generated.[9]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. This includes:

    • Eye Protection : Chemical splash goggles and a face shield.[1][10]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.

    • Body Protection : A flame-resistant lab coat and closed-toe shoes.[4]

  • Emergency Preparedness : Ensure immediate access to a safety shower and an eyewash station.[11] A spill kit containing an inert absorbent material (such as sand, vermiculite, or diatomaceous earth) must be readily available.[9][12] Do not use combustible absorbents like paper or sawdust. [9]

Core Disposal Principles: The Chemistry of Neutralization

Direct disposal of 2,3,5-Trifluorobenzenesulphonyl chloride is prohibited. It cannot be poured down the drain, as the violent reaction with water can damage plumbing and release corrosive fumes into the drainage system.[6][13] It must not be placed in regular trash, where it could react with ambient moisture.[13]

The core principle of disposal for this compound involves two distinct pathways depending on the quantity:

  • Neutralization of Residuals : Small, residual amounts (e.g., from rinsing glassware) must be carefully quenched and neutralized through controlled hydrolysis before being collected as aqueous hazardous waste.[14]

  • Segregation of Bulk Waste : Bulk quantities, expired reagents, or heavily contaminated materials must be disposed of directly as hazardous waste without attempting neutralization.[14] These should be managed through your institution's Environmental Health and Safety (EHS) department.[15][16]

The neutralization reaction involves the slow addition of the sulfonyl chloride to a cold, stirred basic solution, typically sodium bicarbonate. The base serves two critical functions:

  • It neutralizes the acidic byproducts of hydrolysis (the sulfonic acid and HCl).

  • The use of bicarbonate provides a visual cue (CO₂ effervescence) to the reaction's progress and helps to buffer the solution.[14]

Step-by-Step Disposal Protocols

The following decision workflow guides the user to the appropriate disposal protocol.

G start Assess Waste: 2,3,5-Trifluorobenzenesulphonyl Chloride decision Is the waste a small, residual quantity (e.g., from glassware cleaning)? start->decision protocol_a Protocol A: Neutralization of Residuals decision->protocol_a  Yes protocol_b Protocol B: Management of Bulk Waste decision->protocol_b No   waste_a Collect as Aqueous Hazardous Waste protocol_a->waste_a waste_b Collect as Halogenated Organic Hazardous Waste protocol_b->waste_b contact_ehs Contact EHS for Pickup waste_a->contact_ehs waste_b->contact_ehs

Caption: Disposal decision workflow for 2,3,5-Trifluorobenzenesulphonyl chloride.

Protocol A: Neutralization of Small Residual Quantities

This procedure is exclusively for trace amounts of the compound, such as when decontaminating glassware.

Methodology:

  • Preparation : In a chemical fume hood, place a large glass beaker (at least 10 times the volume of the solution to be quenched) containing a saturated solution of sodium bicarbonate on a magnetic stir plate. Place the beaker in an ice/water bath to manage the exothermic reaction. Begin vigorous stirring.[9][14]

  • Slow Addition : Using a pipette or dropping funnel, add the solution containing residual 2,3,5-Trifluorobenzenesulphonyl chloride to the cold, stirred bicarbonate solution dropwise .[14] The rate of addition must be carefully controlled to prevent excessive foaming (from CO₂ evolution) and a rapid temperature increase.[14] Crucially, always add the acid chloride to the base; never the other way around. [9]

  • Reaction Monitoring : Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the hydrolysis and neutralization are finished.[14]

  • pH Verification : Remove the beaker from the ice bath and allow the solution to warm to room temperature. Using a pH meter or pH paper, verify that the aqueous solution is neutral or slightly basic (pH 7-9).[14] If the solution is still acidic, cautiously add more sodium bicarbonate until the target pH is reached.

  • Final Waste Collection : Transfer the neutralized aqueous solution to a properly labeled "Aqueous Hazardous Waste" container.[14] This container should be compatible with aqueous corrosive waste. Consult your institutional EHS guidelines for specific labeling requirements.[16]

Protocol B: Management of Bulk & Contaminated Waste

This procedure applies to unused or expired product, reaction mixtures, and materials from spill cleanup. Do not attempt to neutralize bulk quantities. The large-scale exotherm could lead to boiling and a dangerous release of corrosive vapors.

Methodology:

  • Waste Segregation : 2,3,5-Trifluorobenzenesulphonyl chloride is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.[14] Do not mix it with non-halogenated waste streams, as this complicates and increases the cost of disposal.[14]

  • Container Management : Ensure the waste container is made of a compatible material (e.g., glass or other approved containers from your EHS office). The container must be in good condition and have a tightly sealing cap.[13][15] If the original container is compromised, transfer the contents to a suitable waste container inside a fume hood.

  • Labeling : The waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[16] The label must include the full chemical name, "2,3,5-Trifluorobenzenesulphonyl chloride," and list all other components. Check all applicable hazard boxes, including "Corrosive" and "Reactive".[13][16]

  • Storage : Store the sealed waste container in a designated satellite accumulation area, ensuring secondary containment is used.[10] The storage location should be cool, dry, and away from incompatible materials like strong oxidizing agents or bases.[11]

  • Professional Disposal : Arrange for pickup through your institution's EHS department.[10][16] Provide them with a copy of the Safety Data Sheet (SDS) to ensure safe transport and final disposal at a licensed facility.[10]

Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[14]

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, restrict access to the lab and contact EHS immediately.[9]

  • Contain and Absorb : Wearing full PPE, contain the spill. Cover the liquid with a non-combustible, inert absorbent material like sand or vermiculite.[9][12] Do not use water or wet cloths. [7][12]

  • Collect : Carefully scoop the absorbed material and contaminated debris into a compatible, sealable hazardous waste container.[14]

  • Decontaminate : Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill's size.[14]

By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and responsible disposal of 2,3,5-Trifluorobenzenesulphonyl chloride, protecting themselves, their colleagues, and the environment.

References

  • Hoffman, R. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation).

  • Cornell University Environmental Health and Safety. (n.d.). Reactive and Potentially Explosive Chemicals.

  • Haszeldine, R. N. (1955). The alkaline hydrolysis of trifluoromethanesulphonyl chloride. Journal of the Chemical Society.

  • King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.

  • BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.

  • BenchChem. (2025). Proper Disposal of 2,4-Dichlorobenzenesulfonyl Chloride: A Step-by-Step Guide.

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.

  • Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemical Waste.

  • Blore, J. E., et al. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.

  • BenchChem. (2025). Troubleshooting & Optimization: Avoiding Impurities in the Synthesis of Sulfonyl Chlorides.

  • Fisher Scientific. (2024). Safety Data Sheet: 3,4,5-Trifluorobenzenesulfonyl chloride.

  • BenchChem. (2025). Navigating the Safe Disposal of 2,3,4,5-Tetrafluorobenzoyl Chloride: A Comprehensive Guide.

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Sulfuryl chloride.

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride.

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride.

  • University of Iowa Environmental Health & Safety. (n.d.). Chemical Waste.

  • Moody, C. M., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.

  • Polyzos, A., et al. (2019). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO₃/HCl/O₂ in a Flow Reactor. Chemistry – A European Journal.

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide.

  • Western Washington University Environmental Health and Safety. (n.d.). Chemical Waste.

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride.

  • Fisher Scientific. (2024). Safety Data Sheet: 2,3,5-Trifluorobenzenesulfonyl chloride.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Trifluoromethanesulphonyl chloride.

  • Synquest Labs. (2018). Safety Data Sheet: 2,3,4-Trifluorobenzoyl chloride.

  • MedChemExpress. (2025). Safety Data Sheet: 2-(Trifluoromethyl)benzenesulfonyl chloride.

  • Apollo Scientific. (n.d.). Safety Data Sheet: 3,4,5-Trifluorobenzenesulphonyl chloride.

  • Fluorochem. (n.d.). Safety Data Sheet: 2-chloro-3-(trifluoromethyl)benzenesulphonyl chloride.

Sources

A Senior Application Scientist's Guide to Handling 2,3,5-Trifluorobenzenesulphonyl Chloride: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,3,5-Trifluorobenzenesulphonyl chloride (CAS 914636-99-0). As a potent electrophile and moisture-sensitive compound, its handling demands a comprehensive understanding of its reactivity to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, delving into the causality behind each procedural step to build the deep, trust-based knowledge required for safe laboratory operations.

The Critical Hazard: Understanding Reactivity

2,3,5-Trifluorobenzenesulphonyl chloride is classified as a corrosive material that causes severe skin burns and eye damage.[1] The primary danger stems from its high reactivity, particularly with nucleophiles. The most common nucleophile in a laboratory environment is water.

Causality of Hazard: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Contact with even atmospheric moisture will initiate a rapid and exothermic reaction, producing 2,3,5-Trifluorobenzenesulfonic acid and hydrochloric acid (HCl) gas.[2][3] This reaction is the root cause of the compound's severe corrosive properties. The generation of HCl gas also presents a significant inhalation hazard.[4][5] Therefore, safety protocols are designed to create an absolute barrier between the operator and the chemical in both its primary and hydrolyzed forms.

Hazard ClassificationDescriptionGHS CodeSource
Skin CorrosionCauses severe skin burns and eye damage.H314 (Category 1B)[1]
Eye DamageCauses serious eye damage.H318 (Category 1)[1]
ReactivityReacts violently with water, liberating toxic gas.EUH014, EUH029[3][6]

Your Armor: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense, but it is a critical one.[7] The selection of appropriate PPE is not merely a suggestion but a mandatory requirement based on a thorough risk assessment of the tasks to be performed. All handling of this substance must occur within a certified chemical fume hood.

Core PPE for Standard Operations

This level of protection is required for all routine tasks, including weighing, transferring, and adding the reagent to a reaction vessel.

PPE ComponentSpecificationRationale
Hand Protection Double Gloving: Inner nitrile glove, outer butyl or neoprene gloves.The primary defense against skin contact. Nitrile provides dexterity, while the outer, more robust glove offers superior chemical resistance.[8] Double gloving protects against immediate exposure in the event the outer glove is compromised.
Eye & Face Protection Chemical safety goggles AND a full-face shield.Standard safety glasses are inadequate.[7] Goggles provide a seal against vapors and splashes. The face shield is non-negotiable and protects the entire face from splashes during transfers or in the event of a vessel failure.[8][9]
Body Protection Chemical-resistant lab coat (e.g., coated polypropylene) or a chemical-resistant apron over a standard lab coat.Provides a barrier against spills and splashes. Must be worn fully fastened.[8]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills. Leather and other porous materials are not suitable as they can absorb and retain chemicals.[9]
Enhanced PPE for High-Risk Operations

High-risk tasks include handling large quantities (>50g), quenching reactions, and spill cleanup.

PPE ComponentSpecificationRationale
Respiratory Protection Air-purifying respirator with an acid gas/organic vapor cartridge.Required for spill cleanup or if there is any suspicion of compromised ventilation. The hydrolysis of the sulfonyl chloride releases HCl gas, a potent respiratory irritant.[9][10] A fit test is mandatory for all respirator users as per OSHA standards.[7]
Body Protection Chemical-resistant coveralls (e.g., Tyvek®) over normal lab attire.Offers full-body protection, which is critical when managing large spills or during vigorous quenching procedures where the risk of splashing is high.[8]

Operational and Disposal Plans

Workflow for PPE Selection and Use

The following diagram outlines the logical flow for ensuring safety before and during the handling of 2,3,5-Trifluorobenzenesulphonyl chloride.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Handling & Emergency cluster_disposal Disposal Phase start Task: Handle 2,3,5-Trifluorobenzenesulphonyl Chloride fume_hood Verify Chemical Fume Hood Certification is Current start->fume_hood ppe_check Inspect PPE for Damage (Cracks, Holes) fume_hood->ppe_check don_body Don Lab Coat / Apron ppe_check->don_body don_gloves1 Don Inner Nitrile Gloves don_body->don_gloves1 don_goggles Don Chemical Safety Goggles don_gloves1->don_goggles don_shield Don Full-Face Shield don_goggles->don_shield don_gloves2 Don Outer Chemical-Resistant Gloves don_shield->don_gloves2 handle Perform Chemical Handling don_gloves2->handle spill Spill Occurs? handle->spill spill_ppe Don Respirator & Coveralls spill->spill_ppe Yes doff_ppe Doff PPE in Correct Order spill->doff_ppe No cleanup Execute Spill Cleanup Protocol spill_ppe->cleanup cleanup->doff_ppe waste Dispose of Contaminated PPE & Chemical Waste as Hazardous doff_ppe->waste wash Wash Hands Thoroughly waste->wash

Caption: PPE selection and procedural workflow for handling 2,3,5-Trifluorobenzenesulphonyl chloride.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the work area, ensure an emergency shower and eyewash station are accessible and unobstructed.[11][12] Prepare a quenching solution (e.g., a stirred, ice-cold solution of sodium bicarbonate) in the fume hood for decontaminating glassware.[13]

  • Donning PPE: Put on PPE in the following order: lab coat, inner gloves, safety goggles, face shield, outer gloves. This sequence ensures that gloves are the last item on and can be removed without contaminating yourself.

  • Chemical Handling: Conduct all operations in a fume hood. Use spark-proof tools and ground equipment as appropriate, especially when handling flammable solvents in subsequent steps.[14]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield and goggles. The lab coat is next, and finally the inner gloves.

  • Immediate Decontamination: Should any part of your body come into contact with the chemical, immediately proceed to the safety shower or eyewash station and flush for at least 15 minutes while removing contaminated clothing.[1][15] Seek immediate medical attention.[1]

Spill Management
  • Evacuate: Alert personnel and evacuate the immediate area.[11][13]

  • Protect: Don enhanced PPE, including a respirator, before re-entering the area.[10]

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[11] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. [10][11]

  • Collect: Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[13]

Waste Disposal
  • Bulk Waste: Unused or waste 2,3,5-Trifluorobenzenesulphonyl chloride must be disposed of as halogenated organic hazardous waste.[12][13] Do not attempt to neutralize bulk quantities yourself.[13]

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers are considered hazardous waste. The original container should be tightly sealed and placed in a hazardous waste receptacle.[12] Contaminated PPE must be bagged and disposed of through your institution's EHS-approved waste stream.

Conclusion

The safe handling of 2,3,5-Trifluorobenzenesulphonyl chloride is predicated on a foundational respect for its reactivity. By understanding that the primary hazard is its rapid, corrosive reaction with water, the rationale for stringent PPE protocols becomes self-evident. Adherence to the multi-layered PPE strategy outlined in this guide is not merely a matter of compliance but is the cornerstone of a proactive safety culture.

References

  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • BenchChem. (2025). Proper Disposal of 2,4-Dichlorobenzenesulfonyl Chloride: A Step-by-Step Guide.
  • Fisher Scientific. (2024, March 28). SAFETY DATA SHEET - 3,4,5-Trifluorobenzenesulfonyl chloride.
  • BenchChem. (2025). Navigating the Safe Disposal of 2,3,4,5-Tetrafluorobenzoyl Chloride: A Comprehensive Guide.
  • Safety Data Sheet. (2024, December 19).
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Isobutanesulfonyl chloride.
  • Merck Millipore. (n.d.). Safety Data Sheet - Toluene-α-sulphonyl chloride.
  • Apollo Scientific. (n.d.). 3,4,5-Trifluorobenzenesulphonyl chloride.
  • BenchChem. (2025). How to prevent hydrolysis of 2,3,4,5-Tetrafluorobenzoyl chloride during reactions.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Sigma-Aldrich. (2024, November 8). SAFETY DATA SHEET - Trifluoromethanesulphonyl chloride.
  • Fisher Scientific. (2024, March 1). SAFETY DATA SHEET - 2,3,5-Trifluorobenzenesulfonyl chloride.
  • A-Gas. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • BrightHR. (2025, March 20). What PPE Should Be Worn for COSHH?.
  • Fisher Scientific. (2024, March 28). SAFETY DATA SHEET - 3,4,5-Trifluorobenzenesulfonyl chloride.
  • Fisher Scientific. (2021, December 25). 3-Fluorobenzenesulfonyl chloride - SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.